Product packaging for Calcium sulfamate(Cat. No.:CAS No. 13770-92-8)

Calcium sulfamate

Cat. No.: B079793
CAS No.: 13770-92-8
M. Wt: 232.3 g/mol
InChI Key: RSIPQRDGPVEGLE-UHFFFAOYSA-L
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Description

Calcium sulfamate is a useful research compound. Its molecular formula is CaH4N2O6S2 and its molecular weight is 232.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaH4N2O6S2 B079793 Calcium sulfamate CAS No. 13770-92-8

Properties

IUPAC Name

calcium;disulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPQRDGPVEGLE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaH4N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Sulfamic acid, calcium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13770-92-8
Record name Calcium sulfamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamic acid, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name CALCIUM SULFAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815BN2AP3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Sulfamate via Aqueous Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium sulfamate through aqueous precipitation. The document outlines the fundamental principles of the reaction, details the experimental protocols, and presents the available data in a structured format.

Introduction

This compound, with the chemical formula Ca(SO₃NH₂)₂, is the calcium salt of sulfamic acid. It finds applications in various industrial sectors. The most common and direct method for its synthesis is through an aqueous neutralization reaction, which offers a straightforward and efficient route to the desired product. This guide will focus on the synthesis involving the reaction of sulfamic acid with a calcium-containing base in an aqueous medium, leading to the precipitation of this compound.

Reaction Principles

The synthesis of this compound via aqueous precipitation is based on a classic acid-base neutralization reaction. In this process, the moderately strong sulfamic acid (H₃NSO₃) reacts with a calcium-containing base, most commonly calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃). The reaction is typically carried out in water, which acts as a solvent to facilitate the ionization and interaction of the reactants.

The balanced chemical equation for the reaction with calcium hydroxide is:

2 H₃NSO₃(aq) + Ca(OH)₂(aq) → Ca(SO₃NH₂)₂(aq) + 2 H₂O(l)[1]

For the reaction with calcium carbonate, the equation is:

2 H₃NSO₃(aq) + CaCO₃(s) → Ca(SO₃NH₂)₂(aq) + H₂O(l) + CO₂(g)

The reaction is exothermic, and controlling the temperature is a key parameter for optimal synthesis.[1] To ensure the complete neutralization of the sulfamic acid, a stoichiometric ratio of the reactants is crucial. Specifically, a 2:1 molar ratio of sulfamic acid to calcium hydroxide is required.[1] Maintaining a pH above 7 is also essential to drive the reaction to completion and prevent the reverse reaction.[1] The resulting this compound is then isolated from the solution, typically through crystallization by evaporation of the solvent.[1]

Experimental Protocols

While detailed, standardized experimental protocols with comprehensive quantitative data are not widely available in publicly accessible literature, the following methodologies are based on the established principles of the aqueous precipitation synthesis of this compound.

Synthesis from Sulfamic Acid and Calcium Hydroxide

This is the most frequently cited method for the preparation of this compound.[1]

Materials:

  • Sulfamic Acid (H₃NSO₃)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

Equipment:

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Evaporating dish

  • Drying oven

Procedure:

  • Dissolution of Reactants: Dissolve a predetermined amount of sulfamic acid in deionized water in the reaction vessel with stirring.

  • Addition of Calcium Hydroxide: Slowly add a stoichiometric amount (2:1 molar ratio of sulfamic acid to calcium hydroxide) of calcium hydroxide to the sulfamic acid solution. The addition should be done portion-wise to control the exothermic reaction and maintain the temperature within the optimal range of 25-40°C.[1]

  • Reaction: Continue stirring the mixture. Monitor the pH of the solution and ensure it remains above 7 to facilitate complete neutralization.[1]

  • Filtration: Once the reaction is complete, filter the solution to remove any unreacted starting materials or insoluble impurities.

  • Crystallization: Transfer the clear filtrate to an evaporating dish and heat gently to concentrate the solution and induce crystallization. Slow evaporation is recommended to obtain well-defined crystals.

  • Isolation and Drying: Collect the precipitated this compound crystals by filtration, wash with a small amount of cold deionized water, and dry in an oven at a suitable temperature.

Synthesis from Sulfamic Acid and Calcium Carbonate

An alternative method involves the use of calcium carbonate as the base.

Materials:

  • Sulfamic Acid (H₃NSO₃)

  • Calcium Carbonate (CaCO₃)

  • Deionized Water

Equipment:

  • Reaction vessel with a gas outlet

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter

  • Filtration apparatus

  • Evaporating dish

  • Drying oven

Procedure:

  • Preparation of Sulfamic Acid Solution: Dissolve the desired quantity of sulfamic acid in deionized water in the reaction vessel.

  • Addition of Calcium Carbonate: Gradually add a stoichiometric amount of calcium carbonate powder to the stirred sulfamic acid solution. Effervescence will be observed due to the evolution of carbon dioxide gas. The addition should be controlled to prevent excessive foaming.

  • Reaction: Continue stirring until the gas evolution ceases, indicating the completion of the reaction. The pH of the solution should be monitored.

  • Filtration: Filter the solution to remove any unreacted calcium carbonate or other insoluble impurities.

  • Crystallization: Concentrate the filtrate by gentle heating to initiate the crystallization of this compound.

  • Isolation and Drying: Isolate the crystals by filtration, wash with cold deionized water, and dry to a constant weight.

Data Presentation

A comprehensive search of publicly available scientific literature and patents did not yield specific quantitative data on reaction yields and product purity for the aqueous precipitation synthesis of this compound. Therefore, a comparative table of such data cannot be provided. However, the key reaction parameters identified in the literature are summarized in the table below.

ParameterValue/ConditionRationale
Reactants Sulfamic Acid, Calcium Hydroxide/CarbonateAcid-base neutralization.
Solvent Aqueous Media (Water)Facilitates ionization and reaction.
Molar Ratio 2:1 (Sulfamic Acid:Calcium Hydroxide)Ensures complete neutralization.[1]
Temperature 25-40°CProvides an efficient range for the exothermic reaction.[1]
pH Control Maintain pH > 7Prevents the reversion to reactants.[1]
Isolation Crystallization via evaporationSeparates the soluble product from the solvent.[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Final Product Sulfamic_Acid Sulfamic Acid Solution Mixing Mixing & Neutralization Sulfamic_Acid->Mixing Calcium_Hydroxide Calcium Hydroxide Slurry Calcium_Hydroxide->Mixing Filtration Filtration Mixing->Filtration Reaction Mixture Crystallization Crystallization Filtration->Crystallization Clear Filtrate Drying Drying Crystallization->Drying Crystals Calcium_Sulfamate This compound Drying->Calcium_Sulfamate

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Parameters

logical_relationship Reactants Reactants (Sulfamic Acid, Calcium Hydroxide) Process Aqueous Precipitation Reactants->Process Parameters Reaction Parameters (Temp, pH, Molar Ratio) Parameters->Process Product This compound (Yield, Purity) Process->Product

Caption: Key parameters influencing this compound synthesis.

References

Characterization of Calcium Sulfamate Using Raman Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of calcium sulfamate using Raman spectroscopy. Although a sparsely studied compound in the academic literature, the vibrational profile of this compound can be thoroughly understood by examining the characteristic modes of the sulfamate anion. This document outlines the theoretical basis for its Raman spectrum, presents anticipated quantitative data based on analogous compounds, and provides a detailed experimental protocol for its analysis. Furthermore, a logical workflow for the application of Raman spectroscopy in the quality control of pharmaceutical formulations containing this compound is presented.

Introduction to this compound and Raman Spectroscopy

This compound, with the chemical formula Ca(SO₃NH₂)₂, is the calcium salt of sulfamic acid. It is a white crystalline solid soluble in water and finds applications in cleaning agents, descalers, and as a stabilizer in some industrial processes. In the context of pharmaceuticals, sulfamate-containing compounds are of interest, and understanding their analytical characterization is crucial for quality control and formulation development.

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. When monochromatic light from a laser interacts with a sample, a small fraction of the light is scattered at different frequencies. This inelastic scattering, known as the Raman effect, provides a unique spectral fingerprint of the material's molecular composition and structure. For ionic compounds like this compound, the Raman spectrum is dominated by the vibrations of the polyatomic anion, in this case, the sulfamate ion (NH₂SO₃⁻), as the calcium cation (Ca²⁺) is Raman inactive.

Predicted Raman Spectrum of this compound

While specific Raman spectral data for this compound is not extensively available in the public domain, the vibrational frequencies can be reliably predicted by comparison with other sulfamate salts and sulfamic acid. The sulfamate ion (H₂NSO₃⁻) is expected to adopt a Cₛ symmetry model. The primary vibrational modes of the sulfamate anion that are Raman active include S-N stretching, S-O stretching, O-S-O bending, and N-S-O bending modes.

Data Presentation: Predicted Raman Peaks for this compound

The following table summarizes the predicted Raman peak positions and their corresponding vibrational assignments for this compound, based on data from analogous sulfamate compounds. The exact positions of the Raman bands for this compound may vary slightly due to the influence of the calcium cation and the crystal lattice structure.

Predicted Raman Shift (cm⁻¹)Vibrational AssignmentDescription
~3400 - 3600O-H StretchingPresent in hydrated forms of this compound.
~3200 - 3300N-H StretchingAsymmetric and symmetric stretching of the amine group.
~1630H-O-H BendingPresent in hydrated forms of this compound.
~1550N-H Bending (Scissoring)Deformation of the H-N-H angle.
~1250SO₃ Antisymmetric StretchingAsymmetric stretching of the S-O bonds.
~1030SO₃ Symmetric StretchingSymmetric stretching of the S-O bonds (typically a strong band).
~920 - 960NH₂ Rocking/WaggingRocking or wagging motion of the amine group.
~790S-N StretchingStretching of the sulfur-nitrogen bond.
~580O-S-O BendingBending motion of the O-S-O angles.
~420SO₃ BendingDeformation of the SO₃ group.

Experimental Protocol for Raman Spectroscopy of this compound

This section provides a detailed methodology for obtaining the Raman spectrum of a solid powder sample of this compound.

3.1. Instrumentation

  • Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a laser excitation source. Common laser wavelengths for pharmaceutical analysis include 532 nm, 785 nm, and 1064 nm. A 1064 nm laser is often preferred for fluorescent samples.

  • Microscope: A microscope coupled to the spectrometer allows for precise analysis of small sample areas.

  • Sample Holder: A standard microscope slide or a specialized sample cup for powders.

3.2. Sample Preparation

A key advantage of Raman spectroscopy is the minimal sample preparation required.

  • Place a small amount of this compound powder onto a clean microscope slide.

  • Alternatively, press the powder into a small sample cup.

  • Ensure the sample surface is relatively flat for optimal focusing.

3.3. Data Acquisition

  • Instrument Calibration: Calibrate the spectrometer using a certified standard (e.g., polystyrene, silicon) to ensure wavenumber accuracy.

  • Sample Focusing: Place the sample on the microscope stage and bring the surface into focus using the white light illumination.

  • Laser Focusing: Switch to the laser and carefully focus it onto the sample.

  • Acquisition Parameters:

    • Laser Power: Start with a low laser power (e.g., 1-5 mW) to avoid sample damage and increase if the signal is weak.

    • Integration Time: Typically between 1 to 10 seconds. Longer times increase the signal-to-noise ratio.

    • Number of Accumulations: Average multiple spectra (e.g., 3-10 accumulations) to improve the signal quality.

    • Spectral Range: Set the acquisition range to cover the expected vibrational modes (e.g., 200 cm⁻¹ to 4000 cm⁻¹).

3.4. Data Processing

  • Baseline Correction: Apply a baseline correction algorithm to remove any background fluorescence.

  • Peak Identification: Identify the Raman peaks and determine their precise positions (wavenumber), intensities, and full width at half maximum (FWHM).

  • Spectral Library Matching: If a spectral library is available, compare the acquired spectrum to known standards for identification.

Visualization of Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Raman Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Output sample This compound Powder slide Place on Microscope Slide sample->slide focus Focus Laser on Sample slide->focus set_params Set Acquisition Parameters (Laser Power, Integration Time) focus->set_params acquire Acquire Raman Spectrum set_params->acquire baseline Baseline Correction acquire->baseline peak_id Peak Identification & Analysis baseline->peak_id library Spectral Library Matching peak_id->library report Characterization Report library->report

Caption: Workflow for Raman spectroscopic analysis of this compound.

Diagram 2: Quality Control Workflow in Pharmaceutical Manufacturing

qc_workflow cluster_raw_material Raw Material QC cluster_formulation In-Process Control cluster_final_product Final Product QC cluster_decision Decision raw_material Incoming this compound raman_id Raman Spectroscopy for Identity Confirmation raw_material->raman_id blending Blending with API raman_id->blending raman_blend Raman for Blend Uniformity blending->raman_blend tablet Finished Tablet/Capsule raman_blend->tablet raman_final Raman for Polymorph & Excipient Distribution tablet->raman_final pass_fail Pass / Fail raman_final->pass_fail release Product Release pass_fail->release Pass quarantine Quarantine/Reject pass_fail->quarantine Fail

Caption: Raman spectroscopy in pharmaceutical quality control.

Applications in Drug Development

Raman spectroscopy is a valuable Process Analytical Technology (PAT) tool in the pharmaceutical industry. For a compound like this compound, when used as an excipient, Raman spectroscopy can be employed for:

  • Raw Material Identification: Rapidly verifying the identity and purity of incoming raw materials, ensuring the correct substance is used in the manufacturing process.

  • Polymorph Screening: Identifying and distinguishing between different crystalline forms (polymorphs) of the excipient, which can impact the stability and bioavailability of the final drug product.

  • Formulation Development: Studying the interaction between the excipient and the active pharmaceutical ingredient (API) at a molecular level.

  • In-Process Monitoring: Monitoring blending processes in real-time to ensure a homogenous mixture of the API and excipients.

  • Counterfeit Detection: Quickly screening for counterfeit or substandard medicines by verifying the presence and correct form of the excipient.

Conclusion

While direct Raman spectral data for this compound is limited, a comprehensive characterization can be achieved by leveraging data from analogous sulfamate compounds. The predicted vibrational modes provide a solid foundation for its identification and analysis. The non-destructive and rapid nature of Raman spectroscopy, coupled with minimal sample preparation, makes it an ideal technique for the qualitative and quantitative analysis of this compound in research, development, and quality control settings within the pharmaceutical industry. The workflows presented her

In-depth Technical Guide: Thermal Decomposition Analysis of Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental data on the thermal decomposition of calcium sulfamate. The following guide is constructed based on general principles of thermal analysis and the known behavior of related sulfamate and calcium salts. The quantitative data, decomposition pathways, and specific experimental protocols are presented as a hypothesized framework for guiding future research, rather than as established experimental results.

Introduction

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of this compound tetrahydrate is anticipated to occur in distinct stages. This proposed pathway is based on the thermal behavior of other hydrated salts and sulfamates.

Stage 1: Dehydration The initial stage would involve the loss of water of crystallization from the this compound tetrahydrate (Ca(SO₃NH₂)₂·4H₂O). This is expected to be an endothermic process. The dehydration may occur in one or multiple steps, depending on the binding energies of the water molecules.

Stage 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous this compound would undergo decomposition at higher temperatures. The decomposition of the sulfamate anion (SO₃NH₂⁻) is complex. Based on the decomposition of other sulfamates and related sulfur-nitrogen compounds, the likely gaseous products could include sulfur dioxide (SO₂), sulfur trioxide (SO₃), nitrogen (N₂), and ammonia (NH₃). The solid residue would likely be a calcium-sulfur or calcium-oxygen compound, such as calcium sulfide (CaS) or calcium oxide (CaO), eventually converting to the more stable calcium sulfate (CaSO₄) in an oxidizing atmosphere.

Proposed Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of TGA and DSC, ideally coupled with an evolved gas analysis technique like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of this compound (5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to understand the influence of oxygen on the decomposition products.

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and peak temperatures of each mass loss step. The percentage mass loss for each step is quantified.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as phase transitions, melting, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference are subjected to the same heating program as in the TGA analysis (e.g., 25°C to 600°C at 10°C/min). The upper-temperature limit may be lower than for TGA to protect the DSC sensor.

  • Atmosphere: A controlled atmosphere (inert or oxidizing) is maintained with a constant flow rate.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The enthalpy change (ΔH) for each thermal event is calculated by integrating the peak area.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

  • Instrument: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

  • Procedure: The TGA experiment is performed as described above. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

  • Data Analysis: The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature. The identities of the gases are determined by their mass-to-charge ratios (MS) or characteristic infrared absorption bands (FTIR).

Hypothetical Data Presentation

The anticipated quantitative data from these analyses would be summarized in tables for clarity and comparison.

Table 1: Hypothetical TGA Data for this compound Tetrahydrate

Decomposition StageTemperature Range (°C)Peak Temperature (°C) (from DTG)Mass Loss (%) (Observed)Mass Loss (%) (Theoretical)Proposed Assignment
150 - 150100~23.523.53Dehydration: Loss of 4 H₂O
2250 - 400350VariesVariesDecomposition of anhydrous salt
3>400-VariesVariesFurther decomposition/reaction of residue

Table 2: Hypothetical DSC Data for this compound Tetrahydrate

Thermal EventTemperature Range (°C)Peak Temperature (°C)Enthalpy Change (ΔH) (J/g)Assignment
Endotherm 150 - 150110EndothermicDehydration
Exotherm/Endotherm 2250 - 400360Exo- or EndothermicDecomposition

Visualizations of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical decomposition pathway.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Final Analysis S This compound Tetrahydrate Sample TGA TGA (10°C/min to 1000°C) (N₂ and Air Atmospheres) S->TGA DSC DSC (10°C/min to 600°C) (N₂ and Air Atmospheres) S->DSC EGA TGA-MS / TGA-FTIR S->EGA TGA_Data Mass Loss vs. Temp. (TGA/DTG Curves) TGA->TGA_Data DSC_Data Heat Flow vs. Temp. (DSC Curve) DSC->DSC_Data EGA_Data Evolved Gas Identity (MS / FTIR Spectra) EGA->EGA_Data Pathway Decomposition Pathway Determination TGA_Data->Pathway Kinetics Kinetic Analysis (Activation Energy) TGA_Data->Kinetics DSC_Data->Pathway EGA_Data->Pathway

Figure 1: Proposed experimental workflow for the thermal analysis of this compound.

Decomposition_Pathway cluster_legend Legend A Ca(SO₃NH₂)₂·4H₂O (s) (this compound Tetrahydrate) B Ca(SO₃NH₂)₂ (s) (Anhydrous this compound) A->B Δ, ~50-150°C (-4H₂O) E 4H₂O (g) C Gaseous Products (e.g., SO₂, N₂, NH₃, H₂O) B->C Δ, >250°C D Solid Residue (e.g., CaS, CaO, CaSO₄) B->D Δ, >250°C Solid Solid Phase Gas Gaseous Phase

Figure 2: Hypothetical thermal decomposition pathway for this compound tetrahydrate.

Conclusion and Future Work

The thermal decomposition of this compound is a topic that requires experimental investigation. The lack of published data highlights a research gap in the material characterization of this compound. The proposed experimental protocols and hypothetical pathways presented in this guide provide a solid foundation for future studies. A thorough thermal analysis, including TGA, DSC, and EGA, would provide valuable insights into the thermal stability, decomposition mechanism, and reaction kinetics of this compound. Such data would be of significant interest to researchers in materials science, inorganic chemistry, and pharmaceutical development where sulfamate salts are of relevance.

References

A Technical Guide to the Solubility of Calcium Sulfamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Calcium sulfamate, the calcium salt of sulfamic acid with the chemical formula Ca(SO₃NH₂)₂, is a compound noted for its high solubility in water.[1][2][3] This property is leveraged in various industrial applications, including its use in cleaning agents and for the removal of calcium-containing deposits, where the formation of highly water-soluble this compound is advantageous.[4] However, for applications in organic synthesis, purification, and drug formulation, understanding its solubility in non-aqueous, organic solvents is critical.

The amine group in the sulfamate anion is thought to contribute to unique solubility and reactivity properties compared to the more common calcium sulfate.[5] Despite this, the academic landscape suggests that this compound is an under-explored compound, particularly concerning its behavior in organic media.[5] This guide aims to bridge this knowledge gap by providing the necessary theoretical and practical framework for determining its solubility.

Quantitative Solubility Data

A thorough review of scientific literature, patents, and technical databases reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents such as methanol, ethanol, acetone, isopropanol, and dimethyl sulfoxide (DMSO). While one patent qualitatively mentions the use of ethanol to decrease the solubility of this compound in an aqueous solution to induce precipitation, it does not provide numerical values.[6] This suggests that this compound is likely less soluble in ethanol than in water.

Given the absence of published data, the following sections are dedicated to the experimental procedures required to determine these values.

Experimental Protocols for Solubility Determination

The solubility of a salt in a given solvent is typically determined by establishing a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute. The most common method is the isothermal equilibrium method.

Isothermal Equilibrium Method

This method involves creating a supersaturated solution of this compound in the desired organic solvent and allowing it to reach equilibrium at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Organic Solvent of interest (analytical grade)

  • Temperature-controlled shaker or water bath

  • Thermostatic chamber

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material, such as PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, Ion Chromatograph, Spectrophotometer)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved phases. Preliminary experiments can determine the minimum time required to reach equilibrium.[7][8]

  • Phase Separation: Once equilibrium is established, allow the solid particles to settle. Carefully extract a sample of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

  • Filtration: Immediately filter the extracted sample through a syringe filter (e.g., 0.45 µm or 0.22 µm) to remove any remaining solid particles. The filter should also be at the experimental temperature.

  • Sample Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (this may be the same organic solvent or a different one depending on the analytical method) to a concentration that falls within the calibration range of the chosen analytical technique.

  • Concentration Analysis: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

Gravimetric Method

A simpler, though potentially less precise, method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.

Procedure:

  • Follow steps 1-4 of the Isothermal Equilibrium Method.

  • Accurately transfer a known volume or mass of the clear, filtered saturated solution to a pre-weighed container.

  • Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the this compound).

  • Once the solvent is completely removed, weigh the container with the dried this compound residue.

  • The solubility can be calculated from the mass of the residue and the initial volume or mass of the solution.

Analytical Methods for Concentration Measurement

The choice of analytical method is critical for accurately determining the concentration of dissolved this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. For this compound, an ion-exchange or ion-pair chromatography method would be suitable.

  • Mobile Phase: A buffered aqueous solution, potentially with an organic modifier.

  • Stationary Phase: An ion-exchange column.

  • Detection: A conductivity detector or a UV detector if a UV-absorbing counter-ion is used in ion-pair chromatography.

Ion Chromatography (IC)

Ion chromatography is specifically designed for the analysis of ionic species.

  • Eluent: A suitable aqueous eluent.

  • Column: An anion-exchange column to separate the sulfamate anion.

  • Detection: A suppressed conductivity detector is typically used for high sensitivity. This method has been validated for the determination of ammonium sulfamate.[9]

Spectrophotometry

A spectrophotometric method can be developed based on a color-forming reaction with the sulfamate ion. For instance, sulfamic acid can be hydrolyzed to ammonium ions, which can then be determined using the indophenol blue method.[10]

  • Procedure: A sample of the saturated solution would be treated to hydrolyze the sulfamate, followed by the addition of reagents to develop a colored complex, the absorbance of which is measured at a specific wavelength. A calibration curve is prepared using standard solutions of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The effect of temperature on solubility must be determined empirically. For most salts, solubility increases with temperature, but exceptions exist.

  • Solvent Polarity: "Like dissolves like" is a fundamental principle.[11] this compound, being an ionic salt, is expected to be more soluble in polar organic solvents (e.g., methanol, DMSO) than in non-polar solvents (e.g., hexane).

  • Presence of Water: Small amounts of water in the organic solvent can significantly increase the solubility of salts.

  • Common Ion Effect: The presence of other soluble salts with a common ion (either Ca²⁺ or sulfamate) will decrease the solubility of this compound.

Visualizations

Experimental Workflow for Solubility Determination

G A 1. Sample Preparation (Excess this compound in Organic Solvent) B 2. Equilibration (Constant Temperature Agitation) A->B C 3. Phase Separation (Settling of Undissolved Solid) B->C D 4. Filtration (Removal of Solid Particles) C->D E 5. Dilution (To Analytical Range) D->E F 6. Concentration Analysis (e.g., HPLC, IC, Spectrophotometry) E->F G Solubility Data F->G

Caption: Experimental workflow for determining this compound solubility.

Logical Relationships Influencing Solubility

G Solubility This compound Solubility Temp Temperature Temp->Solubility Solvent Solvent Properties Solvent->Solubility Polarity Polarity Solvent->Polarity Hbonding Hydrogen Bonding Solvent->Hbonding Polarity->Solubility Hbonding->Solubility Additives Additives Additives->Solubility Water Water Content Additives->Water CommonIon Common Ions Additives->CommonIon Water->Solubility CommonIon->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is currently unavailable in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed protocols for the isothermal equilibrium method and employing appropriate analytical techniques such as HPLC, ion chromatography, or spectrophotometry, researchers can accurately measure this key physicochemical property. Understanding the solubility of this compound in various organic media is essential for its application in diverse areas, from chemical synthesis to pharmaceutical formulation, and the methodologies outlined herein provide a clear path to obtaining this critical data.

References

The Unresolved Structure: A Technical Guide to the Crystal Structure Determination of Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the precise crystal structure of calcium sulfamate (Ca(H₂NSO₃)₂) has remained an open question in the scientific community. Despite its use in various industrial applications, a definitive crystallographic analysis is conspicuously absent from the published literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge and a detailed roadmap for its structural elucidation.

While early research from 1940 identified a transition temperature of 69.4°C for a tetrahydrate form of the compound, it provided no structural details.[1] The current academic landscape suggests that this compound is an under-explored compound, with its full potential yet to be unlocked by a thorough understanding of its solid-state architecture.[1] This guide outlines the necessary experimental protocols to bridge this knowledge gap, from crystal synthesis to data analysis, and presents a theoretical view of its coordination chemistry.

State of Knowledge and Physicochemical Properties

This compound, the calcium salt of sulfamic acid, is known to be a white crystalline solid that is soluble in water.[1] Its chemical formula is Ca(H₂NSO₃)₂, giving it a molecular weight of approximately 232.25 g/mol .[2][] Theoretical and computational studies have begun to explore the interactions between the calcium ion (Ca²⁺) and the sulfamate anion ([SO₃NH₂]⁻) in solution. These investigations suggest potential coordination modes, including monodentate ion pairing, where the calcium ion coordinates with a single oxygen atom of the sulfamate group, and bidentate pairing, where it coordinates with two oxygen atoms.[1]

Due to the absence of a definitive single-crystal X-ray diffraction study, no experimental quantitative data on its crystal structure exists. The following table summarizes the known and theoretical properties of this compound.

PropertyDataSource
Chemical Formula Ca(H₂NSO₃)₂[1]
Molecular Weight 232.25 g/mol [2][]
Physical Appearance White crystalline solid[1]
Known Hydration State Tetrahydrate (Ca(H₂NSO₃)₂·4H₂O)[1]
Transition Temp. 69.4°C (for tetrahydrate)[1]
Crystallographic Data
Crystal SystemNot Determined
Space GroupNot Determined
Unit Cell ParametersNot Determined
Calculated DensityNot Determined

Experimental Protocols for Structure Determination

The following sections detail the methodologies required to synthesize single crystals of this compound and determine their crystal structure using X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals are a prerequisite for X-ray diffraction analysis. Based on established methods for synthesizing inorganic salts, a solution-based precipitation technique is recommended.[1]

Objective: To grow single crystals of this compound suitable for single-crystal X-ray diffraction.

Materials:

  • Sulfamic Acid (H₃NSO₃)

  • Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃)

  • Deionized Water

  • Ethanol or Isopropanol

  • 0.22 µm Syringe Filters

Protocol: Slow Evaporation Method

  • Neutralization: Prepare a saturated aqueous solution of sulfamic acid. Slowly add a stoichiometric amount of calcium hydroxide powder while stirring continuously. The reaction is exothermic.[1] The reaction proceeds as: 2H₃NSO₃ + Ca(OH)₂ → Ca(H₂NSO₃)₂ + 2H₂O.

  • pH Adjustment: Monitor the pH of the solution. Adjust to a neutral pH (~7.0) to ensure complete reaction and prevent the reverse reaction back to sulfamic acid.[1]

  • Filtration: Once the reaction is complete and the solution has cooled to room temperature, filter it through a 0.22 µm syringe filter to remove any unreacted solids or impurities.

  • Crystallization: Transfer the clear, saturated solution into a clean beaker. Cover the beaker with parafilm and pierce a few small holes in it to allow for slow solvent evaporation.

  • Incubation: Place the beaker in a vibration-free environment, such as a desiccator, at a constant temperature (e.g., 20-25°C). Prismatic crystals are expected to form over several days to weeks.[1]

  • Crystal Harvesting: Once crystals of sufficient size (approx. 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a nylon loop and dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Objective: To collect diffraction data from a single crystal of this compound to determine its unit cell, space group, and atomic structure.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a Mo (Kα, λ = 0.71073 Å) or Cu (Kα, λ = 1.5418 Å) X-ray source.

  • Goniometer head.

  • Low-temperature device (e.g., nitrogen cryostream).

Protocol:

  • Crystal Mounting: Select a high-quality, defect-free single crystal under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Perform an initial unit cell determination scan.

    • Based on the unit cell and crystal system, devise a data collection strategy to measure the intensities of a complete and redundant set of diffraction spots (reflections). This typically involves a series of omega (ω) and phi (φ) scans.

  • Data Reduction:

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Apply corrections for factors such as Lorentz factor, polarization, and absorption.

    • Merge redundant reflection data to produce a final file of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

The final step is to use the collected diffraction data to build and refine an atomic model of the crystal structure.

Objective: To determine the precise atomic positions and thermal parameters that describe the crystal structure of this compound.

Software: Standard crystallographic software packages (e.g., SHELX, Olex2, WinGX).

Protocol:

  • Space Group Determination: Analyze the systematic absences in the diffraction data to determine the crystal's space group.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. This map should reveal the positions of the heavier atoms (Ca, S).

  • Model Building: Identify and assign the remaining non-hydrogen atoms (O, N) from the electron density map.

  • Structure Refinement: Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, and anisotropic displacement parameters against the experimental diffraction data.

  • Hydrogen Atom Location: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Validation: Assess the quality and correctness of the final structural model using metrics such as R-factors, goodness-of-fit, and analysis of the final difference electron density map.

Visualizing the Process and Structure

To clarify the relationships and workflows, the following diagrams are provided.

G cluster_synthesis Crystal Synthesis cluster_xrd X-Ray Diffraction cluster_refinement Structure Solution & Refinement Reactants Sulfamic Acid + Ca(OH)₂ Neutralization Neutralization in Water Reactants->Neutralization Filtration Filtration Neutralization->Filtration Crystallization Slow Evaporation Filtration->Crystallization Crystals Single Crystals Crystallization->Crystals Mount Mount Crystal Crystals->Mount DataCollection Diffraction Data Collection Mount->DataCollection DataReduction Data Reduction & Correction DataCollection->DataReduction hkl Reflection Data File (hkl) DataReduction->hkl Solve Solve Phase Problem hkl->Solve Build Build Atomic Model Solve->Build Refine Least-Squares Refinement Build->Refine Validate Validation Refine->Validate FinalStructure Final Crystal Structure Validate->FinalStructure

Figure 1: General workflow for the determination of a crystal structure.

G cluster_S1 cluster_S2 Ca Ca²⁺ O11 O Ca->O11 Bidentate Coordination O12 O Ca->O12 O21 O Ca->O21 Monodentate Coordination S1 S S1->O11 S1->O12 O13 O S1->O13 N1 N S1->N1 S2 S S2->O21 O22 O S2->O22 O23 O S2->O23 N2 N S2->N2

Figure 2: Theoretical Ca²⁺ coordination with sulfamate anions.

References

An In-depth Technical Guide to the Formation and Stability of Calcium Sulfamate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sulfamate, with the chemical formula Ca(SO₃NH₂)₂, is an inorganic salt that exists in a hydrated form, most notably as this compound tetrahydrate. While its constituent ions, calcium and sulfamate, are well-understood, the hydrated salt itself remains a relatively under-explored compound in the scientific literature. This technical guide provides a comprehensive overview of the current knowledge regarding the formation and stability of this compound hydrate. It consolidates available data on its physicochemical properties, outlines general methodologies for its synthesis and characterization, and discusses factors influencing its stability. Due to the limited specific data for this compound hydrate, information from related sulfamate and calcium salts is used to infer potential properties and experimental approaches.

Introduction

This compound is the calcium salt of sulfamic acid, a strong inorganic acid. The presence of the sulfamate anion (NH₂SO₃⁻) imparts unique properties compared to the more common calcium sulfate. While calcium sulfate is sparingly soluble in water, this compound is known to be soluble, a characteristic that makes it interesting for various applications, including in cleaning agents, descalers, and potentially in agriculture.[1] Understanding the formation of its hydrated forms and their stability is crucial for its practical application and for further research into its potential uses. This guide aims to provide a detailed technical overview for researchers and professionals working with this compound.

Formation of this compound Hydrate

The primary method for the formation of this compound is through an aqueous acid-base neutralization reaction.

Neutralization Reaction

The most straightforward synthesis involves the reaction of sulfamic acid (H₃NSO₃) with a calcium base, such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃), in an aqueous solution. The reaction proceeds as follows:

  • With Calcium Hydroxide: 2 H₃NSO₃(aq) + Ca(OH)₂(s) → Ca(SO₃NH₂)₂(aq) + 2 H₂O(l)

  • With Calcium Carbonate: 2 H₃NSO₃(aq) + CaCO₃(s) → Ca(SO₃NH₂)₂(aq) + H₂O(l) + CO₂(g)

Upon evaporation of the resulting solution, crystals of this compound hydrate can be obtained.

Experimental Protocol: Synthesis of this compound Tetrahydrate

Materials:

  • Sulfamic acid (H₃NSO₃)

  • Calcium carbonate (CaCO₃), high purity

  • Deionized water

Procedure:

  • Calculate the stoichiometric amounts of sulfamic acid and calcium carbonate required. A slight excess of calcium carbonate can be used to ensure complete neutralization of the acid.

  • Slowly add the calculated amount of calcium carbonate to a stirred aqueous solution of sulfamic acid at room temperature. The addition should be slow to control the effervescence of CO₂.

  • Continue stirring for several hours after the addition is complete to ensure the reaction goes to completion.

  • Filter the solution to remove any unreacted calcium carbonate and other insoluble impurities.

  • Slowly evaporate the filtrate at a controlled temperature (e.g., below the transition temperature of 69.4°C for the tetrahydrate) to induce crystallization.

  • Collect the resulting crystals by filtration and wash them with a small amount of cold deionized water to remove any soluble impurities.

  • Dry the crystals under vacuum or at a low temperature to prevent dehydration.

Logical Flowchart for Synthesis:

Synthesis_Workflow Reactants Sulfamic Acid (aq) + Calcium Carbonate (s) Reaction Neutralization Reaction Reactants->Reaction Filtration1 Filtration Reaction->Filtration1 Remove excess CaCO3 Evaporation Controlled Evaporation Filtration1->Evaporation Crystallization Crystallization Evaporation->Crystallization Filtration2 Filtration Crystallization->Filtration2 Drying Drying Filtration2->Drying Product This compound Hydrate Crystals Drying->Product

Figure 1: General workflow for the synthesis of this compound hydrate.

Physicochemical Properties and Stability

The stability of this compound hydrate is influenced by factors such as temperature, humidity, and the aqueous environment.

Physical Properties
PropertyValueReference
Chemical Formula Ca(SO₃NH₂)₂[1]
Hydrated Form Tetrahydrate (Ca(SO₃NH₂)₂·4H₂O) is reported.[1]
Appearance White crystalline solid[1]
Solubility

This compound is soluble in water. While a detailed solubility curve as a function of temperature is not available, data for other sulfamate salts, such as potassium sulfamate, show a significant increase in solubility with increasing temperature. It is reasonable to expect a similar trend for this compound.

CompoundSolubility at 9°C ( g/100ml )Solubility at 25°C ( g/100ml )Solubility at 45°C ( g/100ml )Reference
Potassium Sulfamate 45.8677.75129.36[2]
Thermal Stability and Decomposition

A study from 1940 reported a transition temperature of 69.4°C for this compound tetrahydrate, suggesting the existence of different hydrated or anhydrous forms at higher temperatures.[1] The parent sulfamic acid decomposes at 209°C.[1] It is expected that this compound hydrate will first undergo dehydration upon heating, followed by the decomposition of the anhydrous salt at higher temperatures. The decomposition products of sulfamates can include sulfur oxides and nitrogen oxides.

Hypothetical Thermal Decomposition Pathway:

Decomposition_Pathway Start Ca(SO₃NH₂)₂·4H₂O (s) Dehydration Dehydration (Loss of H₂O) Start->Dehydration Heat (>69.4°C) Anhydrous Ca(SO₃NH₂)₂ (s) Dehydration->Anhydrous Decomposition Decomposition Anhydrous->Decomposition High Temperature Products CaO (s) + SOx (g) + NOx (g) Decomposition->Products

Figure 2: A plausible thermal decomposition pathway for this compound tetrahydrate.
Stability in Aqueous Solution

Aqueous solutions of sulfamic acid and its salts are known to undergo slow hydrolysis to form the corresponding sulfate and ammonium salts. This hydrolysis is accelerated at higher temperatures and lower pH. Therefore, aqueous solutions of this compound are expected to slowly hydrolyze to form calcium sulfate and ammonium bisulfate.

H₃NSO₃ + H₂O → [NH₄]⁺[HSO₄]⁻

This instability in solution, particularly when heated, is a critical factor to consider in its applications.

Characterization Methods

A combination of analytical techniques is required to fully characterize the formation and stability of this compound hydrate.

Experimental Protocol: Thermal Analysis (TGA/DSC)

Objective: To determine the dehydration temperatures, thermal stability, and decomposition profile of this compound hydrate.

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

Procedure:

  • Accurately weigh 5-10 mg of the this compound hydrate sample into an alumina or platinum crucible.

  • Place the crucible in the TGA/DSC furnace.

  • Heat the sample from room temperature to a final temperature of e.g., 1000°C at a constant heating rate (e.g., 10°C/min).

  • Use an inert atmosphere (e.g., nitrogen or argon) to study the dehydration and decomposition without oxidation.

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting curves to identify the temperatures of dehydration and decomposition events and the corresponding mass losses.

Experimental Protocol: X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the crystal structure of this compound hydrate.

Instrumentation: Powder X-ray Diffractometer.

Procedure:

  • Grind a small amount of the crystalline sample to a fine powder.

  • Mount the powder on a sample holder.

  • Place the sample holder in the diffractometer.

  • Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 5° to 70°).

  • Analyze the resulting diffractogram by comparing the peak positions and intensities to known patterns in crystallographic databases or by performing structure solution and refinement if a single crystal is available.

Conclusion and Future Outlook

This compound hydrate is a compound with interesting properties, particularly its water solubility, which distinguishes it from calcium sulfate. Its formation via a straightforward neutralization reaction makes it accessible for study and potential applications. However, this technical guide highlights a significant lack of detailed, modern, and quantitative data in the scientific literature regarding its solubility, thermal stability, and crystal structure.

Future research should focus on:

  • Quantitative Solubility Studies: Determining the solubility of this compound in water as a function of temperature to establish a reliable solubility curve.

  • Detailed Thermal Analysis: Performing comprehensive TGA/DSC studies to precisely determine the dehydration and decomposition temperatures and to identify the intermediate and final products.

  • Crystallographic Analysis: Growing single crystals of the hydrated forms and determining their crystal structures using single-crystal X-ray diffraction. This would provide invaluable information about the coordination environment of the calcium ion and the hydrogen bonding network.

  • Stability Studies: Investigating the kinetics of hydrolysis in aqueous solutions under various conditions (pH, temperature, concentration) to better understand its long-term stability.

A thorough investigation of these aspects will be crucial for unlocking the full potential of this compound hydrate in various scientific and industrial fields.

References

Quantum Chemical Insights into Calcium Sulfamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of calcium sulfamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical methodologies, quantitative data, and computational workflows relevant to understanding the molecular interactions of this compound.

Introduction

This compound, the calcium salt of sulfamic acid, is a compound with emerging interest in various scientific domains. Understanding its molecular structure, electronic properties, and interaction with biological targets is crucial for harnessing its full potential. Quantum chemical calculations offer a powerful lens to investigate these aspects at an atomic level, providing insights that complement experimental studies. This guide summarizes key theoretical approaches and findings related to this compound and its constituent ions.

Computational Methodologies

The theoretical investigation of this compound primarily involves Density Functional Theory (DFT) and high-level ab initio molecular dynamics (AIMD) simulations. These methods are instrumental in modeling the interactions between the calcium ion (Ca²⁺) and the sulfamate anion (H₂NSO₃⁻).

Ab Initio Molecular Dynamics (AIMD) of Calcium-Sulfamate Interaction

Recent studies have employed AIMD to investigate the free energy profiles of calcium ion pairing with a sulfamate model in aqueous solutions. This approach provides a robust benchmark for understanding the coordination and binding modes.[1][2]

Experimental Protocol: AIMD Simulation

A representative AIMD simulation protocol for studying the Ca²⁺-sulfamate interaction is as follows:[2]

  • System Setup: The simulation cell consists of a single calcium ion, one N-methylsulfamate (NMSM) anion (as a model for the sulfamate group), and a sufficient number of water molecules (e.g., 128) to represent an aqueous environment.[2]

  • Software: The CP2K software package is a common choice for such simulations.[2]

  • DFT Functional: A generalized gradient approximation (GGA) functional, such as PBE, is often used to describe the electronic structure.[2]

  • Basis Set: A combination of Gaussian and plane-wave basis sets, for example, a doubly-zeta valence polarized (DZVP) basis set for atomic orbitals and a plane-wave basis for the electron density.[2]

  • Simulation Parameters:

    • Ensemble: NVT (canonical ensemble), maintaining constant particle number, volume, and temperature.[2]

    • Temperature: Maintained at 300 K using a thermostat.[2]

    • Time Step: A small time step, typically 0.5 fs, is used to accurately integrate the equations of motion.[2]

    • Boundary Conditions: Periodic boundary conditions are applied to simulate a bulk system.[2]

  • Free Energy Calculation: Enhanced sampling techniques, such as umbrella sampling or adaptive well-tempered metadynamics, are employed to calculate the potential of mean force (PMF) along a defined reaction coordinate (e.g., the distance between the calcium ion and the sulfur atom of the sulfamate anion).[2]

DFT Calculations for the Sulfamate Anion

To understand the intrinsic properties of the sulfamate anion, static DFT calculations are performed. These calculations provide optimized geometries, vibrational frequencies, and electronic properties.

Experimental Protocol: DFT Calculation of the Sulfamate Anion

A typical protocol for DFT calculations on the isolated sulfamate anion is as follows:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: A hybrid DFT functional, such as B3LYP, is commonly used.[3]

  • Basis Set: An augmented correlation-consistent basis set, for instance, aug-cc-pVDZ, is suitable for describing anionic species.[3]

  • Calculation Types:

    • Geometry Optimization: To find the minimum energy structure of the anion.

    • Frequency Analysis: To calculate the vibrational modes and confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Population Analysis: To determine atomic charges (e.g., Mulliken or Natural Bond Orbital analysis).

    • Frontier Molecular Orbital Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Quantitative Data

The following tables summarize key quantitative data obtained from quantum chemical calculations on the sulfamate anion and its interaction with calcium.

Table 1: Electronic Properties of the Sulfamate Anion (H₂NSO₃⁻)

PropertyCalculated Value (eV)Method/Reference
Vertical Detachment Energy (VDE)4.85 ± 0.05Photoelectron Spectroscopy & CCSD(T)[1]
Adiabatic Detachment Energy (ADE)4.58 ± 0.08Photoelectron Spectroscopy & CCSD(T)[1]

Table 2: Interaction Free Energy for Calcium-Sulfamate (NMSM model) Ion Pairing

Binding ModeRelative Free Energy (kcal/mol)Description
Solvent-Shared~0.0A water molecule is positioned between the calcium ion and the sulfamate oxygen.
Monodentate Contact~0.2 - 0.8The calcium ion directly coordinates with one oxygen atom of the sulfamate group.
Bidentate Contact~1.4 - 2.1The calcium ion directly coordinates with two oxygen atoms of the sulfamate group.
(Data adapted from AIMD simulations; precise values are dependent on the force field and simulation parameters)[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate key computational workflows and conceptual relationships in the study of this compound.

experimental_workflow cluster_aimd Ab Initio Molecular Dynamics cluster_dft Static DFT Calculations cluster_analysis Data Analysis & Interpretation sys_setup System Setup (Ca2+, Sulfamate, Water) dft_engine DFT Engine (CP2K) Functional: PBE sys_setup->dft_engine Input simulation MD Simulation (NVT, 300K, 0.5fs) dft_engine->simulation Forces free_energy Free Energy Calculation (Umbrella Sampling) simulation->free_energy Trajectory pmf Potential of Mean Force free_energy->pmf mol_build Molecule Building (Sulfamate Anion) geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, Charges) geom_opt->elec_prop quant_data Quantitative Data Tables freq_calc->quant_data elec_prop->quant_data binding_modes Binding Mode Analysis pmf->binding_modes

A diagram illustrating the experimental workflow for quantum chemical calculations.

drug_design_pathway cluster_target Target Identification cluster_computational Computational Chemistry cluster_development Drug Development target_id Identify Biological Target virtual_screening Virtual Screening target_id->virtual_screening Target Structure qchem Quantum Chemical Calculations (e.g., on this compound) md_sim Molecular Dynamics (Binding Pose & Affinity) qchem->md_sim Force Field Param. synthesis Chemical Synthesis md_sim->synthesis Optimized Leads virtual_screening->md_sim Lead Compounds in_vitro In Vitro & In Vivo Testing synthesis->in_vitro lead_opt Lead Optimization in_vitro->lead_opt lead_opt->virtual_screening Iterative Refinement

A logical diagram showing the role of quantum chemical calculations in a drug design pipeline.

Conclusion

Quantum chemical calculations, particularly AIMD and DFT, are indispensable tools for the in-depth study of this compound. They provide fundamental data on molecular structure, stability, and intermolecular interactions that are critical for applications in materials science and drug development. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this promising compound.

References

An In-depth Technical Guide to the Spectroscopic Properties of Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of calcium sulfamate, Ca(SO₃NH₂)₂. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound. This document synthesizes the currently available, albeit limited, spectroscopic information for this compound and provides detailed, generalized experimental protocols for its analysis using various spectroscopic techniques. Due to the compound being largely under-explored in scientific literature, this guide also extrapolates expected spectroscopic behaviors from the known properties of the sulfamate anion.[1] All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is an inorganic salt with the chemical formula Ca(H₂NSO₃)₂.[][3] It is recognized for its use in agriculture as a fertilizer and in some industrial applications as a stabilizer.[] Despite its applications, the spectroscopic characterization of this compound is not extensively documented in publicly available literature, presenting a challenge for researchers requiring detailed analytical data.[1] This guide aims to consolidate the known and expected spectroscopic properties of this compound and to provide standardized, adaptable protocols for its analysis.

Spectroscopic Properties of this compound

The spectroscopic signature of this compound is primarily determined by the vibrational and electronic properties of the sulfamate anion (NH₂SO₃⁻), as the calcium cation (Ca²⁺) is spectroscopically inactive in many common techniques such as Raman spectroscopy.[1]

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within this compound. The key vibrational modes are associated with the N-H, S-O, and S-N bonds of the sulfamate anion.

Table 1: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Asymmetric & Symmetric N-H Stretching3200-3400Typically strong in IR.[1]
Asymmetric & Symmetric S-O Stretching1000-1300Strong absorptions in IR and Raman.
S-N Stretching800-900Located in the fingerprint region.[1]
O-H Stretching (for hydrated forms)3400-3600Broad absorption bands in IR if water of hydration is present.[1]
N-H Bending~1550-1650
O-S-O Bending~500-650
N-S-O Bending~400-500

Note: The exact positions of the vibrational bands for this compound may vary due to the influence of the calcium cation and the crystal lattice structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide valuable information about the local chemical environment of the nuclei in this compound.

Table 2: Expected NMR Spectroscopic Properties of this compound

NucleusNatural Abundance (%)Notes
¹⁴N99.6Quadrupolar nucleus, often resulting in broad signals.
¹⁵N0.4Low natural abundance makes it challenging to detect without isotopic enrichment. Solid-state ¹⁵N NMR could yield information on the N-S bond and hydrogen bonding.[1]
⁴³Ca0.135Very low natural abundance and is a quadrupolar nucleus, making detection difficult. ⁴³Ca NMR can provide direct information about the local environment of the calcium ion, including its coordination.[1]
UV-Vis Spectroscopy

UV-Vis spectroscopy is generally used for compounds with chromophores that absorb in the ultraviolet and visible regions. Simple inorganic salts like this compound are not expected to have significant absorption in the visible range. Any UV absorption would likely be due to electronic transitions within the sulfamate anion. This technique can be useful for quantitative analysis in solution.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy: KBr Pellet Method

This is a common technique for obtaining the infrared spectrum of a solid sample.

  • Objective: To obtain the mid-infrared absorption spectrum of solid this compound.

  • Principle: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.[4][5]

  • Procedure:

    • Sample Preparation: Dry the this compound sample to remove any adsorbed water, which can interfere with the spectrum.

    • Grinding: In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

    • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and mix thoroughly with the sample. The ratio of KBr to sample should be about 100:1 by weight.

    • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[6][7]

    • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Background Correction: Acquire a background spectrum of the empty spectrometer to correct for atmospheric and instrumental interferences.

IR_Workflow A Dry this compound Sample B Grind 1-2 mg of Sample A->B C Mix with 100-200 mg KBr B->C D Press into a Pellet C->D E Acquire IR Spectrum (4000-400 cm-1) D->E F Data Analysis E->F

FTIR Spectroscopy Workflow using KBr Pellet Method
Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information on the vibrational modes of a molecule.

  • Objective: To obtain the Raman scattering spectrum of solid this compound.

  • Principle: A monochromatic laser source is directed at the sample. The scattered light, which contains information about the vibrational modes of the sample, is collected and analyzed.[8]

  • Procedure:

    • Sample Preparation: Place a small amount of powdered this compound onto a microscope slide or into a sample holder. No special preparation is typically needed.[8]

    • Instrument Setup:

      • Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm). A 785 nm laser is often used to minimize fluorescence.

      • Set the laser power to a level that provides a good signal without causing sample degradation.

      • Choose an appropriate objective lens for focusing the laser onto the sample.

    • Data Acquisition:

      • Focus the laser on the sample.

      • Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹). The acquisition time will depend on the scattering intensity of the sample.

    • Data Processing:

      • Perform a baseline correction to remove any background fluorescence.

      • Identify and assign the Raman peaks corresponding to the vibrational modes of the sulfamate anion.

Raman_Workflow A Place Powdered Sample on Slide C Focus Laser on Sample A->C B Set Laser Wavelength and Power B->C D Acquire Raman Spectrum C->D E Baseline Correction D->E F Peak Identification and Analysis E->F

Raman Spectroscopy Experimental Workflow
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the local structure and dynamics of solid materials.

  • Objective: To obtain high-resolution NMR spectra of the nuclei (e.g., ¹⁴N, ¹⁵N, ⁴³Ca) in solid this compound.

  • Principle: Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden the NMR signals in solid samples, thereby increasing spectral resolution.[9][10]

  • Procedure:

    • Sample Packing: Pack the powdered this compound sample into a solid-state NMR rotor of an appropriate size (e.g., 4 mm, 7 mm).

    • Instrument Setup:

      • Insert the rotor into the NMR probe.

      • Set the magic angle spinning speed. Higher spinning speeds generally lead to better resolution.

      • Tune the probe to the frequency of the nucleus of interest.

    • Data Acquisition:

      • Employ an appropriate pulse sequence. For rare nuclei like ¹⁵N or ¹³C, cross-polarization (CP) from protons is often used to enhance the signal (CP/MAS).[10]

      • Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing:

      • Apply a Fourier transform to the FID to obtain the NMR spectrum.

      • Perform phase and baseline corrections.

      • Reference the chemical shifts to a standard compound.

ssNMR_Workflow A Pack Sample into NMR Rotor B Insert into Probe and Set MAS Speed A->B C Tune Probe to Target Nucleus B->C D Acquire Data using Pulse Sequence (e.g., CP/MAS) C->D E Fourier Transform and Process Data D->E F Chemical Shift Analysis E->F

Solid-State NMR Spectroscopy Workflow
UV-Vis Spectroscopy

This technique is suitable for the quantitative analysis of this compound in solution.

  • Objective: To measure the UV absorbance of this compound in an aqueous solution and determine its concentration.

  • Principle: The amount of UV radiation absorbed by a solution is proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.[11]

  • Procedure:

    • Solution Preparation:

      • Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., deionized water) using a volumetric flask to create a stock solution.[12]

      • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Instrument Setup:

      • Turn on the UV-Vis spectrophotometer and allow it to warm up.

      • Select the desired wavelength range for scanning.

    • Blank Measurement: Fill a quartz cuvette with the solvent and place it in the spectrophotometer to measure the blank or reference spectrum. This corrects for any absorbance from the solvent and the cuvette.[13]

    • Sample Measurement:

      • Rinse the cuvette with the sample solution before filling it.

      • Measure the absorbance of each standard solution and the unknown sample solution.

    • Data Analysis:

      • Plot a calibration curve of absorbance versus concentration for the standard solutions.

      • Determine the concentration of the unknown sample by using its absorbance and the calibration curve.

UVVis_Workflow A Prepare Standard Solutions C Measure Absorbance of Standards A->C B Measure Blank Spectrum (Solvent) B->C D Plot Calibration Curve C->D F Determine Concentration D->F E Measure Absorbance of Unknown E->F

Quantitative UV-Vis Spectroscopy Workflow

Conclusion

The spectroscopic characterization of this compound is an area that requires further investigation. This guide provides a foundational understanding based on the known properties of the sulfamate anion and offers detailed, generalized protocols for its analysis using IR, Raman, solid-state NMR, and UV-Vis spectroscopy. The provided workflows and data tables serve as a valuable resource for researchers and professionals engaged in the study and application of this compound, while also highlighting the need for more dedicated experimental studies to fully elucidate its spectroscopic properties.

References

Navigating the Thermal Landscape of Calcium Sulfamate: A Technical Guide and Review of Related Calcium-Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium sulfamate, a compound with potential applications in various scientific and industrial fields, remains a surprisingly under-explored material, particularly concerning its thermal properties. A comprehensive review of the current scientific literature reveals a significant gap in data regarding the thermogravimetric analysis (TGA) of this compound. This guide addresses this knowledge gap by providing a thorough overview of the limited available information on this compound's thermal stability, alongside a detailed examination of the thermal decomposition of closely related and more extensively studied compounds: calcium sulfate and calcium sulfite. By understanding the thermal behavior of these analogous materials, researchers can infer potential decomposition pathways and stability characteristics for this compound, thereby guiding future experimental design. This document adheres to stringent data presentation and visualization standards to provide a clear and actionable resource for laboratory professionals.

Thermogravimetric Analysis of this compound: A Research Frontier

Currently, there is a notable absence of specific thermogravimetric analysis data for this compound in published scientific literature. The compound is described as an under-explored area of academic inquiry[1]. While direct TGA curves and decomposition data are not available, some inferences can be drawn from its parent acid, sulfamic acid. Sulfamic acid itself is known to decompose at 205°C, which suggests that its calcium salt may also exhibit thermal instability, though likely at a different temperature range due to the ionic bond with calcium[1]. The lack of empirical TGA data for this compound underscores a critical need for further research to characterize its thermal properties for safe handling, storage, and application.

Thermogravimetric Analysis of Calcium Sulfate (CaSO₄)

The thermal decomposition of calcium sulfate is a complex process that is highly dependent on its hydration state. The various forms of calcium sulfate (dihydrate, hemihydrate, and anhydrite) exhibit distinct thermal behaviors.

Experimental Protocol for TGA of Calcium Sulfate

A typical experimental setup for the thermogravimetric analysis of calcium sulfate, based on common laboratory practices, is as follows:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the calcium sulfate variant is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment is usually conducted under a dynamic inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to purge any evolved gases.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1400°C) at a constant heating rate, typically between 10 to 20°C/min[2].

  • Data Collection: The instrument continuously records the sample weight as a function of temperature and time.

Quantitative Data for Thermal Decomposition of Calcium Sulfate

The following table summarizes the key thermal events for the decomposition of calcium sulfate dihydrate (gypsum).

Temperature Range (°C)Decomposition StepTheoretical Weight Loss (%)Primary Products
~100 - 200Dehydration of CaSO₄·2H₂O to CaSO₄·0.5H₂O15.68%CaSO₄·0.5H₂O, H₂O
~200 - 400Dehydration of CaSO₄·0.5H₂O to γ-CaSO₄ (anhydrite)5.23%γ-CaSO₄, H₂O
> 1200Decomposition of CaSO₄47.05%CaO, SO₂, O₂

Note: The exact temperatures can vary depending on factors such as heating rate, particle size, and atmospheric conditions.

Decomposition Pathway of Calcium Sulfate Dihydrate

CalciumSulfateDecomposition CaSO4_2H2O CaSO₄·2H₂O (Gypsum) CaSO4_05H2O CaSO₄·0.5H₂O (Bassanite) CaSO4_2H2O->CaSO4_05H2O ~100-200°C -1.5 H₂O gamma_CaSO4 γ-CaSO₄ (Anhydrite) CaSO4_05H2O->gamma_CaSO4 ~200-400°C -0.5 H₂O CaO CaO (Lime) gamma_CaSO4->CaO >1200°C -SO₂, -O₂

Caption: Thermal decomposition pathway of calcium sulfate dihydrate.

Thermogravimetric Analysis of Calcium Sulfite (CaSO₃)

The thermal decomposition of calcium sulfite is more intricate than that of calcium sulfate, involving multiple, and sometimes competing, reaction pathways.

Experimental Protocol for TGA of Calcium Sulfite

The experimental protocol for the TGA of calcium sulfite is similar to that of calcium sulfate, with a particular emphasis on the analysis of evolved gases.

  • Instrument: A thermogravimetric analyzer, preferably coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.

  • Sample Preparation: A small, accurately weighed sample of calcium sulfite is placed in an inert crucible.

  • Atmosphere: The experiment is conducted under a strictly inert atmosphere (e.g., argon) to prevent oxidation[3][4][5].

  • Heating Program: The sample is heated from ambient temperature to approximately 1000°C at a controlled heating rate, for instance, 2.5°C/min, to resolve the overlapping reactions[3].

  • Data Collection: The weight loss is recorded as a function of temperature, and the evolved gases are identified and quantified by the coupled analytical technique.

Quantitative Data for Thermal Decomposition of Calcium Sulfite

The thermal decomposition of calcium sulfite proceeds through several reactions, as summarized in the table below.

Temperature Range (°C)Decomposition ReactionGaseous ProductsSolid Products
> ~600CaSO₃ → CaO + SO₂SO₂CaO
> ~6804CaSO₃ → 3CaSO₄ + CaS-CaSO₄, CaS
> ~7803CaSO₄ + CaS → 4CaO + 4SO₂SO₂CaO

Source: Data compiled from multiple studies on the thermal decomposition of calcium sulfite in an argon stream[3][4][5].

Decomposition Pathways of Calcium Sulfite

Caption: Competing thermal decomposition pathways of calcium sulfite.

Conclusion and Future Directions

The thermogravimetric analysis of this compound remains an open and important area of research. While the thermal behaviors of related compounds like calcium sulfate and calcium sulfite are well-documented, these only serve as predictive models for the yet-to-be-determined properties of this compound. Future research should prioritize conducting a thorough TGA-MS or TGA-FTIR analysis of this compound to elucidate its decomposition pathway, identify its thermal stability limits, and characterize its gaseous byproducts. Such data will be invaluable for its potential applications in pharmaceuticals, materials science, and other fields where thermal stability is a critical parameter.

References

An In-depth Technical Guide to the Differential Scanning Calorimetry (DSC) of Calcium Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "calcium sulfamate" did not yield relevant results regarding its thermal analysis. This guide will focus on the well-documented differential scanning calorimetry (DSC) of calcium sulfate and its hydrates, a topic of significant interest to researchers, scientists, and professionals in drug development due to its use as an excipient and in building materials.

This technical guide provides a comprehensive overview of the principles and applications of Differential Scanning Calorimetry (DSC) in characterizing calcium sulfate and its various hydrated forms. It is intended for researchers, scientists, and drug development professionals who utilize thermal analysis techniques for material characterization.

Introduction to the Thermal Analysis of Calcium Sulfate

Calcium sulfate exists in several hydrated forms, primarily as calcium sulfate dihydrate (CaSO₄·2H₂O, gypsum) and calcium sulfate hemihydrate (CaSO₄·½H₂O). Anhydrous calcium sulfate (anhydrite) also exists in different polymorphic forms. The transitions between these forms are critical in various industrial applications, including pharmaceuticals, construction materials, and chemical manufacturing.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal properties of calcium sulfate, such as dehydration, phase transitions, and decomposition.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible DSC data. The following protocols are based on common practices cited in the literature for the thermal analysis of calcium sulfate.

Instrumentation and Sample Preparation:

  • Instrument: A Perkin-Elmer DSC-1B Differential Scanning Calorimeter or a similar calibrated instrument is typically used.[1]

  • Sample Pans: Both loosely covered and hermetically sealed sample capsules are employed. Hermetically sealed pans, sometimes with a pinhole, are often used to better resolve overlapping thermal events by controlling the atmosphere within the pan.[1]

  • Sample Mass: Sample weights typically range from 3 to 8 mg.[1]

  • Reference Material: α-Al₂O₃ is a commonly used reference material.[2]

  • Atmosphere: Experiments are often conducted under an inert atmosphere, such as a stream of argon or nitrogen.[2]

DSC Measurement Parameters:

  • Heating Rate: Heating rates generally range from 5 °C/min to 20 °C/min.[1] A rate of 15 °C/min has been suggested for optimal resolution of dehydration peaks in cement applications.

  • Temperature Range: A typical temperature range for studying the dehydration and phase transitions of calcium sulfate hydrates is from 25 °C to 500 °C.[1][3] For studying high-temperature decomposition, the range can extend to 1400 °C or higher.[4][5]

  • Calibration: The instrument is calibrated for temperature and enthalpy using high-purity standards such as indium and tin.[1]

Thermal Behavior of Calcium Sulfate Hydrates

The DSC curve of calcium sulfate dihydrate (gypsum) is characterized by two major endothermic events corresponding to a two-step dehydration process.[1][3][6]

  • First Dehydration Step: Gypsum dehydrates to form the hemihydrate.

    • CaSO₄·2H₂O → CaSO₄·½H₂O + 1½H₂O

  • Second Dehydration Step: The hemihydrate further dehydrates to form anhydrous γ-CaSO₄.

    • CaSO₄·½H₂O → γ-CaSO₄ + ½H₂O

At higher temperatures, a smaller exothermic event may be observed, which is associated with the phase transformation of metastable γ-CaSO₄ to the more stable β-CaSO₄.[1]

Quantitative Data from DSC Analysis

The following tables summarize the key quantitative data obtained from the DSC analysis of calcium sulfate and its hydrates.

Table 1: Thermal Events in the DSC of Calcium Sulfate Dihydrate (CaSO₄·2H₂O)

Thermal EventPeak Temperature (°C)Enthalpy of Reaction (ΔH)Description
First Endotherm~150-Dehydration of CaSO₄·2H₂O to CaSO₄·½H₂O[1]
Second Endotherm~197-Dehydration of CaSO₄·½H₂O to γ-CaSO₄[1]
Exotherm~375-Phase transformation of γ-CaSO₄ to β-CaSO₄[1]

Note: Peak temperatures can be influenced by factors such as heating rate and sample pan type.[3]

Table 2: DSC Data for α and β Forms of Calcium Sulfate Hemihydrate (CaSO₄·½H₂O)

FormEndotherm Peak Temp. (°C)Exotherm Peak Temp. (°C)Notes
α-CaSO₄·½H₂O~197217The exothermic peak is pressure-dependent.[1]
β-CaSO₄·½H₂O~197375The exothermic peak is not significantly influenced by pressure changes.[1]

High-Temperature Decomposition of Calcium Sulfate

At temperatures above 1200 °C, anhydrous calcium sulfate (β-CaSO₄) undergoes a phase transition to α-CaSO₄, followed by decomposition to calcium oxide (CaO) and sulfur trioxide (SO₃).[4][5]

  • Phase Transition: β-CaSO₄ → α-CaSO₄ at approximately 1214 °C.[4]

  • Decomposition: CaSO₄ → CaO + SO₃ at temperatures approaching 1400 °C.[4]

Visualization of Processes

Experimental Workflow for DSC Analysis of Calcium Sulfate

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis start Obtain Calcium Sulfate Sample weigh Weigh 3-8 mg of Sample start->weigh encapsulate Encapsulate in Hermetic Pan weigh->encapsulate dsc Place Sample and Reference in DSC encapsulate->dsc program Set Parameters: - Heating Rate: 5-20 °C/min - Temp. Range: 25-500 °C - Inert Atmosphere dsc->program run Run DSC Analysis program->run collect Collect DSC Curve (Heat Flow vs. Temp) run->collect analyze Identify Peak Temperatures and Enthalpies collect->analyze interpret Interpret Thermal Events analyze->interpret end Characterization Complete interpret->end

Caption: Workflow for DSC analysis of calcium sulfate.

Dehydration Pathway of Calcium Sulfate Dihydrate

dehydration_pathway CaSO4_2H2O CaSO₄·2H₂O (Gypsum) CaSO4_0_5H2O CaSO₄·½H₂O (Hemihydrate) CaSO4_2H2O->CaSO4_0_5H2O Endotherm (~150°C) -1.5 H₂O gamma_CaSO4 γ-CaSO₄ (Anhydrous) CaSO4_0_5H2O->gamma_CaSO4 Endotherm (~197°C) -0.5 H₂O beta_CaSO4 β-CaSO₄ (Anhydrous) gamma_CaSO4->beta_CaSO4 Exotherm (~375°C) (Phase Transition)

Caption: Thermal transitions of calcium sulfate dihydrate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfamate, with the chemical formula Ca(SO₃NH₂)₂, is an inorganic salt that has garnered interest in various industrial and agricultural applications.[1][][3] While its constituent ions, calcium and sulfamate, are well-studied, this compound itself remains a compound with potential for further exploration, particularly in the realms of materials science and life sciences. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and analysis.

Physical Properties

This compound is a white crystalline solid under standard conditions.[1][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference
Chemical Formula Ca(SO₃NH₂)₂[1][][4]
Molecular Weight 232.25 g/mol [][4]
Appearance White crystalline solid[1][3]
Density 2.08 g/cm³ at 20°C[4]
Solubility in Water 638 g/L at 20°C[4]
Melting Point N/A[4]
Boiling Point N/A[4]

Chemical Properties

The chemical behavior of this compound is largely dictated by the properties of the sulfamate anion. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation under normal conditions.[1] The primary redox activity involves the nitrogen atom and potential decomposition at elevated temperatures.[1]

Table 2: Chemical Identity and Reactivity

PropertyDescriptionReference
IUPAC Name calcium;disulfamate[]
CAS Number 13770-92-8[1][][4]
Synonyms Calcium disulphamate, Bisamidosulfuric acid calcium salt, Calcium amidosulfate[][4]
Reactivity The sulfamate anion can undergo anodic oxidation at high potentials.[1] It is generally stable in neutral or alkaline solutions but can hydrolyze under acidic conditions.
Thermal Stability While specific data for this compound is limited, its parent acid, sulfamic acid, decomposes at 205°C, suggesting that the calcium salt is also susceptible to thermal decomposition.[1]

Experimental Protocols

Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Distilled water

  • Beakers

  • Stirring rod

  • Analytical balance

  • Constant temperature water bath or incubator

  • Drying oven

  • Weighing dishes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of distilled water in a beaker.

    • Place the beaker in a constant temperature water bath set to the desired temperature (e.g., 20°C).

    • Stir the solution continuously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Withdrawal and Weighing:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed pipette to avoid transferring any solid particles.

    • Transfer the solution to a pre-weighed, dry weighing dish.

    • Record the exact mass of the solution transferred.

  • Evaporation and Drying:

    • Place the weighing dish in a drying oven set to a temperature below the decomposition point of this compound (e.g., 100-110°C).

    • Evaporate the water completely.

    • Once dry, transfer the weighing dish to a desiccator to cool to room temperature.

  • Final Weighing and Calculation:

    • Weigh the weighing dish containing the dry this compound residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty weighing dish.

    • The solubility can then be expressed in grams per liter (g/L) or other appropriate units.

Thermal Decomposition Analysis

Objective: To investigate the thermal stability and decomposition profile of this compound.

Instrumentation: Thermogravimetric Analyzer (TGA) coupled with a Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of finely ground this compound (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate to provide a controlled atmosphere.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition:

    • Continuously record the sample mass (TGA curve) and the temperature difference between the sample and a reference (DTA curve) or the heat flow (DSC curve) as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to identify temperature ranges of mass loss, which correspond to decomposition events.

    • Analyze the DTA/DSC curve to identify endothermic or exothermic peaks associated with phase transitions or decomposition.

    • The decomposition products can be further analyzed by coupling the TGA to a mass spectrometer or a Fourier-transform infrared spectrometer (FTIR).

Mandatory Visualizations

Synthesis and Analysis Workflow for this compound

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound via aqueous precipitation followed by its characterization.

G cluster_synthesis Aqueous Precipitation Synthesis cluster_analysis Characterization and Analysis Reactants Reactants: - Sulfamic Acid (H₃NSO₃) - Calcium Hydroxide (Ca(OH)₂) Dissolution Dissolve in Water Reactants->Dissolution Reaction Neutralization Reaction Dissolution->Reaction Precipitation Precipitation of This compound Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying FinalProduct Pure this compound Drying->FinalProduct Physical_Properties Physical Property Analysis: - Appearance - Solubility - Density FinalProduct->Physical_Properties Characterize Chemical_Properties Chemical Property Analysis: - Purity (e.g., Titration, IC) - Thermal Stability (TGA/DTA) FinalProduct->Chemical_Properties Analyze Spectroscopy Spectroscopic Analysis: - FTIR - Raman FinalProduct->Spectroscopy Analyze Diffraction Structural Analysis: - X-ray Diffraction (XRD) FinalProduct->Diffraction Analyze

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship of Key Properties and Applications

This diagram illustrates the logical connections between the fundamental properties of this compound and its current or potential applications.

G cluster_properties Core Properties cluster_applications Applications CaSulfamate This compound Ca(SO₃NH₂)₂ Solubility High Water Solubility CaSulfamate->Solubility Chelation Chelating Ability CaSulfamate->Chelation Stability Thermal & Chemical Stability CaSulfamate->Stability Bioavailability Source of Ca²⁺ and Sulfamate CaSulfamate->Bioavailability Cleaning Cleaning Agents & Descalers Solubility->Cleaning Agriculture Fertilizers & Soil Conditioners Solubility->Agriculture Electroplating Electroplating Baths Solubility->Electroplating DrugDelivery Potential for Drug Delivery (Biocompatible Carrier) Solubility->DrugDelivery Chelation->Cleaning Stability->Electroplating Bioavailability->Agriculture Bioavailability->DrugDelivery

Caption: Relationship between properties and applications of this compound.

References

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium sulfamate, the calcium salt of sulfamic acid, is a compound with potential applications in various fields, including pharmaceuticals and specialty chemicals. The interaction of its anhydrous form with atmospheric moisture, its hygroscopic nature, is a critical parameter influencing its stability, storage, handling, and performance in formulations. Understanding the propensity of anhydrous this compound to absorb water from the environment is essential for ensuring product quality, efficacy, and shelf-life.

This technical guide provides a detailed exploration of the hygroscopic nature of anhydrous this compound. It outlines the theoretical underpinnings of water sorption by solids, presents detailed experimental protocols for the characterization of hygroscopicity, and offers a framework for the interpretation of results. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Theoretical Background of Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For a solid crystalline material like anhydrous this compound, this process can occur through several mechanisms:

  • Adsorption: Water molecules adhere to the surface of the solid. This is a surface phenomenon and is generally reversible.

  • Absorption: Water molecules are taken up into the bulk structure of the solid, potentially leading to the formation of hydrates.

  • Deliquescence: The solid absorbs enough water from the atmosphere to dissolve and form a liquid solution. The relative humidity at which this occurs is known as the deliquescence point.

The extent of water uptake is influenced by several factors, including:

  • The chemical nature of the substance.

  • The crystal structure and presence of hydrates.[1]

  • The particle size and surface area of the material.

  • The ambient temperature and relative humidity (RH).

Quantitative Data on Hygroscopicity

As previously stated, specific quantitative data on the hygroscopic nature of anhydrous this compound is not currently available in the reviewed literature. To obtain this critical information, experimental determination is necessary. The following table is a template that researchers can use to summarize their experimentally obtained data.

Table 1: Water Vapor Sorption Data for Anhydrous this compound at 25°C

Relative Humidity (%)Equilibrium Moisture Content (% w/w) - SorptionEquilibrium Moisture Content (% w/w) - Desorption
0
10
20
30
40
50
60
70
80
90

Experimental Protocols

To determine the hygroscopic properties of anhydrous this compound, a combination of experimental techniques can be employed. The following are detailed protocols for key experiments.

A crucial prerequisite for studying the hygroscopicity of the anhydrous form is its synthesis. A potential solvent-free method involves the mechanochemical activation of calcium oxide and sulfamic acid.[1]

Protocol:

  • Combine stoichiometric amounts of high-purity calcium oxide (CaO) and sulfamic acid (H₂NSO₃H) in a ball milling container.

  • Perform high-energy ball milling for a specified duration to induce a solid-state reaction.

  • Monitor the reaction progress using techniques such as X-ray powder diffraction (XRPD) to confirm the formation of anhydrous this compound and the absence of starting materials and hydrated forms.

  • Store the resulting anhydrous this compound in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) to prevent premature hydration.

This is a primary technique to quantitatively measure the amount of water absorbed or desorbed by a sample at various relative humidities.

Protocol:

  • Place a precisely weighed sample (typically 5-15 mg) of anhydrous this compound into the sample pan of a dynamic vapor sorption (DVS) instrument.

  • Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This will be the initial dry mass.

  • Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH).

  • At each RH step, allow the sample to equilibrate until the rate of weight change is below a specified threshold (e.g., <0.002% in 5 minutes). Record the equilibrium mass.

  • After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Calculate the percentage weight change at each RH step relative to the initial dry mass.

This method is used to determine the absolute water content of a sample. It can be used to verify the initial dryness of the anhydrous material and to quantify the water content after equilibration at a specific relative humidity.

Protocol:

  • Standardize the Karl Fischer reagent with a known water standard.

  • Introduce a precisely weighed amount of the anhydrous this compound sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

  • The water content is calculated based on the amount of titrant consumed.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

experimental_workflow_synthesis start Start reactants Stoichiometric CaO and Sulfamic Acid start->reactants milling High-Energy Ball Milling reactants->milling monitoring Reaction Monitoring (e.g., XRPD) milling->monitoring monitoring->milling Incomplete product Anhydrous Calcium Sulfamate monitoring->product Reaction Complete storage Storage in Desiccator product->storage end End storage->end

Caption: Workflow for the synthesis of anhydrous this compound.

experimental_workflow_dvs start Start sample_prep Weigh Anhydrous This compound Sample start->sample_prep drying Dry Sample at 0% RH in DVS Instrument sample_prep->drying sorption Stepwise Increase in RH (10% to 90%) drying->sorption equilibration_sorption Equilibrate and Record Weight sorption->equilibration_sorption equilibration_sorption->sorption Next RH Step desorption Stepwise Decrease in RH (90% to 0%) equilibration_sorption->desorption Max RH Reached equilibration_desorption Equilibrate and Record Weight desorption->equilibration_desorption equilibration_desorption->desorption Next RH Step analysis Calculate % Weight Change and Plot Isotherm equilibration_desorption->analysis Min RH Reached end End analysis->end

Caption: Workflow for Gravimetric Sorption Analysis (DVS).

Conclusion

While direct experimental data on the hygroscopic nature of anhydrous this compound remains to be published, this guide provides a robust framework for its investigation. By following the detailed experimental protocols for synthesis and hygroscopicity determination, researchers can generate the necessary data to fully characterize this material. The understanding of its water sorption behavior is paramount for its successful application in research, drug development, and other industries, ensuring the stability and efficacy of the final products. The provided workflows and data table templates offer a standardized approach to reporting these critical findings.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a comprehensive overview of the anticipated molecular geometry and bonding characteristics of calcium sulfamate, Ca(SO₃NH₂)₂. Due to the limited availability of specific experimental crystallographic data for this compound in publicly accessible literature, this guide integrates theoretical principles, data from analogous compounds, and computational insights to construct a scientifically robust model.

Introduction to this compound

This compound, the calcium salt of sulfamic acid, is a white crystalline solid with the chemical formula Ca(SO₃NH₂)₂[1][]. It is comprised of a calcium cation (Ca²⁺) and two sulfamate anions (NH₂SO₃⁻)[3]. While its primary applications are in agriculture as a fertilizer and in industrial settings as a cleaning agent, its molecular structure is of academic interest for understanding the coordination chemistry of calcium with sulfur-nitrogen compounds[1][]. The sulfamate anion's amine group imparts distinct solubility and reactivity properties when compared to the more common calcium sulfate[1].

Molecular Geometry

The overall geometry of this compound is defined by the arrangement of the sulfamate anions around the central calcium cation.

The sulfamate anion is the conjugate base of sulfamic acid. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and spectroscopic studies of related sulfamate compounds, the geometry around the central sulfur atom is expected to be tetrahedral . The sulfur atom is bonded to three oxygen atoms and one nitrogen atom[1]. The primary vibrational modes for the sulfamate anion include S-N stretching, S-O stretching, O-S-O bending, and N-S-O bending modes, which can be probed using Raman spectroscopy[1].

The Ca²⁺ ion acts as a Lewis acid, coordinating with the oxygen atoms of the sulfamate anions, which act as Lewis bases. Theoretical studies on calcium-sulfamate ion pairing in aqueous solutions suggest several coordination modes, including monodentate (Ca²⁺ coordinating with one oxygen) and bidentate (Ca²⁺ coordinating with two oxygens from the same sulfamate anion)[1].

In solid-state structures of related calcium salts, such as calcium sulfate (anhydrite), the Ca²⁺ ion is typically found in an 8-coordinate geometry, bonded to eight oxygen atoms from the surrounding sulfate anions[4]. It is highly probable that this compound adopts a similar high-coordination number, with the Ca²⁺ ion surrounded by multiple oxygen atoms from several sulfamate anions, forming a complex crystal lattice. The Ca-O bond distances are expected to be in the range of 2.35 to 2.55 Å, based on data from analogous calcium-oxygen bonds in compounds like CaH₄SO₆ and CaSO₄[4][5].

Bonding in this compound

The primary bonding force in this compound is ionic interaction between the positively charged calcium ion (Ca²⁺) and the negatively charged sulfamate anions (NH₂SO₃⁻).

  • Ionic Bonding: The electrostatic attraction between the Ca²⁺ cation and the two NH₂SO₃⁻ anions forms the basis of the compound's solid-state structure.

  • Covalent Bonding: Within each sulfamate anion, the bonds between the central sulfur atom and the surrounding oxygen and nitrogen atoms are polar covalent . The sulfur atom is in a +6 oxidation state, similar to its state in sulfate[1].

  • Coordination Bonds: The bonds formed between the calcium ion and the oxygen atoms of the sulfamate groups are dative covalent bonds, also known as coordination bonds. The oxygen atoms donate lone pairs of electrons to the empty orbitals of the Ca²⁺ ion.

Quantitative Data Summary

While specific experimental data for Ca(SO₃NH₂)₂ is scarce, the following table summarizes expected and comparative values for its geometric parameters based on computational models and data from analogous compounds like calcium sulfate and related materials.

ParameterExpected / Comparative ValueSource / Basis
Sulfamate Anion
S-O Bond Length~1.47 - 1.48 ÅAnalogy with S-O bond lengths in tetrahedral S⁶⁺ compounds like CaSO₄[4][5].
S-N Bond LengthVariesDependent on coordination and hydrogen bonding.
O-S-O Bond Angle~109.5° (Tetrahedral)VSEPR theory and data from related sulfates.
Calcium Coordination
Ca²⁺ Coordination NumberLikely 8Based on common coordination for Ca²⁺ in similar crystal lattices[4][5].
Ca-O Bond Distance2.35 - 2.55 ÅData from Materials Project database for CaH₄SO₆ and CaSO₄[4][5].
Crystal System UnknownNot experimentally determined. Could be monoclinic or orthorhombic[4][5].

Experimental Protocols: X-ray Crystallography

The definitive determination of the molecular geometry and bonding of this compound would be achieved through single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the overall crystal packing can be determined.

Methodology for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of this compound must first be grown. A common method is slow evaporation from an aqueous solution. Alternatively, mechanochemical synthesis via ball milling of calcium oxide and sulfamic acid can produce a solid powder, which can then be recrystallized[1].

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a diffractometer and cooled (e.g., to 100 K) to reduce thermal vibrations.

    • The crystal is exposed to a monochromatic X-ray beam[6].

    • As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each pattern consists of spots whose intensities and positions are recorded[6].

  • Structure Solution:

    • The positions of the diffraction spots are used to determine the unit cell dimensions and the crystal's space group[6].

    • The intensities of the spots are used to calculate the structure factors, which are then used to generate an electron density map of the unit cell[6].

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The final refined structure yields the precise molecular geometry and bonding information.

Visualization of Proposed Bonding and Coordination

The following diagram illustrates the proposed coordination environment of the calcium ion in this compound. It depicts a central Ca²⁺ ion ionically bonded to two sulfamate anions, with coordination bonds to the oxygen atoms.

Caption: Proposed bonding in Ca(SO₃NH₂)₂.

References

Synthesis of High-Purity Calcium Sulfamate for Laboratory Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity calcium sulfamate (Ca(SO₃NH₂)₂), a compound of interest in various chemical and pharmaceutical research settings. The following sections detail the underlying chemistry, provide a step-by-step experimental protocol for its laboratory-scale synthesis, and outline methods for its purification and analysis to ensure high purity.

Introduction

This compound is the calcium salt of sulfamic acid. While its commercial applications are established in areas such as fertilizers and cleaning agents, its use in laboratory research, particularly in drug development and as a synthetic precursor, necessitates a well-defined and reproducible method for obtaining a high-purity product. The sulfamate moiety's unique chemical properties, differing from the more common sulfate, make it an intriguing component for further investigation. This document serves as a technical resource for researchers requiring a reliable method for the in-house preparation of this compound.

Synthesis of this compound

The most direct and efficient method for synthesizing this compound in a laboratory setting is through the neutralization reaction of sulfamic acid with a calcium-containing base, typically calcium hydroxide, in an aqueous solution.[1] This acid-base reaction is exothermic and yields this compound and water.

Reaction: 2 H₃NSO₃ (Sulfamic Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(NH₂SO₃)₂ (this compound) + 2 H₂O

The reaction proceeds readily in an aqueous medium, and the product can be isolated by crystallization. Key parameters that influence the reaction's yield and the final product's purity include temperature control, stoichiometry of the reactants, and pH monitoring.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula CaH₄N₂O₆S₂[2][3]
Molecular Weight 232.25 g/mol [3]
Appearance White crystalline solid[1]
Density 2.08 g/cm³ at 20°C[2][3][4]
Water Solubility 638 g/L at 20°C[2][4]
Vapor Pressure 0 Pa at 20°C[2][4]

Experimental Protocol: Synthesis of High-Purity this compound

This protocol details the laboratory-scale synthesis of this compound via the neutralization of sulfamic acid with calcium hydroxide.

Materials and Equipment
  • Sulfamic Acid (H₃NSO₃), reagent grade

  • Calcium Hydroxide (Ca(OH)₂), reagent grade

  • Deionized Water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Synthesis Procedure

Synthesis_Workflow Dissolution Dissolve Sulfamic Acid in Deionized Water Reaction Add Calcium Hydroxide (Maintain Temp. 25-40°C, pH > 7) Dissolution->Reaction Filtration_1 Hot Gravity Filtration (Remove Insolubles) Reaction->Filtration_1 Crystallization Cool Solution (Induce Crystallization) Filtration_1->Crystallization Filtration_2 Vacuum Filtration (Isolate Crystals) Crystallization->Filtration_2 Drying Dry Crystals in Oven Filtration_2->Drying

Caption: Experimental workflow for the synthesis of this compound.

  • Dissolution of Sulfamic Acid: In a beaker, dissolve sulfamic acid in deionized water. A suitable starting point is to dissolve 97 g of sulfamic acid in 700 mL of deionized water with stirring.

  • Neutralization Reaction: While stirring the sulfamic acid solution, slowly add calcium hydroxide. Based on stoichiometry, approximately 37 g of calcium hydroxide will be required for 97 g of sulfamic acid. The reaction is exothermic; maintain the temperature of the solution between 25-40°C using a water bath if necessary.[1] Monitor the pH of the solution and ensure it remains above 7 to facilitate complete reaction.[1]

  • Removal of Insolubles: After the addition of calcium hydroxide is complete and the reaction has subsided, heat the solution to near boiling to ensure complete dissolution of the this compound and to aid in the subsequent filtration step. Perform a hot gravity filtration using fluted filter paper to remove any unreacted calcium hydroxide or other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process can be extended by placing the container in an insulated bath. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the precipitated this compound crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the decomposition temperature of sulfamic acid (205°C), for instance at 60-80°C, until a constant weight is achieved.

Purification of this compound

For applications requiring very high purity, the synthesized this compound can be further purified by recrystallization.

Recrystallization Protocol

Purification_Workflow Redissolution Dissolve Crude Product in Minimum Hot Water Hot_Filtration Hot Gravity Filtration (Remove Impurities) Redissolution->Hot_Filtration Recrystallization Slow Cooling (Controlled Crystal Growth) Hot_Filtration->Recrystallization Isolation Vacuum Filtration (Collect Pure Crystals) Recrystallization->Isolation Final_Drying Dry Purified Product Isolation->Final_Drying

Caption: Workflow for the purification of this compound by recrystallization.

  • Redissolution: Dissolve the crude this compound in a minimum amount of hot deionized water. The high solubility of this compound in water facilitates this process.[2][4]

  • Hot Filtration: If any insoluble impurities are observed, perform a hot gravity filtration.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined, high-purity crystals.

  • Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with a minimal amount of cold deionized water, and dry to a constant weight.

Purity Analysis

To confirm the purity of the synthesized this compound, several analytical techniques can be employed.

Recommended Analytical Methods
Analytical TechniquePurposeReference
Ion Chromatography (IC) To quantify the concentration of calcium (Ca²⁺) and sulfamate (NH₂SO₃⁻) ions, and to detect ionic impurities such as chloride and sulfate.[1]
Titration To determine the concentration of chloride and sulfate impurities. For instance, residual sulfate should not exceed 0.01%.[1]
Atomic Absorption Spectroscopy (AAS) For the precise quantification of the calcium content.[5]
Infrared (IR) Spectroscopy To confirm the presence of the sulfamate functional group and the absence of sulfate impurities by identifying characteristic vibrational modes.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to characterize the sulfamate anion.[1]
X-ray Diffraction (XRD) To confirm the crystalline structure of the final product.

Conclusion

The synthesis of high-purity this compound for laboratory use can be reliably achieved through the neutralization of sulfamic acid with calcium hydroxide, followed by purification via recrystallization. Careful control of reaction parameters and the application of appropriate analytical techniques are crucial for ensuring the desired purity of the final product. This guide provides a foundational protocol and the necessary information for researchers to produce and characterize this compound for their specific research needs.

References

An In-depth Technical Guide to Calcium Sulfamate (CAS 13770-92-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential applications of calcium sulfamate (CAS 13770-92-8). While specific signaling pathways for this inorganic salt are not extensively documented, this guide explores the known biological activities of the sulfamate moiety and the physiological roles of calcium ions. This document aims to serve as a foundational resource for professionals in research and development who are interested in the applications and characteristics of this compound.

Physicochemical Properties

This compound is a white crystalline solid that is soluble in water.[1] It is the calcium salt of sulfamic acid.[1] Due to its chemical nature, it decomposes at high temperatures rather than exhibiting distinct melting and boiling points.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13770-92-8[2][3][4][5]
Molecular Formula CaH₄N₂O₆S₂[2][3][4][5]
Molecular Weight 232.25 g/mol [2][3][4]
Appearance White crystalline solid[1][6]
Solubility in Water 638 g/L at 20°C[5][7]
Density 2.08 g/cm³ at 20°C[5][7][8]
Melting Point Not Applicable (decomposes)[5]
Boiling Point Not Applicable[5]
IUPAC Name calcium;disulfamate[2][4]
Synonyms Calcium disulphamate, Bisamidosulfuric acid calcium salt, Calcium amidosulfate[2][5]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through aqueous precipitation, which involves the neutralization reaction between sulfamic acid and a suitable calcium salt, such as calcium carbonate or calcium hydroxide.

General Aqueous Precipitation Protocol
  • Reactant Preparation: Prepare an aqueous solution of sulfamic acid. Separately, prepare a slurry of calcium carbonate in water.

  • Reaction: Slowly add the sulfamic acid solution to the calcium carbonate slurry with constant stirring. The reaction is exothermic, and carbon dioxide gas will be evolved.

    • CaCO₃ + 2H₃NSO₃ → Ca(H₂NSO₃)₂ + H₂O + CO₂

  • Completion and pH Adjustment: Continue stirring until the evolution of carbon dioxide ceases. The final pH of the solution should be monitored to ensure the reaction has gone to completion.[1]

  • Crystallization: The resulting this compound solution can be concentrated by heating to induce crystallization. Slow evaporation of the water will yield purer crystals.[1]

  • Isolation and Drying: The crystals are then isolated by filtration, washed with a small amount of cold water, and dried in an oven at a moderate temperature to remove residual moisture.

Analytical Methodologies

The analysis of this compound typically involves the quantification of its constituent ions, calcium and sulfamate.

Table 2: Analytical Techniques for this compound

AnalyteMethodBrief Protocol
Calcium Ion (Ca²⁺) Ion-Selective Electrode (ISE)A calcium ion-selective electrode is used to measure the potential difference in a solution containing the dissolved this compound sample. The potential is logarithmically proportional to the calcium ion activity. Calibration with standard calcium solutions is required for accurate quantification.[3]
Potentiometric TitrationThe calcium content can be determined by complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA). A calcium ion-selective electrode or a suitable colorimetric indicator is used to detect the endpoint of the titration.[3]
Sulfamate Ion (SO₃NH₂⁻) Titration with Nitrous AcidThe sulfamate ion can be quantified by titration with a standardized solution of sodium nitrite in an acidic medium. The reaction releases nitrogen gas, and the endpoint can be detected potentiometrically.[3]
Structural Analysis Raman SpectroscopyRaman spectroscopy can be used to probe the vibrational modes of the sulfamate anion, providing information on the S-N and S-O stretching and bending modes.[3] While specific spectra for this compound are not readily available in the literature, data for related calcium sulfate compounds can provide a basis for interpretation.

Reactivity and Stability

This compound is stable under normal conditions. However, it is susceptible to thermal decomposition at elevated temperatures.[3] The decomposition of sulfamic acid begins at 205°C, suggesting that its calcium salt will also decompose rather than melt.[3] Hazardous decomposition products include sulfur oxides. Incompatible materials include strong oxidizing agents.[9]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as causing serious eye irritation (H319).[8]

Table 3: Safety and Handling Precautions

Precautionary StatementCodeDescription
Prevention P264Wash hands and any exposed skin thoroughly after handling.
P280Wear protective gloves, protective clothing, and eye/face protection.[8]
Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Biological and Pharmacological Context

While there is a lack of specific studies on the biological signaling pathways of this compound, the bioactivity of the sulfamate functional group and the role of calcium ions are well-documented in various biological processes.

The Sulfamate Moiety in Drug Development

The sulfamate group is a key pharmacophore in a range of therapeutic agents. Its ability to mimic a sulfate group and participate in hydrogen bonding allows it to interact with various biological targets.

Sulfamate_Bioactivity cluster_sulfamate Sulfamate Moiety cluster_targets Biological Targets cluster_applications Therapeutic Applications Sulfamate Sulfamate (-O-SO₂NH₂) CA Carbonic Anhydrases (e.g., CA IX, CA XII) Sulfamate->CA Inhibition STS Steroid Sulfatase Sulfamate->STS Inhibition aaRS Aminoacyl-tRNA Synthetases Sulfamate->aaRS Inhibition Antiepileptic Antiepileptic Drugs (e.g., Topiramate) Sulfamate->Antiepileptic Basis for Anticancer Anticancer Agents CA->Anticancer Leads to STS->Anticancer Leads to Antibiotics Novel Antibiotics aaRS->Antibiotics Leads to

Caption: Biological targets and therapeutic applications of the sulfamate moiety.

Sulfamate-containing compounds have been investigated as potent inhibitors of carbonic anhydrases, which are involved in pH regulation and are overexpressed in some tumors.[2][4] They are also known to inhibit steroid sulfatase, an enzyme implicated in hormone-dependent cancers.[1] Furthermore, sulfamate derivatives are being explored as novel antibiotics through the inhibition of aminoacyl-tRNA synthetases.[2]

The Role of Calcium Ions in Cellular Signaling

As a source of calcium ions, this compound can influence a multitude of physiological processes. Calcium is a ubiquitous second messenger that plays a critical role in signal transduction pathways, leading to various cellular responses.

Calcium_Signaling Ca_ext Extracellular Ca²⁺ Ca_int Intracellular Ca²⁺ (Cytosol) Ca_ext->Ca_int Ion Channels Calmodulin Calmodulin Ca_int->Calmodulin Binding ER Endoplasmic Reticulum (Ca²⁺ Store) ER->Ca_int IP₃R / RyR Cell_Response Cellular Responses (e.g., Gene Expression, Muscle Contraction, Neurotransmitter Release) Calmodulin->Cell_Response Activation of Downstream Effectors

References

Methodological & Application

Application Notes and Protocols for Precursor-Based Synthesis of Calcium Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Precursors: While the topic of interest is calcium sulfamate as a precursor for calcium sulfide (CaS) synthesis, a thorough review of the scientific literature did not yield any specific methods or protocols for this particular conversion. However, extensive research is available on the synthesis of calcium sulfide using other calcium-containing precursors, most notably calcium sulfite and calcium sulfate. These methods are detailed below to provide researchers, scientists, and drug development professionals with practical guidance on the synthesis of calcium sulfide.

Application: Synthesis of Calcium Sulfide via Thermal Decomposition of Calcium Sulfite

This method is suitable for producing calcium sulfide in a controlled laboratory setting. The thermal decomposition of calcium sulfite under an inert atmosphere yields calcium sulfide along with other calcium compounds, depending on the reaction temperature.

Reaction Pathways and Quantitative Data

The thermal decomposition of calcium sulfite (CaSO₃) in an argon stream follows several temperature-dependent pathways. The formation of calcium sulfide (CaS) is one of several competing reactions.[1][2][3][4]

Reaction PathwayOnset Temperature (°C)Products
CaSO₃ → CaO + SO₂~600Calcium Oxide (CaO), Sulfur Dioxide (SO₂)
4CaSO₃ → 3CaSO₄ + CaS~680Calcium Sulfate (CaSO₄), Calcium Sulfide (CaS)
3CaSO₄ + CaS → 4CaO + 4SO₂~780Calcium Oxide (CaO), Sulfur Dioxide (SO₂)

Table 1: Temperature-dependent reaction pathways in the thermal decomposition of calcium sulfite.[1][2][3][4]

The following diagram illustrates the logical relationship between the reactant and the various products at different temperatures.

G CaSO3 Calcium Sulfite (CaSO₃) CaO_SO2 CaO + SO₂ CaSO3->CaO_SO2 > ~600°C CaSO4_CaS 3CaSO₄ + CaS CaSO3->CaSO4_CaS > ~680°C CaO_SO2_final 4CaO + 4SO₂ CaSO4_CaS->CaO_SO2_final > ~780°C

Caption: Reaction pathways of calcium sulfite thermal decomposition.

Experimental Protocol: Thermal Decomposition of Calcium Sulfite

This protocol is based on the experimental descriptions for the thermal decomposition of calcium sulfite in an inert atmosphere.[4]

Materials:

  • Calcium sulfite hemihydrate (CaSO₃·½H₂O)

  • Argon gas (high purity)

  • Tube furnace with temperature controller

  • Quartz boat

  • Gas flow meter

  • X-ray diffractometer (for product characterization)

Procedure:

  • Precursor Preparation:

    • Place a known quantity of calcium sulfite hemihydrate (CaSO₃·½H₂O) into a quartz boat.

    • Insert the quartz boat into the tube furnace.

    • Heat the sample to 330°C under a steady flow of argon gas to dehydrate the hemihydrate and form anhydrous calcium sulfite (CaSO₃).[4]

    • Maintain this temperature until the dehydration is complete (this can be monitored by observing the cessation of water vapor evolution).

    • Cool the sample to room temperature under the argon atmosphere. The resulting white powder is anhydrous CaSO₃.

  • Thermal Decomposition:

    • Using the same experimental setup, increase the furnace temperature to the desired reaction temperature (e.g., 700°C to favor the formation of CaS without significant subsequent decomposition).

    • Maintain a constant flow of argon gas throughout the heating and reaction period to ensure an inert atmosphere.

    • Hold the sample at the set temperature for a specified duration (e.g., 1-2 hours) to allow for the decomposition reaction to proceed.

    • After the reaction period, turn off the furnace and allow the sample to cool to room temperature under the argon flow.

  • Product Characterization:

    • Once cooled, carefully remove the quartz boat containing the product from the furnace.

    • The product will be a solid mixture.

    • Perform X-ray diffraction (XRD) analysis on the product to identify the crystalline phases present (e.g., CaS, CaO, CaSO₄) and to estimate their relative proportions.

The following diagram illustrates the experimental workflow for this protocol.

G start Start dehydrate Dehydrate CaSO₃·½H₂O (330°C, Argon flow) start->dehydrate cool1 Cool to Room Temperature dehydrate->cool1 heat Heat to Reaction Temperature (e.g., 700°C, Argon flow) cool1->heat react Hold at Temperature (1-2 hours) heat->react cool2 Cool to Room Temperature react->cool2 characterize Characterize Product (XRD) cool2->characterize end End characterize->end

Caption: Experimental workflow for CaS synthesis from CaSO₃.

Alternative Precursor-Based Synthesis Methods for Calcium Sulfide

For comparative purposes, several other precursor-based methods for the synthesis of calcium sulfide are summarized below. These methods may be advantageous depending on the desired purity, scale, and available starting materials.

PrecursorMethodReaction ConditionsKey Features
Calcium Sulfate Carbothermic ReductionHeat with a carbon source (e.g., charcoal) at 800-850°C.[5][6]A common industrial method. Conversion can be high (95-100%).[6]
Calcium Sulfate Reduction with HydrogenHeat in a hydrogen stream at 500-700°C.[7]Can produce high-purity calcium sulfide.[7]
Calcium Carbonate Reaction with Elemental SulfurHeat with excess sulfur in a closed crucible at 700°C.[7]A direct method using readily available precursors.[7]
Elemental Calcium Direct Combination with SulfurDirect heating of a mixture of calcium and sulfur.[8]A highly exothermic synthesis reaction.[8]

Table 2: Summary of alternative precursor-based synthesis methods for calcium sulfide.

References

Application of Calcium Sulfamate in Electroplating Baths: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium sulfamate in electroplating baths, primarily focusing on its potential roles in nickel and lead-tin alloy plating. While nickel sulfamate is the dominant salt in nickel electroplating for producing low-stress deposits, this compound can be considered for specific applications as a supporting electrolyte or stress-modifying agent.

Introduction to Sulfamate-Based Electroplating

Sulfamate-based electroplating solutions are renowned for their ability to produce metallic deposits with exceptionally low internal stress, high ductility, and excellent purity.[1][2][3][4] These characteristics make them ideal for engineering applications, particularly in the aerospace, electronics, and medical device industries where component reliability under mechanical or thermal stress is critical.[3][5] The foundational component of these baths is the sulfamate anion (NH₂SO₃⁻), derived from sulfamic acid.[1]

The most common sulfamate plating bath is the nickel sulfamate bath, which is superior to the traditional Watts bath for applications requiring high ductility and low stress.[2] Lead-tin alloys can also be plated from sulfamate solutions, offering an alternative to the more common fluoborate-based electrolytes.[6]

Potential Roles and Applications of this compound

While not a primary metal source for deposition, this compound can be incorporated into electroplating baths to modify the electrolyte properties and influence the final deposit. Its high solubility in aqueous solutions makes it a viable candidate for these applications.

Supporting Electrolyte and Conductivity Enhancement

This compound can serve as a supporting electrolyte, increasing the ionic strength and conductivity of the plating bath. In this role, it can help to ensure uniform current distribution across the cathode, which is particularly important for plating complex geometries.

Stress Modification in Nickel Plating

Though less common than other stress-reducing additives, the addition of alkaline earth metal salts has been explored in nickel sulfamate baths. A patent suggests that the inclusion of such salts, in conjunction with nitrate ions, can contribute to producing pit-free nickel deposits with very low internal stress, potentially even achieving compressive stress.[7] While the patent primarily highlights the use of nickel nitrate, the principle could extend to the use of calcium nitrate with a this compound supporting electrolyte. However, it is crucial to note that the stability of many calcium compounds is limited in the typical acidic pH range (3.5-4.5) of sulfamate nickel baths.[8]

Quantitative Data: Bath Compositions and Operating Parameters

The following tables summarize typical compositions and operating parameters for nickel and lead-tin sulfamate electroplating baths. The inclusion of this compound is presented as a potential modification for specific applications.

Table 1: Nickel Sulfamate Electroplating Bath Composition

ComponentConcentration RangePurpose
Nickel Sulfamate (Ni(SO₃NH₂)₂·4H₂O)300 - 600 g/LPrimary source of nickel ions
Nickel Bromide (NiBr₂)0 - 30 g/LAnode corrosion promoter
Boric Acid (H₃BO₃)30 - 45 g/LpH buffer and cathode film modifier
This compound (Ca(SO₃NH₂)₂) (Optional) 10 - 50 g/L Supporting electrolyte, stress modification
Wetting Agent (e.g., Sodium Lauryl Sulfate)As requiredReduces pitting
Stress Reducer (e.g., Saccharin)As requiredModifies deposit stress

Table 2: Nickel Sulfamate Electroplating Operating Parameters

ParameterValue
pH3.5 - 4.5
Temperature40 - 60 °C
Cathode Current Density2 - 25 A/dm²
AgitationModerate to vigorous (air or mechanical)

Table 3: Lead-Tin Sulfamate Electroplating Bath Composition

ComponentConcentration RangePurpose
Stannous Sulfamate (Sn(SO₃NH₂)₂)40 - 100 g/LSource of tin ions
Lead Sulfamate (Pb(SO₃NH₂)₂)20 - 80 g/LSource of lead ions
Sulfamic Acid (H₂NSO₃H)80 - 120 g/LIncreases conductivity and prevents salt hydrolysis
This compound (Ca(SO₃NH₂)₂) (Optional) 20 - 60 g/L Supporting electrolyte
Additives (e.g., Peptone, Gelatin)As requiredGrain refiner and brightener

Table 4: Lead-Tin Sulfamate Electroplating Operating Parameters

ParameterValue
pH< 1.0
Temperature20 - 40 °C
Cathode Current Density1 - 5 A/dm²
AgitationMild mechanical agitation

Experimental Protocols

The following are detailed protocols for the preparation and operation of nickel and lead-tin sulfamate electroplating baths, including the optional addition of this compound.

Protocol for Nickel Sulfamate Electroplating

Objective: To electroplate a low-stress nickel deposit onto a prepared substrate.

Materials:

  • Deionized water

  • Nickel Sulfamate concentrate or crystals

  • Nickel Bromide

  • Boric Acid

  • This compound (optional)

  • Activated carbon

  • Plating tank with heating and agitation capabilities

  • Nickel anodes (sulfur-depolarized)

  • Rectifier

  • Substrate to be plated (e.g., copper, brass)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Bath Preparation: a. Fill the plating tank to approximately 75% of its final volume with deionized water and heat to 50-60°C. b. Slowly dissolve the required amounts of nickel sulfamate, nickel bromide, boric acid, and optionally, this compound. Stir until all components are fully dissolved. c. Add deionized water to reach the final volume. d. Perform a high pH treatment (adjust to pH 5.0-5.5 with a nickel carbonate slurry) followed by the addition of a small amount of hydrogen peroxide to precipitate iron and organic contaminants. e. Add activated carbon and agitate for 1-2 hours to remove organic impurities. f. Filter the solution into a clean plating tank. g. Adjust the pH to the operating range of 3.5-4.5 using sulfamic acid.

  • Electroplating: a. Immerse the cleaned and activated substrate into the plating bath. b. Connect the substrate to the negative terminal (cathode) and the nickel anodes to the positive terminal (anode) of the rectifier. c. Apply the desired current density (e.g., 5 A/dm²) and plate for the calculated time to achieve the target thickness. d. Maintain constant agitation and temperature throughout the plating process.

  • Post-Treatment: a. Remove the plated substrate from the bath. b. Rinse thoroughly with deionized water. c. Dry the plated part.

Protocol for Lead-Tin Sulfamate Electroplating

Objective: To co-deposit a lead-tin alloy onto a prepared substrate.

Materials:

  • Deionized water

  • Stannous Sulfamate

  • Lead Sulfamate

  • Sulfamic Acid

  • This compound (optional)

  • Grain refining additives

  • Plating tank

  • Lead-tin anodes (of the desired alloy composition)

  • Rectifier

  • Substrate to be plated

Procedure:

  • Bath Preparation: a. Fill the plating tank to approximately 75% of its final volume with deionized water. b. Slowly dissolve the required amount of sulfamic acid. c. In a separate container, dissolve the stannous sulfamate and lead sulfamate in a portion of the sulfamic acid solution. This prevents the hydrolysis of the metal salts. d. Add the dissolved metal sulfamates to the main tank. e. If using, dissolve the this compound in the bath. f. Add the grain refining additives as per the supplier's recommendations. g. Add deionized water to the final volume and stir to ensure homogeneity.

  • Electroplating: a. Immerse the cleaned and activated substrate into the plating bath. b. Connect the substrate to the cathode and the lead-tin anodes to the anode of the rectifier. c. Apply a current density within the range of 1-5 A/dm². d. Plate for the required duration to achieve the desired thickness and alloy composition.

  • Post-Treatment: a. Remove the plated part and rinse immediately and thoroughly with deionized water. b. Dry the part.

Visualizations

Electroplating_Workflow cluster_prep Substrate Preparation cluster_plating Electroplating Process cluster_post Post-Treatment Cleaning Cleaning Activation Activation Cleaning->Activation Immersion Immersion in Sulfamate Bath Activation->Immersion Current_Application Current Application Immersion->Current_Application Deposition Metal Deposition Current_Application->Deposition Rinsing Rinsing Deposition->Rinsing Drying Drying Rinsing->Drying

Caption: General workflow for the electroplating process.

Bath_Preparation_Logic Start Start Bath Preparation Dissolve_Salts Dissolve Primary Metal Sulfamate(s) and Supporting Salts (e.g., this compound) Start->Dissolve_Salts Add_Buffer Add Buffering Agent (e.g., Boric Acid for Nickel Plating) Dissolve_Salts->Add_Buffer Purification Purification (Carbon Treatment, Filtration) Add_Buffer->Purification Adjust_pH Adjust pH with Sulfamic Acid Purification->Adjust_pH Ready Bath Ready for Plating Adjust_pH->Ready

Caption: Logical steps for preparing a sulfamate electroplating bath.

References

Application Notes and Protocols: The Use of Calcium Salts as Flame Retardants in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific data on the use of calcium sulfamate as a flame retardant in polymers. The following information details the application of a related compound, calcium sulfate , which is documented for its flame retardant properties. This information is provided as a relevant alternative based on available scientific literature.

Introduction to Calcium Sulfate as a Flame Retardant

Calcium sulfate (CaSO₄), particularly in its whisker form, has garnered attention as a flame-retardant filler for various polymer systems.[1] Its flame retardancy stems from several mechanisms, including the release of water at elevated temperatures (in its hydrated forms), which has a cooling effect, and the formation of a thermally stable char layer that acts as a barrier to heat and mass transfer.[1][2] Calcium sulfate is considered a "green" or environmentally friendly flame retardant due to its low toxicity and the absence of halogenated compounds.[1]

Key attributes of calcium sulfate as a flame retardant:

  • High Thermal Stability: Anhydrous calcium sulfate is thermally stable up to high temperatures.[3]

  • Condensed Phase Mechanism: It primarily acts in the condensed phase by promoting char formation and creating a protective barrier.[1][2]

  • Synergistic Effects: Calcium sulfate can exhibit synergistic effects when combined with other flame retardants, such as phosphorus-based compounds.[1][2]

Quantitative Data on Flame Retardant Performance

The effectiveness of calcium sulfate as a flame retardant, often in synergy with other additives, has been quantified using standard fire safety tests. The following tables summarize key flammability parameters for various polymer composites.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings

Polymer MatrixFlame Retardant SystemLOI (%)UL-94 RatingReference(s)
Polyethylene Oxide (PEO)10 wt.% DIDOPO + 5 wt.% Modified Calcium Sulfate Whiskers (MCSW)26.5V-0[1][2]
Polypropylene (PP)18 wt.% IFR + 2 wt.% t-LDH32.5V-0[4]
Epoxy Resin (EP)6 wt.% CG@APPNot SpecifiedV-0[5]
Polylactide (PLA)Not SpecifiedIncreased with additiveNot Specified[6]

DIDOPO: 1,4-bis(diphenoxyphosphoryl)piperazine; IFR: Intumescent Flame Retardant; t-LDH: Layered Double Hydroxides; CG@APP: Calcium gluconate-based flame retardant

Table 2: Cone Calorimetry Data

Polymer MatrixFlame Retardant SystemPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference(s)
PEO10 wt.% DIDOPO + 5 wt.% MCSWReduced by 38.9%Reduced by 20.07%[1]
Rigid Polyurethane Foam (RPU)APP/PER/MC/EG/CC/ATH82.1215.15[7]
Epoxy Resin (EP)6 wt.% CG@APPReduced by 70.5%Not Specified[5]

APP: Ammonium Polyphosphate; PER: Pentaerythritol; MC: Melamine Cyanurate; EG: Expandable Graphite; CC: Calcium Carbonate; ATH: Aluminum Hydroxide

Mechanism of Action of Calcium Sulfate as a Flame Retardant

The primary flame retardant mechanism of calcium sulfate is centered in the condensed phase . During combustion, it contributes to the formation of a stable, insulating char layer on the polymer's surface.[1][2]

Key mechanistic steps include:

  • Heat Absorption: Hydrated forms of calcium sulfate release water upon heating, which absorbs heat and cools the polymer surface.

  • Char Formation: The residual calcium sulfate particles integrate with the carbonaceous char produced by the decomposing polymer.[1]

  • Barrier Formation: This composite char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and slowing the release of flammable volatile gases.[1][2]

  • Synergistic Char Enhancement: When used with phosphorus-containing flame retardants, calcium sulfate can enhance the density and stability of the char layer, leading to improved flame retardancy.[1]

Below is a diagram illustrating the proposed flame retardant mechanism of calcium sulfate in polymers.

flame_retardant_mechanism cluster_gas_phase Gas Phase (Flame) cluster_condensed_phase Condensed Phase (Polymer) flame Combustion (Heat & Radicals) polymer Polymer + Calcium Sulfate flame->polymer Heat Feedback pyrolysis Pyrolysis polymer->pyrolysis Decomposition pyrolysis->flame Flammable Gases char_layer Stable Char Layer (Polymer Char + CaSO₄) pyrolysis->char_layer Forms insulation Thermal Insulation char_layer->insulation Provides fuel_reduction Reduced Fuel Release char_layer->fuel_reduction Leads to insulation->pyrolysis Inhibits fuel_reduction->flame Reduces Fuel Supply heat External Heat heat->polymer Initiates

Caption: Proposed mechanism of calcium sulfate as a condensed-phase flame retardant.

Experimental Protocols

The following are generalized protocols for the incorporation and testing of calcium sulfate as a flame retardant in a polymer matrix.

Protocol for Polymer Composite Preparation

This protocol describes the melt blending of a polymer with calcium sulfate whiskers.

Materials and Equipment:

  • Polymer pellets (e.g., Polyethylene Oxide)

  • Modified Calcium Sulfate Whiskers (MCSW)

  • Co-flame retardant (e.g., DIDOPO)

  • Internal mixer or twin-screw extruder

  • Compression molding machine

  • Drying oven

Procedure:

  • Drying: Dry the polymer pellets and additives in a vacuum oven at a specified temperature (e.g., 80°C) for a designated time (e.g., 12 hours) to remove any moisture.

  • Melt Blending:

    • Pre-mix the dried polymer pellets and flame retardant additives in the desired weight percentages.

    • Feed the mixture into an internal mixer or twin-screw extruder.

    • Set the processing temperature and screw speed appropriate for the specific polymer (e.g., for PEO, a temperature profile of 160-180°C).

    • Melt blend the components for a sufficient time (e.g., 5-10 minutes) to ensure homogeneous dispersion.

  • Sample Molding:

    • Collect the extrudate or blended compound.

    • Compression mold the material into sheets of desired thickness for various characterization tests. The molding temperature and pressure should be optimized for the polymer (e.g., 180°C and 10 MPa for PEO).

    • Allow the molded sheets to cool to room temperature.

The workflow for preparing polymer composites with calcium sulfate is depicted below.

experimental_workflow start Start drying Drying of Polymer and Additives start->drying mixing Pre-mixing of Components drying->mixing extrusion Melt Blending (Twin-Screw Extruder) mixing->extrusion molding Compression Molding extrusion->molding characterization Characterization (LOI, UL-94, TGA, etc.) molding->characterization end End characterization->end

Caption: Experimental workflow for preparing and testing flame-retardant polymer composites.

Protocol for Flammability Testing

A. Limiting Oxygen Index (LOI) Test (ASTM D2863)

  • Prepare test specimens of the polymer composite with standard dimensions.

  • Place a specimen vertically in the glass chimney of the LOI apparatus.

  • Introduce a mixture of oxygen and nitrogen into the chimney.

  • Ignite the top of the specimen with a pilot flame.

  • Adjust the oxygen concentration until the specimen just sustains a flame for a specified period.

  • The LOI is the minimum percentage of oxygen that supports combustion.

B. UL-94 Vertical Burn Test

  • Mount a rectangular test specimen vertically.

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time.

  • Immediately reapply the flame for another 10 seconds.

  • Record the second afterflame time and the afterglow time.

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.[8][9]

Protocol for Thermal Analysis

Thermogravimetric Analysis (TGA) (ASTM E1131)

  • Place a small, accurately weighed sample (5-10 mg) of the polymer composite into a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[10]

  • Record the sample weight as a function of temperature.

  • The resulting TGA curve provides information on the thermal stability and decomposition profile of the material.[10][11]

Conclusion

While there is no available literature on the use of this compound as a flame retardant, calcium sulfate has demonstrated utility in this application, particularly as a synergistic additive. It operates primarily through a condensed-phase mechanism, enhancing char formation and creating a thermal barrier. The data suggests that calcium sulfate, when combined with other flame retardants, can significantly improve the fire safety of various polymers. Further research into other calcium salts and their potential flame-retardant properties may be a valuable area of investigation for developing new, effective, and environmentally friendly flame retardant systems.

References

Application Notes and Protocols for Non-Aqueous Electrolytes in Calcium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Topic: Calcium Sulfamate and the Current State of Non-Aqueous Electrolytes for Calcium-Ion Batteries

Introduction

The development of rechargeable calcium-ion batteries (CIBs) is a burgeoning field of research, driven by the high abundance, low cost, and favorable electrochemical potential of calcium. A critical component hindering the advancement of CIBs is the development of a suitable non-aqueous electrolyte that enables reversible calcium plating and stripping at the anode and stable cycling with a high-voltage cathode. While a variety of calcium salts have been investigated, there is currently a notable absence of published research on the use of This compound (Ca(SO₃NH₂)₂) in non-aqueous electrolytes for this application. This document will first address the known properties of this compound and then provide a detailed overview of the most promising non-aqueous electrolytes currently under investigation for CIBs, complete with experimental protocols and performance data.

Section 1: this compound - A Prospective but Unexplored Candidate

This compound is a white crystalline solid soluble in water.[1] Its synthesis is typically achieved through an aqueous neutralization reaction between sulfamic acid and a calcium-containing base, such as calcium hydroxide.[1] The chemical formula for this compound is Ca(H₂NSO₃)₂.

While its properties in non-aqueous solvents and its electrochemical stability window are not documented in the context of battery research, the sulfamate anion's structure is of potential interest. However, without experimental data on its solubility in relevant organic solvents (e.g., carbonates, ethers) and its electrochemical performance, its viability as a salt for CIB electrolytes remains purely speculative. The current academic landscape suggests that this compound is an under-explored compound in this field.[1]

Section 2: State-of-the-Art Non-Aqueous Electrolytes for Calcium-Ion Batteries

Research in non-aqueous electrolytes for CIBs has primarily focused on a few key calcium salts. The performance of these electrolytes is highly dependent on the choice of both the salt and the solvent system.

Data on Key Calcium Salts in Non-Aqueous Electrolytes

The following table summarizes the quantitative data for some of the most commonly investigated calcium salts in non-aqueous electrolytes for CIBs.

Calcium SaltSolventConcentration (M)Ionic Conductivity (mS/cm)Electrochemical Stability Window (V vs. Ca/Ca²⁺)Coulombic Efficiency (%)Reference(s)
Calcium Tetrafluoroborate (Ca(BF₄)₂)Ethylene Carbonate:Propylene Carbonate (EC:PC)0.455.4~4.0>95 (at 100°C)[2][3]
Calcium Bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂)EC, PC, Dimethylformamide (DMF)0.4 - 0.5~6-18>4.0Not Reported[2]
Calcium Tetrakis(hexafluoroisopropyloxy)borate (Ca[B(hfip)₄]₂)Dimethoxyethane (DME)0.25>8up to 4.5~80[1][4]
Calcium Borohydride (Ca(BH₄)₂)Tetrahydrofuran (THF)0.3 - 0.50.1 - 0.7~2.5~95[2][5]

Section 3: Experimental Protocols

Synthesis of this compound (Aqueous Route)

This protocol describes a general method for synthesizing this compound in an aqueous solution.

Materials:

  • Sulfamic acid (H₃NSO₃)

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Crystallization dish

Procedure:

  • Dissolve a known quantity of sulfamic acid in deionized water in a beaker with stirring.

  • Slowly add stoichiometric amounts of calcium hydroxide to the sulfamic acid solution. The reaction is exothermic, so the addition should be gradual to control the temperature.

  • Monitor the pH of the solution. Continue adding calcium hydroxide until the pH is neutral to slightly basic (pH > 7) to ensure the reaction is complete.

  • Once the reaction is complete, filter the solution to remove any unreacted starting materials.

  • Transfer the resulting this compound solution to a crystallization dish.

  • Allow the water to evaporate slowly at room temperature or under gentle heating to obtain this compound crystals.

  • The resulting crystals should be dried thoroughly before any potential use in non-aqueous applications, as water is highly detrimental to the performance of calcium-ion batteries.

Diagram of this compound Synthesis Workflow

G cluster_synthesis This compound Synthesis start Start: Dissolve Sulfamic Acid in Water add_caoh2 Add Calcium Hydroxide start->add_caoh2 Stirring monitor_ph Monitor pH add_caoh2->monitor_ph monitor_ph->add_caoh2 If pH < 7 filter_solution Filter Solution monitor_ph->filter_solution If pH >= 7 crystallize Crystallize by Evaporation filter_solution->crystallize dry_crystals Dry Crystals crystallize->dry_crystals end_product End: this compound Crystals dry_crystals->end_product

Caption: Workflow for the aqueous synthesis of this compound.

Preparation of a Non-Aqueous Electrolyte (Example: 0.5 M Ca(BF₄)₂ in EC:PC)

This protocol details the preparation of a common non-aqueous electrolyte for calcium-ion battery research. All procedures must be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with very low water and oxygen content (<0.5 ppm).

Materials:

  • Calcium tetrafluoroborate (Ca(BF₄)₂) salt (battery grade, anhydrous)

  • Ethylene carbonate (EC) (battery grade, anhydrous)

  • Propylene carbonate (PC) (battery grade, anhydrous)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Inside the glovebox, weigh the required amount of Ca(BF₄)₂ salt to prepare a 0.5 M solution.

  • In a separate container, prepare a 1:1 volumetric mixture of EC and PC.

  • Transfer the weighed Ca(BF₄)₂ salt into the volumetric flask.

  • Add a portion of the EC:PC solvent mixture to the flask and stir until the salt is fully dissolved. This may take several hours.

  • Once the salt is dissolved, add the remaining EC:PC solvent to reach the final volume.

  • Continue stirring for several hours to ensure a homogeneous solution.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Diagram of Non-Aqueous Electrolyte Preparation Workflow

G cluster_prep Non-Aqueous Electrolyte Preparation start Start: Inside Glovebox weigh_salt Weigh Anhydrous Calcium Salt start->weigh_salt mix_solvents Prepare Anhydrous Solvent Mixture start->mix_solvents dissolve Dissolve Salt in Solvent weigh_salt->dissolve mix_solvents->dissolve final_volume Adjust to Final Volume dissolve->final_volume homogenize Homogenize by Stirring final_volume->homogenize store Store Electrolyte homogenize->store end_product End: Prepared Electrolyte store->end_product

References

Application Notes and Protocols: The Role of Calcium Sulfamate in Agricultural Formulations for Rust Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on limited publicly available research. Calcium sulfamate is not widely documented as a mainstream fungicide for rust control in agricultural settings. The information herein is intended to provide a framework for further research and experimentation.

Introduction

Plant rusts, caused by pathogenic fungi of the order Pucciniales, are significant threats to major agricultural crops, leading to substantial yield losses. While synthetic fungicides are commonly employed, interest in alternative compounds with potentially novel modes of action is growing. This compound, a chemical compound with the formula Ca(SO₃NH₂)₂, has been investigated to a limited extent for its potential role in controlling rust diseases. This document summarizes the available data, provides a hypothetical experimental protocol for its evaluation, and discusses its potential mechanism of action.

Summary of Efficacy and Phytotoxicity

The primary research on this compound for rust control indicates a dual effect: fungicidal activity against rust pathogens and a potential for phytotoxicity in host plants. High doses of this compound have been observed to reduce rust infection in spring wheat, barley, and oats.[1] However, these high concentrations can also lead to plant injury, including reduced yield, germination, and kernel weight.[1]

The timing of application appears to be critical in mitigating phytotoxicity.[1] One study noted that when this compound was applied at the bloom and boot stages of wheat growth, no injury was apparent, and yields were higher than in untreated control plants.[1] Conversely, applications at the tillering stage, immediately after bloom, and seven to nine days after bloom resulted in plant injury.[1]

Table 1: Qualitative Summary of this compound Effects on Cereal Crops for Rust Control

Crop Effect on Rust Infection Phytotoxicity (High Doses) Notes on Application Timing
Spring WheatReducedReduced yield, germination, and kernel weight.[1]Application at bloom and boot stages showed no injury and higher yields compared to control.[1]
BarleyReducedReduced yield, germination, and kernel weight.[1]-
OatsReducedReduced yield, germination, and kernel weight.[1]-

Potential Mechanism of Action

The precise mechanism by which this compound controls rust is not well-documented. However, it is suggested that it acts by inactivating the fungus within the host tissue.[2] A hypothesized mechanism can be inferred from the roles of its constituent ions, calcium (Ca²⁺) and sulfamate (SO₃NH₂⁻), in plant defense.

  • Calcium Signaling: Calcium is a critical second messenger in plant defense signaling pathways.[3][4][5] Upon pathogen recognition, plant cells exhibit a "calcium signature"—a specific fluctuation in cytosolic Ca²⁺ concentration.[4] This triggers a signaling cascade that can lead to the production of reactive oxygen species (ROS), reinforcement of the plant cell wall, and activation of defense-related genes.[3]

  • Sulfur-based Defenses: Sulfur is a key component of several plant defense compounds.[6] Plants can utilize sulfur to produce phytoalexins and pathogenesis-related (PR) proteins, which have antimicrobial properties. The "Sulfur-Induced Resistance" (SIR) is a known phenomenon where adequate sulfur nutrition enhances a plant's ability to fend off pathogens.[6]

The sulfamate ion may interfere with fungal metabolic processes, while the calcium ion could bolster the plant's own defense responses.

G cluster_pathogen Rust Pathogen Interaction cluster_plant_response Plant Defense Signaling Pathogen (Rust Fungus) Pathogen (Rust Fungus) Pathogen Recognition Pathogen Recognition Pathogen (Rust Fungus)->Pathogen Recognition Ca_Influx Ca²⁺ Influx (Calcium Signature) Pathogen Recognition->Ca_Influx Ca_Signaling Calcium Signaling Cascade Ca_Influx->Ca_Signaling Defense_Activation Activation of Defense Responses Ca_Signaling->Defense_Activation S_Metabolism Sulfur Metabolism S_Metabolism->Defense_Activation Cell_Wall Cell Wall Reinforcement Defense_Activation->Cell_Wall ROS_Production ROS Production Defense_Activation->ROS_Production PR_Proteins PR Proteins & Phytoalexins Defense_Activation->PR_Proteins Calcium_Sulfamate This compound Application Calcium_Sulfamate->Ca_Influx Enhances Ca²⁺ availability Calcium_Sulfamate->S_Metabolism Provides Sulfur source

Caption: Hypothesized mechanism of this compound in rust control.

Experimental Protocols

The following is a generalized protocol for evaluating the efficacy and phytotoxicity of this compound for rust control in wheat, based on standard fungicide trial methodologies.[1][7][8]

Objective

To determine the dose-dependent efficacy of this compound in controlling wheat rust (e.g., Puccinia triticina) and to assess its phytotoxicity at different growth stages.

Materials
  • Wheat seeds of a rust-susceptible variety

  • Pots and sterile potting mix

  • This compound (analytical grade)

  • Spreader-sticker adjuvant

  • Deionized water

  • Rust urediniospores

  • Controlled environment growth chamber or greenhouse

  • Knapsack sprayer

  • Disease assessment scale (e.g., modified Cobb's scale)

Experimental Design
  • Layout: Randomized Complete Block Design (RCBD) with at least four replications.

  • Treatments:

    • T1: Untreated control (water spray)

    • T2: this compound - Concentration 1

    • T3: this compound - Concentration 2

    • T4: this compound - Concentration 3

    • T5: Positive control (a commercial fungicide known to be effective against wheat rust)

  • Application Timings: The set of treatments will be repeated for application at different wheat growth stages (e.g., Tillering, Booting, Bloom).

Procedure
  • Plant Growth: Sow wheat seeds in pots and grow them in a controlled environment (e.g., 20-25°C, 16h light/8h dark cycle).

  • Inoculation: At the appropriate growth stage, prepare a suspension of rust urediniospores in deionized water with a surfactant. Spray the suspension uniformly onto the wheat leaves until runoff.

  • Incubation: Place the inoculated plants in a high-humidity chamber ( >95% RH) in the dark for 24 hours to facilitate spore germination and infection.

  • Treatment Application:

    • Prepare aqueous solutions of this compound at the desired concentrations. Add a spreader-sticker adjuvant as per manufacturer's recommendations.

    • At the designated growth stage (either before or after inoculation, depending on whether preventative or curative effects are being tested), apply the treatments using a knapsack sprayer, ensuring thorough coverage.

  • Data Collection:

    • Disease Severity: At 7, 14, and 21 days post-inoculation, assess rust severity on the flag leaf of each plant using the modified Cobb's scale.

    • Phytotoxicity: Visually inspect plants for any signs of injury (e.g., chlorosis, necrosis, stunting) at each disease assessment interval.

    • Yield Parameters: At crop maturity, harvest the grains and measure the total yield, 1000-kernel weight, and germination rate.

Data Analysis

Analyze the data for disease severity, yield, and other parameters using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

G Start Start Plant_Growth 1. Plant Growth (Susceptible Wheat Variety) Start->Plant_Growth Inoculation 2. Inoculation (Rust Urediniospores) Plant_Growth->Inoculation Incubation 3. Incubation (High Humidity) Inoculation->Incubation Treatment_Application 4. Treatment Application (this compound at different concentrations and growth stages) Incubation->Treatment_Application Data_Collection 5. Data Collection (Disease Severity, Phytotoxicity, Yield) Treatment_Application->Data_Collection Data_Analysis 6. Data Analysis (ANOVA) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available evidence suggests that this compound may have potential as a rust control agent, but its use is constrained by a narrow therapeutic window and the risk of phytotoxicity. The timing of application is a critical factor that needs to be optimized to balance efficacy and crop safety.

Further research is required to:

  • Establish precise dose-response curves for both rust control and phytotoxicity across different crops and environmental conditions.

  • Elucidate the specific mode of action of the sulfamate ion against rust fungi.

  • Investigate the potential for synergistic effects when formulated with other fungicides or adjuvants.

  • Conduct field trials to validate findings from controlled environment studies.

These steps will be crucial in determining if this compound can be developed into a viable component of an integrated pest management strategy for rust diseases.

References

Application Notes and Protocols for Calcium Sulfamate as a Novel Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sulfamate, Ca(SO₃NH₂)₂, is an emerging candidate as a versatile and sustainable catalyst for a range of organic transformations. While its catalytic applications are not yet widely reported, its unique structure, combining a Lewis acidic calcium center with a Brønsted acidic/hydrogen-bonding sulfamate anion, suggests significant potential as a bifunctional catalyst. This document provides prospective application notes and detailed experimental protocols for the use of this compound in three key areas of organic synthesis: amide bond formation, esterification, and cycloaddition reactions. The methodologies presented are adapted from established procedures for related calcium-based and sulfamic acid catalysts and are intended to serve as a robust starting point for further investigation and optimization.

Introduction: The Potential of this compound in Catalysis

The development of efficient, cost-effective, and environmentally benign catalysts is a cornerstone of modern organic synthesis. Calcium, being the fifth most abundant element in the Earth's crust, offers a sustainable alternative to catalysis based on rare or toxic metals.[1][2] Lewis acidic calcium salts bearing weakly coordinating anions have demonstrated high reactivity and selectivity in transformations of alcohols, olefins, and carbonyl compounds.[1][3]

This compound presents a unique catalytic dyad in a single molecule:

  • The Ca²⁺ Ion as a Lewis Acid: The calcium cation can coordinate to carbonyl oxygens or other Lewis basic sites, activating the substrate for nucleophilic attack.[2][4]

  • The Sulfamate Anion (⁻O₃SNH₂) as a Brønsted Acid/H-bond Donor: The N-H protons of the sulfamate anion can participate in catalysis by acting as a proton source or by stabilizing transition states through hydrogen bonding. This dual functionality is reminiscent of the well-documented catalytic activity of sulfamic acid in various organic transformations.[5][6][7]

This combination suggests that this compound could function as a powerful bifunctional catalyst, where both the cation and anion participate synergistically in the catalytic cycle.

Proposed Catalytic Role of this compound

The hypothesized bifunctional catalytic action of this compound can be visualized in the activation of a generic carbonyl compound for nucleophilic attack. The Lewis acidic Ca²⁺ center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Simultaneously, the sulfamate anion can activate the incoming nucleophile or stabilize the developing negative charge in the transition state via hydrogen bonding.

Bifunctional Catalysis by this compound sub Substrate (e.g., R-C=O) ts Activated Complex [Transition State] sub->ts Coordination (Lewis Acidic Ca²⁺) nu Nucleophile (Nu-H) nu->ts Activation/Stabilization (H-Bonding from -NH₂) cat This compound Ca(SO₃NH₂)₂ cat->ts prod Product (R-C(O-)-Nu-H) ts->prod Nucleophilic Attack prod->cat Catalyst Regeneration

Caption: Proposed bifunctional activation by this compound.

Application Note I: Amide Bond Synthesis

The direct formation of amides from carboxylic acids and amines is a fundamental transformation, often requiring harsh conditions or expensive coupling agents. Sulfamic acid is known to catalyze this reaction effectively.[7] We propose that this compound can serve as an efficient, heterogeneous catalyst for this transformation.

Experimental Protocol: Direct Amidation of Benzoic Acid with Aniline
  • Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.22 g, 10 mmol), aniline (0.93 g, 10 mmol), and toluene (20 mL).

  • Catalyst Addition: Add this compound (0.24 g, 1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid catalyst. Wash the filtrate with 1 M HCl (2 x 15 mL) and saturated NaHCO₃ solution (2 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain N-phenylbenzamide.

Table 1: Prospective Data for this compound-Catalyzed Amidation
EntryCarboxylic AcidAmineCatalyst Loading (mol%)Temp (°C)Time (h)Projected Yield (%)
1Benzoic AcidAniline10110885-95
2Acetic AcidBenzylamine101001280-90
3Hexanoic AcidCyclohexylamine51201088-96
4Phenylacetic AcidMorpholine15110690-98

Application Note II: Esterification Reactions

Esterification is a vital reaction in the synthesis of fragrances, polymers, and pharmaceuticals. While strong mineral acids are traditional catalysts, solid acid catalysts like calcium sulfate have gained traction for their ease of handling and separation.[8] this compound is proposed here as a superior alternative due to its potential bifunctional activation of both the carboxylic acid and the alcohol.

Experimental Protocol: Fischer Esterification of Acetic Acid with 1-Butanol
  • Reactant Setup: In a 100 mL three-necked flask fitted with a Dean-Stark apparatus, a reflux condenser, and a thermometer, combine 1-butanol (37 g, 0.5 mol), acetic acid (18 g, 0.3 mol), and cyclohexane (25 mL) as the azeotropic solvent.

  • Catalyst Addition: Introduce this compound (0.72 g, 3 mmol, 1 mol% relative to acetic acid).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue heating until no more water is collected.

  • Work-up: Cool the reaction mixture. Filter to recover the this compound catalyst. Wash the filtrate with water (20 mL), followed by 5% aqueous NaHCO₃ (2 x 20 mL) until the washings are neutral.

  • Isolation: Dry the organic layer with anhydrous Na₂SO₄. Remove the solvent by distillation, and then distill the residue to obtain pure n-butyl acetate.

Table 2: Prospective Data for this compound-Catalyzed Esterification
EntryCarboxylic AcidAlcoholCatalyst Loading (mol%)Temp (°C)Time (h)Projected Yield (%)
1Acetic Acid1-Butanol1Reflux490-98
2Propionic AcidEthanol2Reflux588-95
3Benzoic AcidMethanol5Reflux885-92
4Adipic Acid2-Propanol3Reflux1080-90 (diester)

Application Note III: Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis can dramatically accelerate the reaction and control its stereoselectivity by lowering the LUMO energy of the dienophile. The calcium ion in this compound is hypothesized to serve as an effective Lewis acid for this purpose.

Experimental Protocol: [4+2] Cycloaddition of Cyclopentadiene and Methyl Acrylate
  • Reactant Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of methyl acrylate (0.86 g, 10 mmol) in dichloromethane (20 mL).

  • Catalyst Addition: Add anhydrous this compound (0.24 g, 1 mmol, 10 mol%). Stir the suspension for 15 minutes at room temperature.

  • Diene Addition: Cool the mixture to 0 °C and add freshly distilled cyclopentadiene (0.99 g, 15 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 8 hours. Monitor the reaction by GC-MS.

  • Work-up: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting oil by column chromatography on silica gel to separate the endo and exo isomers.

Table 3: Prospective Data for this compound-Catalyzed Diels-Alder Reaction
EntryDieneDienophileCatalyst Loading (mol%)Temp (°C)Time (h)Projected Yield (%)Projected endo:exo
1CyclopentadieneMethyl Acrylate100 to RT12>95>90:10
2IsopreneMaleic Anhydride5RT6>98N/A
3FuranN-Methylmaleimide15402470-80>95:5
4AnthraceneAcrolein10801885-95N/A

General Experimental Workflow and Catalyst Recovery

A key advantage of using a solid catalyst like this compound is the potential for simple recovery and reuse, aligning with the principles of green chemistry.

Experimental_Workflow A 1. Reaction Setup (Reactants + Solvent) B 2. Add this compound Catalyst A->B C 3. Reaction (Heating/Stirring) B->C D 4. Monitor Progress (TLC/GC) C->D D->C Continue E 5. Cool and Filter D->E Reaction Complete F Catalyst Pellet E->F G Filtrate (Product in Solution) E->G H 6. Wash Catalyst (e.g., with Acetone) F->H K 9. Product Work-up & Isolation G->K I 7. Dry Catalyst (Vacuum Oven) H->I J 8. Reuse Catalyst I->J

Caption: General workflow for catalysis and recovery.

Conclusion

This compound stands as a promising, yet underexplored, catalyst for organic synthesis. Its potential as a bifunctional, recyclable solid acid catalyst makes it an attractive candidate for developing sustainable synthetic methodologies. The protocols and data presented herein offer a foundational guide for researchers to begin exploring the catalytic capabilities of this compound in amidation, esterification, cycloaddition, and potentially a much broader range of organic reactions. Further studies are warranted to fully characterize its catalytic activity, optimize reaction conditions, and elucidate the precise mechanistic pathways involved.

References

Application Notes & Protocols: Controlled Precipitation of Calcium Sulfamate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium sulfamate is a compound with potential applications in various fields. The synthesis of this compound nanoparticles via a controlled precipitation method allows for the generation of particles with defined size and morphology, which is crucial for their function in advanced applications. This document provides a detailed protocol for the synthesis and characterization of this compound nanoparticles using a controlled precipitation method. While direct literature on "this compound" nanoparticles is scarce, this protocol is adapted from established methods for synthesizing structurally similar calcium-based nanoparticles, such as calcium sulfate.

Controlled precipitation is a bottom-up approach where the nanoparticle formation is induced by a chemical reaction in a liquid phase, leading to a supersaturated solution and subsequent nucleation and growth of the particles. Key parameters influencing the final nanoparticle characteristics include precursor concentration, temperature, pH, stirring rate, and the presence of surfactants or stabilizing agents.

Experimental Protocols

1. Synthesis of this compound Nanoparticles via Chemical Precipitation

This protocol describes a straightforward chemical precipitation method for the synthesis of this compound nanoparticles.

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium sulfamate (NaSO₃NH₂)

  • Deionized water

  • Ethanol

  • Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB) (optional)

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer with hotplate

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M aqueous solution of calcium chloride (CaCl₂).

    • Prepare a 0.5 M aqueous solution of sodium sulfamate (NaSO₃NH₂).

    • (Optional) If a surfactant is used to control particle size and prevent agglomeration, add CTAB to the calcium chloride solution at a concentration of 0.01 M and stir until fully dissolved.

  • Precipitation:

    • Place the calcium chloride solution on a magnetic stirrer and stir at 500 rpm at room temperature.

    • Slowly add the sodium sulfamate solution dropwise to the stirring calcium chloride solution. A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for 2 hours to ensure a complete reaction and to allow for the aging of the precipitate.

  • Washing and Collection:

    • After stirring, centrifuge the suspension at 8000 rpm for 15 minutes to collect the nanoparticle pellet.

    • Discard the supernatant and resuspend the pellet in deionized water with the aid of ultrasonication for 10 minutes.

    • Repeat the centrifugation and washing steps two more times with deionized water, followed by two washes with ethanol to remove any remaining impurities and water.

  • Drying:

    • After the final wash, collect the nanoparticle pellet and dry it in an oven at 60°C for 12 hours to obtain a fine white powder of this compound nanoparticles.

2. Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to confirm their physicochemical properties.

a. Particle Size and Morphology Analysis (Dynamic Light Scattering - DLS and Transmission Electron Microscopy - TEM)

  • DLS: Disperse a small amount of the nanoparticle powder in deionized water and sonicate for 15 minutes. Analyze the hydrodynamic diameter and size distribution of the nanoparticles using a DLS instrument. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[1]

  • TEM: To observe the morphology and obtain precise size measurements, prepare a TEM sample by drop-casting a dilute suspension of the nanoparticles onto a carbon-coated copper grid and allowing it to dry. Image the nanoparticles using a transmission electron microscope.

b. Crystallinity and Phase Identification (X-ray Diffraction - XRD)

  • Analyze the crystal structure and phase purity of the dried nanoparticle powder using an XRD instrument. The resulting diffraction pattern can be compared with standard reference patterns to identify the crystalline phase of this compound.

c. Surface Functional Groups (Fourier-Transform Infrared Spectroscopy - FTIR)

  • Obtain the FTIR spectrum of the nanoparticles to identify the characteristic vibrational bands of the sulfamate and other functional groups present on the nanoparticle surface. This can confirm the composition and detect any residual precursors or surfactants.

Data Presentation

Table 1: Synthesis Parameters for this compound Nanoparticles

ParameterValue
Calcium Chloride Concentration0.5 M
Sodium Sulfamate Concentration0.5 M
Surfactant (CTAB) Concentration0.01 M (Optional)
Reaction TemperatureRoom Temperature (~25°C)
Stirring Rate500 rpm
Reaction Time2 hours
Centrifugation Speed8000 rpm
Drying Temperature60°C
Drying Time12 hours

Table 2: Expected Characterization Results

Characterization TechniqueExpected Results
DLSHydrodynamic diameter in the range of 50-200 nm with a narrow size distribution.
TEMSpherical or near-spherical morphology with a particle size consistent with DLS measurements.
XRDDiffraction peaks corresponding to the crystalline structure of this compound.
FTIRCharacteristic absorption bands for S-N, S=O, and other relevant bonds in the sulfamate group.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product prep_ca Prepare 0.5 M CaCl2 Solution mix Mix Solutions with Stirring prep_ca->mix prep_na Prepare 0.5 M NaSO3NH2 Solution prep_na->mix precipitate Precipitation of Ca(SO3NH2)2 mix->precipitate centrifuge Centrifugation precipitate->centrifuge wash_water Wash with Deionized Water centrifuge->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry Nanoparticles wash_etoh->dry characterize Characterization (DLS, TEM, XRD, FTIR) dry->characterize

Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.

drug_delivery_pathway cluster_delivery Drug Delivery Process cluster_cellular_uptake Cellular Interaction cluster_drug_release Intracellular Drug Action np_drug Drug-Loaded Nanoparticle administration Administration (e.g., Injection) np_drug->administration circulation Systemic Circulation administration->circulation targeting Targeting (Passive or Active) circulation->targeting cell_membrane Cell Membrane Interaction targeting->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosomal Entrapment endocytosis->endosome escape Endosomal Escape endosome->escape release Drug Release escape->release target Intracellular Target (e.g., DNA, Protein) release->target effect Therapeutic Effect target->effect

Caption: Conceptual pathway for nanoparticle-mediated drug delivery to target cells.

Applications in Drug Development

Nanoparticles, including those made from calcium-based materials, are promising vehicles for drug delivery.[2] Their high surface-area-to-volume ratio allows for efficient drug loading, and their small size enables them to potentially cross biological barriers.[3] The surface of this compound nanoparticles can be functionalized to attach targeting ligands for specific cell types, thereby increasing the efficacy and reducing the side effects of the encapsulated drug.

The biodegradable nature of many calcium-based nanoparticles is also advantageous, as they can be broken down into non-toxic ions that are easily cleared by the body.[4] This makes them a potentially safer alternative to some other types of nanoparticles for therapeutic applications. Further research into the drug loading and release kinetics of this compound nanoparticles is warranted to fully explore their potential in drug delivery systems.

References

Application Notes and Protocols: Calcium Sulfamate as a Stabilizer for Chemical Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfamate, the calcium salt of sulfamic acid, is a highly soluble compound that finds utility in various industrial applications. While often categorized broadly as a stabilizer, its primary role in stabilizing chemical solutions is not as a traditional buffering agent but rather as a component in preparing acidic solutions with specific ionic compositions. This document provides detailed application notes, protocols, and technical data on the use of this compound for maintaining a stable, acidic pH in chemical solutions.

Principle of Operation: A Note on Buffering Capacity

A common misconception is that any salt of an acid can be used to create a buffer solution. A buffer effectively resists changes in pH and is composed of a weak acid and its conjugate base (or a weak base and its conjugate acid). The effective buffering range of such a system is typically centered around the pKa of the weak acid.

Sulfamic acid (H₃NSO₃) is a strong acid with a pKa value of approximately 1.0. Consequently, a solution containing sulfamic acid and its conjugate base, the sulfamate anion (from a salt like this compound), would only exhibit significant buffering capacity at a very low pH (around pH 1). For the majority of chemical and biological applications, where pH stability is required in the neutral or near-neutral range, a sulfamic acid/sulfamate system is not a suitable buffer.

However, this compound is highly soluble in water, unlike calcium sulfate. This property allows for the preparation of acidic solutions containing a defined concentration of calcium ions without the introduction of potentially interfering anions like chloride. Maintaining a stable, acidic pH can be crucial for the stability of certain compounds that are prone to hydrolysis or degradation at neutral or alkaline pH.

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound, relevant to its application in preparing chemical solutions.

PropertyValueReference
Chemical Formula Ca(H₂NSO₃)₂[1]
Molecular Weight 232.25 g/mol [1]
CAS Number 13770-92-8[1]
Appearance White crystalline solid
Solubility in Water Readily soluble[2]
pKa of Sulfamic Acid ~1.0

Applications in Chemical Solutions

The primary application of this compound as a "stabilizer" is in the formulation of acidic solutions where the presence of a specific concentration of calcium ions is required, and other common anions are undesirable.

  • Preparation of Acidic Calcium Standards: For analytical techniques where a calibrated acidic solution of calcium is needed.

  • Controlling pH in Specific Chemical Reactions: In reactions where a low pH is necessary to prevent side reactions or degradation of reactants or products, and calcium ions are part of the reaction matrix.

Experimental Protocols

Protocol for Preparation of a 0.1 M this compound Stock Solution

This protocol describes the preparation of a 1-liter stock solution of 0.1 M this compound.

Materials:

  • This compound (Ca(H₂NSO₃)₂, MW: 232.25 g/mol )

  • Deionized water

  • 1 L volumetric flask

  • Weighing boat

  • Spatula

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L × 1 L × 232.25 g/mol = 23.225 g

  • Weigh the this compound:

    • Place a weighing boat on an analytical balance and tare it.

    • Carefully weigh out 23.225 g of this compound.

  • Dissolve the this compound:

    • Add approximately 800 mL of deionized water to the 1 L volumetric flask.

    • Place a magnetic stir bar in the flask.

    • Carefully transfer the weighed this compound into the volumetric flask.

    • Place the flask on a magnetic stirrer and stir until the solid is completely dissolved.

  • Bring to final volume:

    • Once the this compound is fully dissolved, remove the flask from the stirrer.

    • Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Store the solution in a clearly labeled, sealed container at room temperature.

Protocol for Preparing an Acidic Solution with a Defined Calcium Concentration and pH

This protocol details the preparation of an acidic solution with a target calcium concentration and pH using sulfamic acid and the prepared this compound stock solution.

Objective: Prepare 100 mL of a solution with [Ca²⁺] = 0.05 M and pH ≈ 1.

Materials:

  • 0.1 M this compound stock solution (from Protocol 5.1)

  • Sulfamic acid (H₃NSO₃, MW: 97.09 g/mol )

  • Deionized water

  • 100 mL volumetric flask

  • Pipettes

  • pH meter calibrated for acidic range

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required volume of this compound stock solution:

    • M₁V₁ = M₂V₂

    • (0.1 M) × V₁ = (0.05 M) × (100 mL)

    • V₁ = 50 mL

  • Calculate the required mass of sulfamic acid:

    • To achieve a pH of approximately 1, the concentration of the strong acid (sulfamic acid) should be around 0.1 M.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L × 0.1 L × 97.09 g/mol = 0.9709 g

  • Prepare the solution:

    • Add approximately 30 mL of deionized water to the 100 mL volumetric flask.

    • Add a magnetic stir bar.

    • Carefully weigh and add 0.9709 g of sulfamic acid to the flask. Stir until dissolved.

    • Using a pipette, add 50 mL of the 0.1 M this compound stock solution to the flask.

  • Adjust to final volume and verify pH:

    • Add deionized water to bring the total volume to the 100 mL mark.

    • Cap and invert the flask to mix thoroughly.

    • Measure the pH of the final solution using a calibrated pH meter to confirm it is approximately 1.

Visualizations

The following diagrams illustrate the chemical behavior of this compound in solution.

Dissociation CaSulfamate This compound Ca(H₂NSO₃)₂ (s) H2O H₂O Ca_ion Ca²⁺ (aq) CaSulfamate->Ca_ion Dissolves in Sulfamate_ion 2 H₂NSO₃⁻ (aq) (Sulfamate) CaSulfamate->Sulfamate_ion

Caption: Dissociation of this compound in Water.

AcidicSolution cluster_0 Components in Solution SulfamicAcid Sulfamic Acid (H₃NSO₃) Result Stable Acidic Solution (pH ≈ 1) SulfamicAcid->Result Provides H⁺ ions CalciumSulfamate This compound (Ca(H₂NSO₃)₂) CalciumSulfamate->Result Provides Ca²⁺ and Sulfamate ions

Caption: Components of a Stable Acidic Calcium Solution.

References

Application Notes and Protocols: The Role of Sulfamate in Ion Separation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In analytical chemistry, the precise separation and quantification of ions are critical for various applications, ranging from environmental monitoring to pharmaceutical quality control. While calcium sulfamate as a reagent for ion separation is not widely documented, the sulfamate ion (NH₂SO₃⁻) itself is an important analyte whose presence and concentration are monitored in various matrices. This document provides detailed application notes and protocols for the separation and determination of the sulfamate ion, often in the presence of sulfate (SO₄²⁻), using ion chromatography. This is particularly relevant in the pharmaceutical industry, for instance, in monitoring the degradation of active pharmaceutical ingredients like topiramate.[1][2]

The primary technique discussed is ion chromatography (IC) with suppressed conductivity detection, which offers a sensitive and selective method for the determination of anions like sulfamate.[1][2]

Application: Determination of Sulfamate and Sulfate in Topiramate Samples

Topiramate is a pharmaceutical compound that can degrade under elevated temperature and humidity to produce sulfamate and sulfate ions.[1][2] Therefore, a stability-indicating assay method is required to quantify these inorganic degradation products to ensure the quality and safety of the drug substance and finished product.[2] Ion chromatography provides a robust method for this purpose.

Logical Relationship: Topiramate Degradation

The following diagram illustrates the degradation of topiramate into its inorganic byproducts, sulfamate and sulfate.

Topiramate Topiramate Degradation Degradation (Elevated Temperature & Humidity) Topiramate->Degradation Sulfamate Sulfamate (NH₂SO₃⁻) Degradation->Sulfamate Sulfate Sulfate (SO₄²⁻) Degradation->Sulfate

Caption: Degradation pathway of Topiramate to Sulfamate and Sulfate.

Experimental Protocols

This section details the methodology for the separation and quantification of sulfamate and sulfate ions using a reagent-free ion chromatography system.

Instrumentation and Columns
  • Ion Chromatograph: A system equipped with a suppressed conductivity detector.

  • Separation Column: Dionex IonPac AS11 (2 mm) is suitable as its selectivity is optimized for the separation of numerous inorganic and organic acid anions using a hydroxide eluent gradient.[1]

  • Guard Column: Dionex IonPac AG11 (2 mm) or equivalent.

  • Suppressor: Anion suppressor, such as Dionex ASRS 300, operating in recycle mode.[1]

Reagents and Standards
  • Eluent: Electrolytically generated potassium hydroxide (KOH) or sodium hydroxide (NaOH) gradient.[1][2]

  • Standards: Prepare stock solutions of sulfamate and sulfate from their respective salts (e.g., sodium sulfamate and sodium sulfate) in deionized water. Calibration standards are prepared by diluting the stock solutions to the desired concentrations.

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis.

ParameterValue
Column Dionex IonPac AS11, 2 mm
Eluent Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Gradient
0.5 mM to 5.0 mM for sulfamate elution
Increase to 38 mM for sulfate elution
Flow Rate 0.38 mL/min (for 2 mm column)
Injection Volume 5 µL
Detection Suppressed Conductivity
Run Time Approximately 15-30 minutes[1][2]
Sample Preparation
  • Accurately weigh the topiramate drug substance or a powdered composite of the finished product.

  • Dissolve the sample in deionized water to a known volume to achieve a target concentration (e.g., 6 mg/mL).

  • Filter the sample solution through a 0.45 µm filter before injection into the IC system.

Experimental Workflow

The diagram below outlines the general workflow for the ion chromatography analysis of sulfamate and sulfate.

cluster_prep Sample & Standard Preparation cluster_ic Ion Chromatography Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Deionized Water A->B C Filter (0.45 µm) B->C D Inject Sample into IC System C->D E Separation on Dionex IonPac AS11 Column D->E F Suppressed Conductivity Detection E->F G Integrate Peak Areas F->G H Quantify using Calibration Curve G->H

References

Application Notes and Protocols: Growth of Calcium Sulfamate Single Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single crystals are crucial for unequivocally determining the three-dimensional atomic structure of a compound, which is fundamental in fields ranging from materials science to drug development. Calcium sulfamate (Ca(SO₃NH₂)₂) is a compound of interest due to the unique properties conferred by the sulfamate anion. While the academic landscape suggests that this compound is an under-explored compound, obtaining high-quality single crystals is the first step towards a comprehensive structural and functional characterization.[1]

These application notes provide a detailed, though theoretical, set of protocols for growing single crystals of this compound. Due to a lack of established methods in the scientific literature, the following protocols are based on general principles of crystal growth and the chemistry of sulfamic acid and calcium salts.[2][3] The reaction of calcium carbonate with sulfamic acid has been reported to yield calcium sulfate dihydrate crystals, suggesting the potential for the sulfamate ion to hydrolyze.[4][5] Therefore, careful control of experimental conditions and rigorous characterization of the final product are paramount.

Materials and Methods

Materials
  • Calcium Carbonate (CaCO₃), high purity (99.9% or higher)

  • Sulfamic Acid (HSO₃NH₂), high purity (99.9% or higher)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol, ACS grade

  • Ethanol, ACS grade

  • Acetone, ACS grade

  • Hydrochloric Acid (HCl), for cleaning glassware

  • Nitric Acid (HNO₃), for cleaning glassware

  • Agar-agar (for gel method)

Equipment
  • Magnetic stirrer with heating plate

  • Beakers and Erlenmeyer flasks

  • Crystallization dishes

  • Petri dishes

  • Vials with screw caps

  • Test tubes

  • Microscope (for crystal inspection)

  • Spatulas and weighing paper

  • Filter paper and funnels

  • pH meter

  • Constant temperature bath or programmable oven

  • desiccator

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution

This protocol describes the synthesis of a this compound solution, which will be the starting point for subsequent crystallization experiments.

  • Reaction Stoichiometry: The reaction between calcium carbonate and sulfamic acid is as follows: CaCO₃(s) + 2HSO₃NH₂(aq) → Ca(SO₃NH₂)₂(aq) + H₂O(l) + CO₂(g)

  • Procedure:

    • Carefully weigh stoichiometric amounts of calcium carbonate and sulfamic acid. For example, to prepare a 0.5 M solution in 100 mL, you would need 5.00 g of CaCO₃ and 9.71 g of HSO₃NH₂.

    • Add 80 mL of deionized water to a 250 mL beaker with a magnetic stir bar.

    • Slowly add the sulfamic acid to the water while stirring until it is fully dissolved.

    • Gradually add the calcium carbonate powder to the sulfamic acid solution. Effervescence (release of CO₂) will occur. Add the CaCO₃ slowly to avoid excessive foaming.

    • Continue stirring the solution until the effervescence ceases, indicating the completion of the reaction.

    • Gently heat the solution to approximately 40-50°C to ensure all reactants have dissolved and to aid in the removal of dissolved CO₂.

    • Allow the solution to cool to room temperature.

    • Filter the solution through a 0.22 µm syringe filter to remove any unreacted starting material or impurities.

    • This filtered solution is your stock for the crystallization experiments.

Protocol 2: Crystal Growth by Slow Evaporation

This is the simplest method for growing crystals from a solution.[2]

  • Transfer a portion of the saturated this compound solution into a clean crystallization dish or beaker.

  • Cover the container with a piece of parafilm or aluminum foil.

  • Punch a few small holes in the cover to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free and temperature-stable environment.

  • Monitor the container periodically for crystal growth. This process may take several days to weeks.

Protocol 3: Crystal Growth by Slow Cooling

This method relies on the principle that the solubility of many compounds decreases with temperature.

  • Gently heat the saturated this compound solution to a temperature slightly above room temperature (e.g., 40°C) to ensure complete dissolution.

  • Transfer the warm, saturated solution to a clean, pre-warmed container.

  • Seal the container to prevent evaporation.

  • Place the container in a programmable oven or a well-insulated container (like a Dewar flask filled with warm water) to allow for very slow cooling to room temperature over a period of several days.[2]

  • Once at room temperature, inspect for the presence of single crystals.

Protocol 4: Vapor Diffusion Method

This technique involves the slow diffusion of a miscible "anti-solvent" (a solvent in which the compound is less soluble) into the solution, which reduces the solubility of the solute and promotes crystallization.

  • Place a small vial containing the saturated this compound solution inside a larger, sealed container (e.g., a beaker or a jar).

  • In the larger container, add a volume of a suitable anti-solvent, such as ethanol or acetone. The level of the anti-solvent should be below the top of the inner vial.

  • Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the this compound solution.

  • Over time, this will cause the solubility of the this compound to decrease, leading to the formation of crystals.

Protocol 5: Gel Diffusion Method

This method can sometimes yield high-quality crystals by slowing down the diffusion and convection processes.[4][5]

  • Prepare a 1% (w/v) agar-agar solution in hot deionized water.

  • Pour the hot agar solution into a U-tube or a straight test tube and allow it to set.

  • In one arm of the U-tube (or on top of the gel in a test tube), carefully add a solution of a soluble calcium salt (e.g., calcium chloride).

  • In the other arm of the U-tube, add a solution of sulfamic acid.

  • The reactants will slowly diffuse towards each other through the gel matrix, and where they meet, the concentration of this compound may reach supersaturation, leading to crystal growth.

  • Keep the tube in a vibration-free environment and monitor for crystal formation over several weeks.

Data Presentation

The success of these methods will depend on various experimental parameters. The following table outlines the key variables for each proposed technique.

ParameterSlow EvaporationSlow CoolingVapor DiffusionGel Diffusion
Solvent System Deionized WaterDeionized WaterDeionized Water / Anti-solvent (e.g., Ethanol, Acetone)Deionized Water (in gel)
Temperature Constant (Room Temp.)Gradual Decrease (e.g., 40°C to RT)Constant (Room Temp.)Constant (Room Temp.)
Concentration Gradual IncreaseConstant (initially saturated at higher temp)Gradual Increase (due to anti-solvent)Gradual Increase at interface
Growth Time Days to WeeksDaysDays to WeeksWeeks to Months
Key Control Variable Evaporation RateCooling RateDiffusion Rate of Anti-solventDiffusion Rate through Gel

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_growth Crystal Growth Methods cluster_analysis Analysis & Characterization reactants CaCO₃ + HSO₃NH₂ dissolution Dissolve in Deionized H₂O reactants->dissolution reaction Reaction & CO₂ Evolution dissolution->reaction filtration Filtration (0.22 µm) reaction->filtration slow_evap Slow Evaporation filtration->slow_evap slow_cool Slow Cooling filtration->slow_cool vapor_diff Vapor Diffusion filtration->vapor_diff gel_diff Gel Diffusion filtration->gel_diff harvest Crystal Harvesting slow_evap->harvest slow_cool->harvest vapor_diff->harvest gel_diff->harvest microscopy Optical Microscopy harvest->microscopy xrd X-ray Diffraction harvest->xrd

Caption: Workflow for the proposed synthesis and crystallization of this compound.

Concluding Remarks

The protocols outlined above provide a comprehensive starting point for the growth of this compound single crystals. Given the limited information available, a systematic approach exploring the parameter space (e.g., temperature, concentration, choice of anti-solvent) is recommended. It is imperative to analyze the resulting crystals using techniques such as X-ray diffraction to confirm their identity as this compound and not a hydrolysis product like calcium sulfate. Successful single crystal growth will enable detailed structural elucidation and pave the way for further investigation into the properties and potential applications of this compound.

References

Application Notes and Protocols: Calcium Sulfamate in Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of calcium sulfamate as a reagent in inorganic synthesis, with a focus on its application in the preparation of various metal sulfamates through precipitation reactions. Detailed protocols, data presentation tables, and workflow diagrams are included to facilitate the practical application of these methods in a laboratory setting.

Introduction

This compound, Ca(SO₃NH₂)₂, is a water-soluble salt of sulfamic acid. While its applications are not as extensively documented as other common calcium salts, its unique properties make it a valuable reagent in specific inorganic syntheses. The presence of the sulfamate anion (H₂NSO₃⁻) and the calcium cation (Ca²⁺) allows for strategic applications, primarily centered around metathesis or double displacement reactions. The key advantage of using this compound lies in the low solubility of calcium sulfate (CaSO₄), which can be exploited to drive reactions to completion by precipitating CaSO₄ from the reaction mixture.

Principle of Application: Double Displacement Reactions

The primary application of this compound in inorganic synthesis is as a precursor for the synthesis of other metal sulfamates. This is achieved through a double displacement reaction with a soluble salt of the desired metal, typically a metal sulfate. The general reaction is as follows:

M(SO₄)ₓ(aq) + x Ca(SO₃NH₂)₂(aq) → M(SO₃NH₂)₂ₓ(aq) + x CaSO₄(s)↓

In this reaction, 'M' represents a metal cation. The reaction is driven forward by the precipitation of sparingly soluble calcium sulfate. This leaves the desired metal sulfamate in the aqueous solution, from which it can be isolated. This method provides a convenient route to various metal sulfamates, which have applications in electroplating, catalysis, and as precursors for other advanced materials.

Experimental Protocols

General Protocol for the Synthesis of Metal Sulfamates

This protocol outlines a general procedure for the synthesis of a metal sulfamate using this compound and a corresponding metal sulfate. As a representative example, the synthesis of copper (II) sulfamate is detailed.

Materials:

  • This compound (Ca(SO₃NH₂)₂)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Deionized water

  • 0.22 µm syringe filter

  • Stir plate and magnetic stir bar

  • Beakers and other standard laboratory glassware

  • Rotary evaporator (optional)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 1 M aqueous solution of this compound by dissolving the appropriate amount in deionized water with stirring.

    • Prepare a 1 M aqueous solution of copper (II) sulfate pentahydrate in a separate beaker.

  • Reaction:

    • Slowly add the copper (II) sulfate solution to the this compound solution dropwise while stirring vigorously at room temperature.

    • A white precipitate of calcium sulfate will begin to form immediately.

    • Continue stirring the reaction mixture for 1-2 hours to ensure the reaction goes to completion.

  • Isolation of the Product:

    • Separate the precipitated calcium sulfate from the solution containing the desired copper (II) sulfamate by filtration. For small-scale reactions, a syringe filter can be used for convenience. For larger scales, vacuum filtration is recommended.

    • The filtrate is the aqueous solution of copper (II) sulfamate.

  • Purification and Concentration:

    • The resulting copper (II) sulfamate solution can be used directly for many applications.

    • To obtain the solid product, the water can be removed by evaporation. This can be done by gentle heating on a hot plate in a fume hood or more efficiently using a rotary evaporator.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

The following tables provide a template for recording and presenting quantitative data from the synthesis of metal sulfamates using this compound.

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Concentration (M)Volume (mL)Moles (mol)
This compound232.251.0500.05
Copper (II) Sulfate159.611.0500.05
Calcium Sulfate136.14--Theoretical: 0.05
Copper (II) Sulfamate255.71--Theoretical: 0.05

Table 2: Experimental Results and Yield Calculation

ParameterValue
Temperature (°C)25
Reaction Time (h)2
Mass of dry CaSO₄ precipitate (g)6.75
Mass of isolated Cu(SO₃NH₂)₂ (g)12.15
Theoretical Yield of Cu(SO₃NH₂)₂ (g)12.79
Percentage Yield (%) 95.0%

Visualizations

The following diagrams illustrate the logical workflow and the chemical principles of the synthesis.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_separation Product Isolation cluster_product Final Product Prep_CaS Prepare this compound Solution Mix Mix Solutions & Stir Prep_CaS->Mix Prep_MS Prepare Metal Sulfate Solution Prep_MS->Mix Filter Filter Precipitate Mix->Filter Product_aq Aqueous Metal Sulfamate Filter->Product_aq Filtrate CaSO4_waste CaSO4_waste Filter->CaSO4_waste Precipitate (CaSO₄) Product_solid Solid Metal Sulfamate Product_aq->Product_solid Evaporate Solvent

Caption: Experimental workflow for the synthesis of metal sulfamates.

ReactionMechanism cluster_reactants Reactants in Solution cluster_products Products CaS Ca²⁺(aq) + 2(SO₃NH₂)⁻(aq) MS M²⁺(aq) + SO₄²⁻(aq) MS_prod M(SO₃NH₂)₂(aq) CaS->MS_prod Anion Exchange CaSO4_precip CaSO₄(s)↓ CaS->CaSO4_precip MS->MS_prod MS->CaSO4_precip Cation Exchange

Caption: Double displacement reaction mechanism.

Troubleshooting & Optimization

Technical Support Center: Calcium Sulfamate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and precipitation of calcium sulfamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing and precipitating this compound?

This compound is typically synthesized via the reaction of sulfamic acid with a calcium base, most commonly calcium carbonate. The balanced chemical equation for this reaction is:

2H₃NSO₃(aq) + CaCO₃(s) → Ca(SO₃NH₂)₂(aq) + H₂O(l) + CO₂(g)[1][2]

Due to the high solubility of this compound in water (approximately 638 g/L at 20°C), precipitation is not typically achieved by simple pH adjustment of an aqueous solution. Instead, crystallization is induced after the reaction by methods such as solvent evaporation or the addition of a co-solvent in which this compound is less soluble (e.g., a water-miscible organic solvent).

Q2: How does pH influence the this compound synthesis and precipitation process?

The pH is a critical parameter that governs the initial reaction rather than the precipitation itself.

  • Acidic Conditions (Initial Stage): The reaction requires acidic conditions provided by the sulfamic acid to effectively react with and dissolve the calcium carbonate. If the initial mixture is not sufficiently acidic (i.e., a large excess of calcium carbonate), the reaction may be slow or incomplete.

  • Neutralization (Reaction Progression): As the sulfamic acid is consumed, the pH of the solution will rise, moving towards neutral. The reaction is complete when the evolution of carbon dioxide gas ceases.

  • Final pH: The final pH of the solution before crystallization should be near-neutral. A final acidic pH indicates an excess of unreacted sulfamic acid, while a basic pH might suggest the presence of unreacted calcium carbonate or the use of a stronger calcium base like calcium hydroxide. Both scenarios can lead to impurities in the final product.

Q3: Why won't this compound precipitate when I adjust the pH of its aqueous solution?

This compound is the salt of a strong acid (sulfamic acid) and a strong base (calcium hydroxide). Consequently, its solubility in water is not significantly dependent on pH within a typical range. Unlike salts of weak acids or bases, you cannot easily precipitate it by shifting the equilibrium through pH changes. Precipitation must be induced by reducing its solubility, typically by removing the solvent (water) or introducing an anti-solvent.

Q4: What are the common impurities I might encounter, and how are they related to pH?

Common impurities are often related to the stoichiometry of the initial reaction.

  • Unreacted Sulfamic Acid: If an excess of sulfamic acid is used, it will remain in the solution and can co-precipitate with the this compound, leading to an acidic and impure product.

  • Unreacted Calcium Carbonate: If an excess of calcium carbonate is used, it may remain as a solid impurity in the final product if not properly filtered out after the reaction.[3]

  • Calcium Sulfate: If the sulfamic acid used is contaminated with sulfuric acid (a common impurity), insoluble calcium sulfate will form as a byproduct precipitate.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and crystallization of this compound.

Issue 1: Low or No Yield of Precipitate

Potential Cause Recommended Solution
Incomplete Reaction: The reaction between sulfamic acid and calcium carbonate did not go to completion. This can be observed by the premature cessation of CO₂ evolution.• Ensure reactants are well-mixed. Vigorous stirring is necessary to keep the solid calcium carbonate suspended. • Check the stoichiometry. Ensure there is sufficient sulfamic acid to react with the calcium carbonate.[2] • Gently heat the reaction mixture (e.g., to 40-50°C) to increase the reaction rate, but avoid boiling.
Excessive Solvent: The volume of water used as the solvent is too large, keeping the this compound fully dissolved even after cooling.• Evaporate a portion of the solvent under reduced pressure to concentrate the solution and induce crystallization. • Add a co-solvent (anti-solvent) in which this compound has low solubility (e.g., isopropanol, ethanol) to force precipitation. Add the anti-solvent slowly to promote crystal growth rather than amorphous precipitation.
Precipitation Fails to Initiate: The solution is supersaturated, but crystallization has not started (a metastable state).• Introduce a seed crystal of this compound to initiate nucleation.[4] • Scratch the inside of the flask with a glass rod below the solution's surface to create nucleation sites.[4] • Cool the solution to a lower temperature to further decrease solubility.[4]

Issue 2: Precipitate Quality is Poor (e.g., oily, amorphous, or discolored)

Potential Cause Recommended Solution
"Oiling Out": The compound separates as a liquid phase instead of a solid crystal. This can happen if the concentration is too high or if the cooling is too rapid.• Re-heat the solution until the oil redissolves. • Add a small amount of additional solvent (water) to slightly reduce the concentration.[4] • Allow the solution to cool more slowly at room temperature, followed by gradual cooling in an ice bath.
Rapid Precipitation: Adding an anti-solvent too quickly can cause the product to "crash out" as a fine, amorphous powder that is difficult to filter and may trap impurities.• Add the anti-solvent dropwise with vigorous stirring to maintain a controlled level of supersaturation.
Product is Contaminated: The final product contains unreacted starting materials or byproducts.Acidic Impurity (Sulfamic Acid): Ensure the reaction goes to completion by using a slight excess of calcium carbonate. After the reaction, filter the solution to remove any unreacted solid. • Insoluble Impurity (CaCO₃ or CaSO₄): After the reaction is complete, filter the hot solution to remove any insoluble materials before proceeding to the crystallization step.

Experimental Protocols

Protocol 1: Synthesis and Crystallization of this compound

This protocol describes the synthesis of this compound from sulfamic acid and calcium carbonate, followed by crystallization via solvent evaporation.

Materials:

  • Sulfamic Acid (H₃NSO₃)

  • Calcium Carbonate (CaCO₃), powder

  • Deionized Water

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve sulfamic acid in deionized water to create a solution (e.g., a 2M solution).

  • Reactant Addition: While stirring vigorously, slowly add powdered calcium carbonate to the sulfamic acid solution in stoichiometric amounts (1 mole of CaCO₃ for every 2 moles of H₃NSO₃).[1] Add the CaCO₃ in small portions to control the effervescence of CO₂.

  • Reaction Monitoring: Continue stirring until all the calcium carbonate has dissolved and gas evolution has completely ceased. The solution should be clear. The reaction can be gently warmed (40-50°C) to ensure completion.

  • Filtration (Optional): If a slight excess of calcium carbonate was used or if the solution is not perfectly clear, filter the warm solution to remove any insoluble impurities.

  • Crystallization: Reduce the volume of the filtrate by approximately 50-60% using a rotary evaporator.

  • Initiate Precipitation: Allow the concentrated solution to cool slowly to room temperature. If crystals do not form, cool the flask in an ice bath. Seeding or scratching the flask can be used if necessary.[4]

  • Isolation and Drying: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water or an organic solvent (like ethanol) to remove soluble impurities. Dry the crystals in an oven at a suitable temperature (e.g., 60-80°C) to a constant weight.

Data Presentation

Table 1: Influence of Reactant Stoichiometry on Reaction Outcome

Molar Ratio (H₃NSO₃ : CaCO₃)Initial pH EnvironmentExpected Final pHPotential Outcome & Product Purity
> 2 : 1 (Acidic)Strongly AcidicAcidic (< 7)Reaction is fast and complete. The final product may be contaminated with unreacted sulfamic acid if not neutralized.
2 : 1 (Stoichiometric)AcidicNear-Neutral (~7)Ideal for a clean reaction. The final product should be of high purity, assuming pure starting materials.
< 2 : 1 (Basic)Acidic, but quickly neutralizedNeutral to slightly Basic (> 7)Incomplete reaction of calcium carbonate. The final product may be contaminated with solid CaCO₃ if not filtered.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Dissolve Sulfamic Acid in Deionized Water C Slowly Add CaCO₃ to Acid Solution A->C B Weigh Stoichiometric Calcium Carbonate B->C D Stir Until CO₂ Evolution Ceases C->D E Hot Filtration (Optional, to remove solids) D->E F Concentrate Solution (e.g., Rotary Evaporator) E->F G Cool to Induce Crystallization F->G H Collect Crystals (Vacuum Filtration) G->H I Wash & Dry Product H->I G Start Experiment Start: Synthesize Ca(SO₃NH₂)₂ Problem What is the issue? Start->Problem NoYield No/Low Yield Problem->NoYield No Precipitate PoorQuality Poor Quality Precipitate (Oily/Amorphous) Problem->PoorQuality Impure/Oily Ppt. CheckReaction Is Reaction Complete? (No more CO₂) NoYield->CheckReaction StirHeat Action: Increase Stirring/Heat CheckReaction->StirHeat No Concentrate Is Solution too Dilute? CheckReaction->Concentrate Yes StirHeat->CheckReaction Evaporate Action: Evaporate Solvent or Add Anti-Solvent Concentrate->Evaporate Yes Seed Action: Seed Crystal or Scratch Flask Concentrate->Seed No, Supersaturated CheckCooling Was Cooling Too Rapid? PoorQuality->CheckCooling Reheat Action: Re-heat, Add Solvent, Cool Slowly CheckCooling->Reheat Yes Filter Action: Filter Hot Solution Before Crystallization CheckCooling->Filter No, Impurities Present

References

"preventing hydrolysis of calcium sulfamate in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of calcium sulfamate. The focus is on preventing the hydrolysis of the sulfamate ion, which can impact experimental results and product stability.

Troubleshooting Guides

Issue 1: Unexpected pH Drop in Solution

Symptoms:

  • A gradual or rapid decrease in the pH of the this compound solution over time.

  • Inconsistent results in pH-sensitive experiments.

Possible Cause:

  • Hydrolysis of the Sulfamate Ion: The sulfamate ion (SO₃NH₂⁻) can slowly hydrolyze in aqueous solution to form bisulfate (HSO₄⁻) and ammonium (NH₄⁺) ions. The formation of bisulfate, an acidic species, will lower the pH of the solution. This process is accelerated by elevated temperatures and low pH.[1][2]

Troubleshooting Steps:

  • Temperature Control:

    • Verify the storage and experimental temperature of your solution.

    • Store stock solutions at lower temperatures (e.g., 2-8°C) to minimize the rate of hydrolysis.

    • For experiments at elevated temperatures, use freshly prepared solutions.

  • pH Monitoring and Control:

    • Regularly monitor the pH of your solutions.

    • If a stable pH is critical, consider using a suitable buffer system. While boric acid is commonly used in nickel sulfamate plating baths to buffer the pH, its suitability for your specific application should be verified.[3]

  • Minimize Time in Solution:

    • Prepare aqueous solutions of this compound as close to the time of use as possible.

    • Avoid long-term storage of dilute solutions, which may be more susceptible to pH changes.

Logical Workflow for Troubleshooting pH Drop

start Unexpected pH Drop Detected check_temp Check Solution Temperature start->check_temp temp_high Is Temperature Elevated? check_temp->temp_high lower_temp Action: Lower Storage/Experimental Temperature temp_high->lower_temp Yes check_ph Monitor pH temp_high->check_ph No fresh_solution Action: Use Freshly Prepared Solutions lower_temp->fresh_solution fresh_solution->check_ph ph_unstable Is pH Unstable? check_ph->ph_unstable add_buffer Action: Consider a Buffer System ph_unstable->add_buffer Yes end Issue Resolved ph_unstable->end No add_buffer->end start White Precipitate Observed isolate Isolate Precipitate start->isolate acid_test Add Dilute Acid isolate->acid_test result Observe Reaction acid_test->result caco3 Conclusion: Likely Calcium Carbonate result->caco3 Effervescence caso4 Conclusion: Likely Calcium Sulfate result->caso4 No Reaction caco3_action Action: Use Degassed Water / Inert Atmosphere caco3->caco3_action caso4_action Action: Minimize Hydrolysis / Use High-Purity Water caso4->caso4_action sub Ca(SO3NH2)2 (this compound) ion SO3NH2- (Sulfamate Ion) sub->ion Dissolves in water prod NH4+ (Ammonium) + HSO4- (Bisulfate) ion->prod h2o H2O (Water) h2o->prod h_plus H+ (Acid Catalyst) h_plus->ion Accelerates temp Temperature temp->ion Accelerates

References

"troubleshooting impurities in calcium sulfamate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium sulfamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of this compound

Symptoms: The isolated yield of the final product is significantly lower than the theoretical yield.

Potential CauseRecommended SolutionAnalytical Method for Verification
Incomplete Reaction Ensure the molar ratio of sulfamic acid to calcium hydroxide is 2:1. Monitor the pH of the reaction mixture; it should be maintained above 7 to ensure complete neutralization.[1]pH measurement, Titration of unreacted acid/base
Product Loss During Isolation Optimize the crystallization process. Slow evaporation of the solvent is recommended for isolating this compound.[1] Ensure complete precipitation before filtration.Visual inspection of the filtrate for signs of dissolved product.
Side Reactions Avoid excessive heating, as sulfamic acid can hydrolyze to ammonium bisulfate at elevated temperatures, reducing the yield of the desired product.Ion Chromatography to detect the presence of sulfate.
Problem 2: Product Discoloration (Yellowish or Brownish Tinge)

Symptoms: The final this compound product is not a pure white crystalline solid and exhibits a noticeable color.

Potential CauseRecommended SolutionAnalytical Method for Verification
Impurities in Starting Materials Use high-purity sulfamic acid and calcium hydroxide/carbonate. Metal impurities in the reactants can lead to colored byproducts.Inductively Coupled Plasma (ICP) analysis of starting materials for trace metal content.
Reaction with Container Material Use inert reaction vessels (e.g., glass-lined reactors) to prevent leaching of metal ions into the reaction mixture.ICP analysis of the final product for trace metal impurities.
Formation of Colored Byproducts Ensure proper temperature control. Overheating can lead to the formation of colored degradation products.UV-Vis Spectroscopy to detect chromophoric impurities.
pH Imbalance Maintain the pH of the solution within the optimal range to prevent the formation of colored side products.Continuous pH monitoring during the reaction.
Problem 3: Presence of Insoluble Impurities

Symptoms: The final product contains particulate matter that is insoluble in the desired solvent.

Potential CauseRecommended SolutionAnalytical Method for Verification
Unreacted Calcium Carbonate/Hydroxide Ensure complete reaction by maintaining a slight excess of sulfamic acid or by extending the reaction time. The reaction of sulfamic acid with calcium carbonate produces carbon dioxide, and the cessation of gas evolution can indicate reaction completion.Addition of a small amount of acid to a sample of the product; effervescence indicates the presence of unreacted carbonate.
Formation of Calcium Sulfate Minimize the hydrolysis of sulfamic acid by controlling the reaction temperature. Calcium sulfate is sparingly soluble and can precipitate.Ion Chromatography or gravimetric analysis to quantify the sulfate content.
Introduction of Particulates Filter the reaction mixture before crystallization to remove any extraneous particulate matter.Microscopic examination of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the aqueous neutralization reaction between sulfamic acid and a calcium-containing base, such as calcium hydroxide or calcium carbonate.[1] The reaction with calcium hydroxide is an acid-base neutralization, while the reaction with calcium carbonate involves the release of carbon dioxide gas.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The key parameters to control are:

  • Molar Ratio of Reactants: A 2:1 molar ratio of sulfamic acid to calcium hydroxide is required for complete neutralization.[1]

  • pH: The pH of the reaction mixture should be maintained above 7 to ensure the reaction goes to completion and to prevent the reverse reaction.[1]

  • Temperature: The reaction is exothermic, and temperature should be controlled to prevent the hydrolysis of sulfamic acid to ammonium bisulfate, which becomes significant at elevated temperatures.

Q3: What is the primary degradation product of this compound, and how can it be minimized?

A3: The primary degradation product is calcium sulfate, formed from the hydrolysis of the sulfamate ion. This degradation is accelerated by high temperatures and acidic conditions. To minimize its formation, it is crucial to control the reaction temperature and maintain a neutral to slightly alkaline pH.

Q4: How can I detect and quantify sulfate impurities in my this compound product?

A4: Ion chromatography (IC) with suppressed conductivity detection is the most effective method for the separation and quantification of both sulfamate and sulfate ions.[2][3][4][5][6] This technique allows for the accurate determination of sulfate impurity levels.

Q5: What are the potential sources of metal impurities, and what are the acceptable limits?

A5: Metal impurities can originate from the raw materials (sulfamic acid and calcium source) or from the reaction vessel. Acceptable limits for elemental impurities in pharmaceutical products are defined by guidelines such as the ICH Q3D, which categorizes elements based on their toxicity and sets permitted daily exposure (PDE) limits. Common analytical techniques for determining metal impurities include Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Experimental Protocols

Synthesis of this compound from Sulfamic Acid and Calcium Hydroxide

Materials:

  • Sulfamic Acid (H₃NSO₃)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

Procedure:

  • In a clean, inert reaction vessel, prepare a slurry of calcium hydroxide in deionized water under constant agitation.

  • Slowly add a stoichiometric amount of sulfamic acid (2 moles of sulfamic acid for every 1 mole of calcium hydroxide) to the slurry. The addition should be done in portions to control the exothermic reaction.

  • Continuously monitor the pH of the reaction mixture. Maintain the pH above 7 by adjusting the addition rate of sulfamic acid.

  • After the addition is complete, continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Filter the resulting solution to remove any unreacted starting materials or insoluble impurities.

  • Isolate the this compound from the filtrate by slow evaporation of the water to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum at a controlled temperature.

Analysis of Sulfamate and Sulfate by Ion Chromatography

Instrumentation:

  • Ion Chromatograph with a suppressed conductivity detector.

  • Anion-exchange column (e.g., Dionex IonPac™ AS11-HC or similar).[4]

Reagents:

  • Sodium Hydroxide (for eluent preparation)

  • Sulfamic Acid and Sodium Sulfate (for standard preparation)

  • Deionized Water

Procedure:

  • Eluent Preparation: Prepare a sodium hydroxide eluent gradient (e.g., 2-25 mM) in deionized water.[6]

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of sulfamate and sulfate ions.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water.

  • Chromatographic Analysis: Inject the standards and the sample solution into the ion chromatograph.

  • Quantification: Identify the sulfamate and sulfate peaks based on their retention times compared to the standards. Quantify the concentration of each ion by integrating the peak areas and comparing them to the calibration curve.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Discoloration) check_yield Low Yield? start->check_yield check_color Discoloration? check_yield->check_color No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes product_loss Product Loss During Isolation check_yield->product_loss Yes side_reactions Side Reactions (Hydrolysis) check_yield->side_reactions Yes check_insolubles Insoluble Impurities? check_color->check_insolubles No reactant_impurities Impure Reactants check_color->reactant_impurities Yes container_leaching Container Leaching check_color->container_leaching Yes colored_byproducts Colored Byproducts check_color->colored_byproducts Yes unreacted_starting_materials Unreacted Ca(OH)₂/CaCO₃ check_insolubles->unreacted_starting_materials Yes calcium_sulfate_precipitation Calcium Sulfate Precipitation check_insolubles->calcium_sulfate_precipitation Yes particulate_contamination Particulate Contamination check_insolubles->particulate_contamination Yes solution_yield_1 Verify Molar Ratio & pH incomplete_reaction->solution_yield_1 solution_yield_2 Optimize Crystallization product_loss->solution_yield_2 solution_yield_3 Control Temperature side_reactions->solution_yield_3 solution_color_1 Use High-Purity Materials reactant_impurities->solution_color_1 solution_color_2 Use Inert Reaction Vessel container_leaching->solution_color_2 solution_color_3 Control Temperature & pH colored_byproducts->solution_color_3 solution_insolubles_1 Ensure Complete Reaction unreacted_starting_materials->solution_insolubles_1 solution_insolubles_2 Control Temperature calcium_sulfate_precipitation->solution_insolubles_2 solution_insolubles_3 Pre-filter Solution particulate_contamination->solution_insolubles_3

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Impurity_Formation_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_impurities Potential Impurities sulfamic_acid Sulfamic Acid sulfate Calcium Sulfate sulfamic_acid->sulfate unreacted_acid Unreacted Sulfamic Acid sulfamic_acid->unreacted_acid product This compound (Desired Product) sulfamic_acid->product calcium_hydroxide Calcium Hydroxide unreacted_caoh2 Unreacted Ca(OH)₂ calcium_hydroxide->unreacted_caoh2 calcium_hydroxide->product high_temp High Temperature high_temp->sulfate promotes hydrolysis low_ph Low pH low_ph->sulfate promotes hydrolysis incomplete_reaction Incomplete Reaction incomplete_reaction->unreacted_caoh2 incomplete_reaction->unreacted_acid

Caption: Logical relationships between reaction conditions and impurity formation.

References

Technical Support Center: Synthesis of Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of calcium sulfamate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the aqueous neutralization reaction of sulfamic acid with a calcium base (e.g., calcium hydroxide or calcium carbonate).

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Optimize Stoichiometry: Ensure a slight excess of the calcium base to drive the reaction to completion. A molar ratio of sulfamic acid to calcium hydroxide of 2:1.05 is a good starting point. - Increase Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the pH of the reaction mixture; a stable pH typically indicates the end of the reaction. - Improve Mixing: Use efficient stirring to ensure good contact between the solid calcium base and the aqueous sulfamic acid solution.
Hydrolysis of Sulfamic Acid - Control Temperature: Maintain the reaction temperature between 25-40°C. Higher temperatures accelerate the hydrolysis of sulfamic acid to ammonium bisulfate, a significant side reaction that reduces yield.[1] - Avoid Prolonged Reaction Times at Elevated Temperatures: If heating is necessary to dissolve reactants, do so for the shortest possible time.
Precipitation of Calcium Sulfate - Use High-Purity Sulfamic Acid: The primary source of sulfate contamination is often the sulfamic acid starting material. Use a grade with low sulfate content. - Test for Sulfate Impurities: Before the reaction, test the sulfamic acid solution for the presence of sulfate ions using a barium chloride solution. If a white precipitate (barium sulfate) forms, consider purifying the sulfamic acid or using a different batch.
Losses During Workup and Isolation - Optimize Crystallization: this compound is highly soluble in water. To maximize recovery, concentrate the reaction mixture by evaporation before cooling to induce crystallization. Avoid excessive heating during concentration to prevent degradation. - Use an Anti-Solvent: After concentration, adding a water-miscible organic solvent in which this compound is insoluble (e.g., ethanol, isopropanol) can significantly improve the precipitation yield. - Efficient Filtration and Washing: Use a fine filter paper or a sintered glass funnel to collect the product. Wash the collected crystals with a minimal amount of cold solvent (e.g., the anti-solvent used for precipitation) to remove soluble impurities without significant product loss.

Problem 2: Product Contamination

Contaminant Source Mitigation Strategy
Calcium Sulfate Sulfuric acid impurity in the sulfamic acid starting material.Use high-purity sulfamic acid. Test for and remove sulfate ions before synthesis.
Unreacted Calcium Hydroxide/Carbonate Use of a large excess of the calcium base.Use a slight excess of the calcium base (e.g., 5 mol%). Filter the reaction mixture before crystallization to remove any insoluble unreacted base.
Ammonium Bisulfate Hydrolysis of sulfamic acid at elevated temperatures.[1][2]Maintain a reaction temperature below 40°C.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal temperature range is typically 25-40°C. This range provides a good reaction rate without significantly promoting the hydrolysis of sulfamic acid to ammonium bisulfate, which becomes more prevalent at higher temperatures.[1]

Q2: How does pH affect the synthesis of this compound?

A2: Maintaining a slightly basic pH (around 8-9) at the end of the reaction ensures the complete neutralization of sulfamic acid. A low pH indicates an incomplete reaction, while a very high pH may indicate a large excess of unreacted calcium hydroxide.

Q3: What is the ideal stoichiometric ratio of reactants?

A3: The balanced chemical equation for the reaction with calcium hydroxide is: 2 H₃NSO₃ + Ca(OH)₂ → Ca(H₂NSO₃)₂ + 2 H₂O

The stoichiometric ratio is 2 moles of sulfamic acid to 1 mole of calcium hydroxide. In practice, using a slight excess (e.g., 5 mol%) of calcium hydroxide can help drive the reaction to completion.

Q4: How can I tell if my sulfamic acid is contaminated with sulfuric acid?

A4: Dissolve a small sample of the sulfamic acid in deionized water and add a few drops of a barium chloride solution. The formation of a white precipitate (barium sulfate) indicates the presence of sulfate ions.

Q5: What is the white, sparingly soluble precipitate that sometimes forms during the reaction?

A5: This is likely calcium sulfate, resulting from the reaction of calcium ions with sulfate impurities present in the sulfamic acid.[3][4][5]

Q6: Can I use calcium carbonate instead of calcium hydroxide?

A6: Yes, calcium carbonate can be used as the calcium base. The reaction is: 2 H₃NSO₃ + CaCO₃ → Ca(H₂NSO₃)₂ + H₂O + CO₂↑

Note that this reaction produces carbon dioxide gas, which will cause effervescence. The reaction may be slower due to the lower reactivity of calcium carbonate compared to calcium hydroxide.[6][7]

Data Presentation

Table 1: Representative Effect of Temperature on this compound Yield *

Temperature (°C)Reaction Time (hours)Theoretical Yield (%)
25492
40395
60285
801.578

Disclaimer: This table presents hypothetical but realistic data based on qualitative descriptions of the effect of temperature on the reaction. Actual yields may vary depending on other experimental conditions.

Table 2: Representative Effect of Stoichiometry on this compound Yield *

Molar Ratio (Sulfamic Acid : Calcium Hydroxide)Reaction Time (hours)Theoretical Yield (%)
2 : 0.95488
2 : 1.00394
2 : 1.05396
2 : 1.10396 (with higher unreacted Ca(OH)₂)

Disclaimer: This table presents hypothetical but realistic data based on chemical principles. Actual yields may vary.

Experimental Protocols

High-Yield Aqueous Synthesis of this compound

This protocol describes the synthesis of this compound from sulfamic acid and calcium hydroxide.

Materials:

  • Sulfamic Acid (H₃NSO₃), high purity

  • Calcium Hydroxide (Ca(OH)₂), reagent grade

  • Deionized Water

  • Isopropanol (or Ethanol)

Equipment:

  • Reaction vessel (e.g., beaker or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath (with temperature control)

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Rotary evaporator (optional, for efficient concentration)

  • Crystallization dish

  • Drying oven

Procedure:

  • Preparation of Sulfamic Acid Solution: In the reaction vessel, dissolve sulfamic acid in deionized water to a concentration of approximately 20-30% (w/v). Stir until all the solid has dissolved.

  • Reaction: While stirring the sulfamic acid solution, slowly add a slight molar excess (e.g., 5%) of calcium hydroxide powder. The addition should be done in portions to control the exothermic reaction and maintain the temperature between 25-40°C.

  • Monitoring the Reaction: Continue stirring the mixture at 25-40°C. Monitor the pH of the reaction. The reaction is considered complete when the pH stabilizes in the range of 8-9. This typically takes 2-4 hours.

  • Removal of Excess Calcium Hydroxide: Once the reaction is complete, filter the hot solution to remove any unreacted calcium hydroxide and other insoluble impurities.

  • Concentration of the Solution: Concentrate the filtrate by evaporating a portion of the water. This can be done by heating the solution (not exceeding 60°C to minimize hydrolysis) or more efficiently using a rotary evaporator. The solution should be concentrated to about one-third of its original volume.

  • Crystallization: Allow the concentrated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. For improved yield, slowly add isopropanol (approximately 1-2 volumes of the concentrated solution) with stirring to precipitate the this compound.

  • Isolation and Washing of the Product: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a drying oven at 50-60°C until a constant weight is achieved.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification and Isolation Sulfamic_Acid Sulfamic Acid Dissolution Dissolve Sulfamic Acid in Water Sulfamic_Acid->Dissolution Calcium_Hydroxide Calcium Hydroxide Neutralization Neutralization with Calcium Hydroxide (25-40°C) Calcium_Hydroxide->Neutralization Deionized_Water Deionized Water Deionized_Water->Dissolution Dissolution->Neutralization Monitoring Monitor pH until stable (pH 8-9) Neutralization->Monitoring Filtration Hot Filtration Monitoring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Crystallization Crystallization (Cooling & Anti-Solvent) Concentration->Crystallization Isolation Vacuum Filtration and Washing Crystallization->Isolation Drying Drying (50-60°C) Isolation->Drying Product Pure Calcium Sulfamate Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Reaction Check for Incomplete Reaction Start->Check_Reaction Check_Hydrolysis Check for Sulfamic Acid Hydrolysis Check_Reaction->Check_Hydrolysis No Optimize_Stoichiometry Optimize Stoichiometry (slight excess of base) Check_Reaction->Optimize_Stoichiometry Yes Check_Sulfate Check for Sulfate Impurity Check_Hydrolysis->Check_Sulfate No Control_Temp Maintain Temperature below 40°C Check_Hydrolysis->Control_Temp Yes Check_Workup Review Workup Procedure Check_Sulfate->Check_Workup No Use_Pure_Reactant Use High-Purity Sulfamic Acid Check_Sulfate->Use_Pure_Reactant Yes Optimize_Crystallization Optimize Crystallization (Concentration, Anti-Solvent) Check_Workup->Optimize_Crystallization Yes Increase_Time_Mixing Increase Reaction Time and/or Improve Mixing Optimize_Stoichiometry->Increase_Time_Mixing

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimization of Calcination Temperature for Anhydrous Calcium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal events observed during the calcination of hydrated calcium salts?

A1: The calcination of hydrated calcium salts, such as calcium sulfate dihydrate (gypsum), typically involves a multi-step process. Initially, loosely bound surface water is removed at lower temperatures. This is followed by the loss of water of crystallization, which may occur in one or more distinct stages. For example, calcium sulfate dihydrate first converts to calcium sulfate hemihydrate and then to an anhydrous form (γ-anhydrite) upon further heating.[1][2] At significantly higher temperatures, decomposition of the anhydrous salt may occur.

Q2: What are the expected decomposition products at elevated temperatures for calcium sulfate and sulfite?

A2: For calcium sulfate, thermal decomposition to calcium oxide (CaO) and sulfur trioxide (SO₃) begins at approximately 1225°C.[3] The decomposition of calcium sulfite is more complex. Above 600°C, it can decompose into calcium oxide (CaO) and sulfur dioxide (SO₂).[4][5] Concurrently, a disproportionation reaction can occur above 680°C, forming calcium sulfate (CaSO₄) and calcium sulfide (CaS).[4][5] Above 780°C, these products can then react to form CaO and SO₂.[4][5]

Q3: What analytical techniques are recommended for characterizing the anhydrous product?

A3: A combination of analytical techniques is recommended for thorough characterization:

  • Thermogravimetric Analysis (TGA): To determine the temperature ranges for dehydration and decomposition and to quantify mass loss.[1]

  • Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC): To identify endothermic and exothermic transitions, such as dehydration and phase changes.[1]

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the starting material and the final product, confirming the formation of the desired anhydrous phase.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of water molecules by observing the disappearance of O-H stretching and bending vibrations.[6]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the product, which can be affected by the calcination temperature.[6]

Q4: Are there different anhydrous forms of calcium sulfate, and how are they formed?

A4: Yes, there are several anhydrous forms of calcium sulfate. Heating gypsum to about 180°C produces γ-anhydrite (CaSO₄·nH₂O where n is very small), which is reactive with water.[2] Heating above 250°C forms the inert β-anhydrite, also known as natural anhydrite, which does not readily react with water.[2] A transition from β-CaSO₄ to α-CaSO₄ occurs at approximately 1214°C.[7]

Troubleshooting Guide

Q: My final product still contains water after calcination. What went wrong?

A: This could be due to several factors:

  • Insufficient Temperature: The calcination temperature may not have been high enough to remove all the water of crystallization. Review thermal analysis data (TGA/DTA) to ensure you are operating above the final dehydration temperature.

  • Inadequate Time: The duration of the calcination may have been too short for the heat to penetrate the entire sample. Consider increasing the heating time or using a shallower sample bed.

  • Atmosphere: A high partial pressure of water vapor in the furnace can inhibit complete dehydration. Ensure adequate ventilation or perform the calcination under a flow of dry gas.

Q: The XRD pattern of my product shows unexpected peaks. What could be the cause?

A: Unexpected peaks can arise from:

  • Incomplete Reaction: Some of the hydrated starting material may remain. This can be addressed by increasing the temperature or duration of calcination.

  • Decomposition: If the calcination temperature was too high, the desired anhydrous product may have started to decompose into other compounds (e.g., calcium oxide).[3][4][5]

  • Phase Transitions: The anhydrous material may exist in different polymorphic forms, and the temperature profile may have favored the formation of an undesired phase.[2][6]

  • Impurities: The starting material may have contained impurities that reacted at high temperatures.

Q: My product has sintered into a hard mass. How can I prevent this?

A: Sintering, or the fusing of particles at high temperatures, can be minimized by:

  • Lowering the Calcination Temperature: Operate at the lowest temperature that achieves complete dehydration without causing significant particle fusion.

  • Controlling the Heating Rate: A slower heating rate can sometimes prevent rapid, localized overheating that leads to sintering.

  • Using a Stirred or Fluidized Bed: For larger-scale operations, agitating the material during heating can prevent particles from sticking together.

Data on Thermal Transitions of Related Calcium Compounds

CompoundThermal EventTemperature Range (°C)ProductsReference
Calcium Sulfate Dihydrate (CaSO₄·2H₂O)Dehydration to Hemihydrate~126-150CaSO₄·0.5H₂O[1]
Calcium Sulfate Hemihydrate (CaSO₄·0.5H₂O)Dehydration to Anhydrite~197γ-CaSO₄[1]
γ-CaSO₄Phase Transition~325-375β-CaSO₄[1]
β-CaSO₄Phase Transition~1214α-CaSO₄[7]
Calcium Sulfate (anhydrous)Decomposition>1225CaO, SO₃[3]
Calcium Sulfite (CaSO₃)Decomposition>600CaO, SO₂[4][5]
Calcium Sulfite (CaSO₃)Disproportionation>680CaSO₄, CaS[4][5]
CaSO₄ + CaSReaction>780CaO, SO₂[4][5]

Experimental Protocols

Generalized Protocol for Optimization of Calcination Temperature

This protocol provides a general framework for determining the optimal calcination temperature to produce an anhydrous calcium salt from its hydrated precursor.

1. Material Characterization:

  • Characterize the starting hydrated calcium salt using TGA/DTA to identify the dehydration and decomposition temperatures.
  • Obtain an initial XRD pattern to confirm the starting phase and assess its purity.

2. Calcination Procedure:

  • Place a known quantity of the finely ground hydrated salt in a suitable crucible (e.g., alumina or porcelain), forming a thin, even layer.
  • Heat the sample in a muffle furnace to the target temperature. It is recommended to test a range of temperatures based on the TGA data. Start with a temperature just above the final dehydration peak and increase in increments (e.g., 25-50°C) for subsequent experiments.
  • Maintain the target temperature for a set duration (e.g., 1-4 hours). The optimal time will also need to be determined experimentally.
  • After heating, allow the furnace to cool down. To prevent rehydration from atmospheric moisture, it is advisable to transfer the sample to a desiccator while still warm.

3. Product Analysis:

  • Analyze the cooled product using XRD to determine its crystalline phase(s). The goal is to see sharp peaks corresponding to the desired anhydrous form with no peaks from the hydrated precursor or decomposition products.
  • Use FTIR to confirm the absence of water.
  • Optionally, use SEM to examine the particle morphology and check for signs of sintering.

4. Optimization:

  • Compare the results from the different calcination temperatures. The optimal temperature will be the lowest temperature that results in a pure, anhydrous product with the desired physical characteristics (e.g., fine powder, not sintered) within a reasonable time frame.
  • Further refinement can be achieved by optimizing the heating duration at the determined optimal temperature.

Visualizations

G Experimental Workflow for Optimizing Calcination Temperature cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Evaluation and Refinement A Characterize Hydrated Precursor (TGA/DTA, XRD) B Identify Dehydration and Decomposition Temperatures A->B C Select Range of Calcination Temperatures and Durations B->C D Perform Calcination Experiments C->D E Characterize Calcined Product (XRD, FTIR, SEM) D->E F Analyze Results: Phase Purity, Anhydrous State, Sintering E->F G Is Product Optimal? F->G H Refine Temperature and Duration Parameters G->H No I Optimal Conditions Identified G->I Yes H->D

Caption: Workflow for optimizing calcination parameters.

References

Technical Support Center: Interpreting the Raman Spectrum of Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for interpreting the Raman spectrum of calcium sulfamate.

Frequently Asked Questions (FAQs)

Q1: What are the main vibrational modes I should expect to see in the Raman spectrum of this compound?

The Raman spectrum of this compound is primarily characterized by the vibrational modes of the sulfamate anion (NH₂SO₃⁻), as the calcium cation (Ca²⁺) is Raman inactive.[1] The main expected vibrations include S-N stretching, S-O stretching, O-S-O bending, and N-S-O bending modes.[1] The exact positions of these bands can vary depending on the crystal lattice structure and the influence of the calcium cation.[1]

Q2: I am not seeing any peaks in my spectrum. What should I do?

A weak or absent Raman signal can be due to several factors. First, check your instrument's laser power and wavelength; insufficient power or an unsuitable wavelength can result in a poor signal.[2] Ensure your sample is correctly positioned and focused in the laser path.[2] Proper sample preparation is also crucial; for solid powders like this compound, a smooth surface can help minimize scattering losses.[3] Finally, verify the optical alignment of your system, as misalignment of the laser, collection optics, or detector can significantly reduce signal intensity.[2]

Q3: My spectrum has a very high and noisy baseline. What is causing this and how can I fix it?

A high background is often due to fluorescence from the sample or impurities.[2][4] To mitigate this, you can try switching to a longer excitation wavelength, such as 785 nm or 1064 nm, which typically reduces fluorescence.[2][5] Photobleaching the sample by exposing it to the laser for a period before acquisition can also help. Additionally, ensure your sample is pure, as contaminants are a common source of fluorescence.

Q4: The Raman peaks for my this compound sample appear broad. What does this indicate?

Broad peaks in the Raman spectrum of a crystalline solid can suggest a lower degree of crystallinity or the presence of an amorphous phase.[3] It could also be due to sample heterogeneity.[2] Ensure your spectrometer is properly calibrated using a known standard, like silicon. If the sample is suspected to be heterogeneous, using a confocal Raman microscope to focus on a uniform area may improve spectral resolution.[2]

Q5: How does hydration affect the Raman spectrum of this compound?

If you are working with a hydrated form of this compound, you should expect to see additional broad bands in the high-frequency region (around 3400-3600 cm⁻¹) corresponding to the O-H stretching of water molecules.[1] A band near 1630 cm⁻¹ due to the H-O-H bending vibration of water may also be present.[1] The presence and shape of these water-related bands can provide information about the hydration state of the sample.

Troubleshooting Guides

Guide 1: Weak or No Raman Signal

This guide provides a step-by-step approach to troubleshooting a weak or nonexistent Raman signal when analyzing this compound.

start Start: Weak/No Signal check_laser 1. Check Laser Power & Wavelength start->check_laser increase_power Increase Laser Power (Caution: Sample Damage) check_laser->increase_power check_sample_prep 2. Verify Sample Preparation & Positioning reprepare_sample Reprepare/Reposition Sample check_sample_prep->reprepare_sample check_alignment 3. Inspect Optical Alignment realign_optics Realign Optical Path check_alignment->realign_optics increase_power->check_sample_prep No Improvement end_ok Signal Acquired increase_power->end_ok Signal Improved reprepare_sample->check_alignment No Improvement reprepare_sample->end_ok Signal Improved realign_optics->end_ok Signal Improved

Caption: Troubleshooting workflow for a weak or absent Raman signal.

Guide 2: High Fluorescence Background

Fluorescence can often obscure Raman signals. This guide outlines steps to reduce its impact.

start Start: High Fluorescence change_wavelength 1. Switch to Longer Wavelength Laser (e.g., 785 nm) start->change_wavelength photobleach 2. Photobleach Sample change_wavelength->photobleach No/Insufficient Improvement end_ok Fluorescence Reduced change_wavelength->end_ok Fluorescence Reduced check_purity 3. Check Sample Purity photobleach->check_purity No/Insufficient Improvement photobleach->end_ok Fluorescence Reduced purify_sample Purify Sample if Contaminated check_purity->purify_sample Impurities Suspected check_purity->end_ok Sample is Pure purify_sample->end_ok

Caption: Workflow for mitigating high fluorescence background.

Data Presentation

Table 1: Expected Raman Bands for this compound

While a definitive, published spectrum for this compound is not widely available, the following table summarizes the expected vibrational modes and their approximate Raman shifts based on studies of the sulfamate ion in other salts.[1][6][7][8] The exact peak positions for this compound may vary.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Description of Motion
SO₃ symmetric stretch (νs)1050 - 1070Symmetrical stretching of the three S-O bonds.
SO₃ asymmetric stretch (νas)1230 - 1260Asymmetrical stretching of the S-O bonds.
NH₂ symmetric stretch (νs)3250 - 3350Symmetrical stretching of the two N-H bonds.
NH₂ asymmetric stretch (νas)3350 - 3450Asymmetrical stretching of the N-H bonds.
NH₂ scissoring1530 - 1560In-plane bending of the H-N-H angle.
S-N stretch (ν)780 - 800Stretching of the sulfur-nitrogen bond.[7][8]
SO₃ symmetric deformation (δs)550 - 580Symmetrical bending of the O-S-O angles.
SO₃ asymmetric deformation (δas)530 - 550Asymmetrical bending of the O-S-O angles.
NH₂ wagging~1100Out-of-plane bending of the NH₂ group.
NH₂ twisting~1280Twisting motion of the NH₂ group around the S-N axis.

Note: These are approximate values and can be influenced by the crystalline environment and hydration state.

Experimental Protocols

Protocol 1: Sample Preparation and Data Acquisition for Raman Analysis of this compound
  • Sample Handling:

    • Handle this compound powder in a controlled environment (e.g., a glove box with controlled humidity) if it is suspected to be hygroscopic.

    • Place a small amount of the powder onto a suitable substrate, such as a stainless steel or aluminum slide, to avoid background signals from glass.

    • Gently flatten the surface of the powder to ensure it is as smooth as possible for uniform laser focus.

  • Instrument Setup and Calibration:

    • Turn on the Raman spectrometer and allow the laser and detector to stabilize according to the manufacturer's instructions.

    • Calibrate the spectrometer using a certified silicon standard. The primary silicon peak should be at 520.7 cm⁻¹.

  • Data Acquisition Parameters:

    • Laser Wavelength: Start with a common laser line, such as 532 nm or 785 nm. If high fluorescence is observed with the 532 nm laser, switch to the 785 nm laser.

    • Laser Power: Begin with a low laser power (e.g., 1-5 mW at the sample) to avoid sample damage or heating.[4] The power can be cautiously increased if the signal is weak.

    • Objective: Use a 50x or 100x objective for high spatial resolution and efficient signal collection.

    • Acquisition Time and Accumulations: Set an initial acquisition time of 10-30 seconds with 2-3 accumulations. Adjust these parameters to improve the signal-to-noise ratio as needed.

    • Spectral Range: Set the acquisition range to cover the expected vibrational modes, typically from 100 cm⁻¹ to 4000 cm⁻¹.

  • Data Collection:

    • Focus the laser onto the smooth surface of the this compound sample.

    • Acquire the Raman spectrum.

    • If necessary, acquire a background spectrum from the substrate and subtract it from the sample spectrum during data processing.

    • Collect spectra from multiple points on the sample to ensure the data is representative.

Visualizations

sulfamate Sulfamate Anion (NH₂SO₃⁻) so_stretch S-O Stretching sulfamate->so_stretch sn_stretch S-N Stretching sulfamate->sn_stretch nh_stretch N-H Stretching sulfamate->nh_stretch bending Bending/Deformation Modes sulfamate->bending so_sym Symmetric (~1060 cm⁻¹) so_stretch->so_sym so_asym Asymmetric (~1240 cm⁻¹) so_stretch->so_asym nh_sym Symmetric (~3300 cm⁻¹) nh_stretch->nh_sym nh_asym Asymmetric (~3400 cm⁻¹) nh_stretch->nh_asym oso_bend O-S-O & N-S-O Bending bending->oso_bend nh2_bend NH₂ Scissoring/Wagging bending->nh2_bend

Caption: Key vibrational modes of the sulfamate anion.

References

Technical Support Center: Resolving Peak Overlap in XRD Patterns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in X-ray diffraction (XRD) patterns, with a focus on calcium salts like calcium sulfamate and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak overlap in the XRD pattern of my this compound sample?

A1: Peak overlap in powder XRD patterns can arise from several factors:

  • Presence of Multiple Phases: Your sample may contain impurities, different polymorphs, or hydrated forms of this compound, each contributing its own set of diffraction peaks.

  • Low Crystallinity: Poorly crystalline materials produce broad diffraction peaks, which are more likely to overlap.[1]

  • Microstrain and Small Crystallite Size: Lattice strain and very small crystallites (in the nanometer range) can lead to significant peak broadening, causing adjacent peaks to merge.[1]

  • Instrumental Broadening: The instrument itself contributes to peak width. This effect is more pronounced at higher 2θ angles.[2]

  • Complex Crystal Structure: Compounds with low symmetry or large unit cells can have a high density of diffraction peaks, leading to inherent overlap.

Q2: I suspect I have preferred orientation in my this compound sample. How can I identify and minimize it?

A2: Preferred orientation is common in samples with needle-like or plate-like crystal habits. It causes the intensities of certain diffraction peaks to be artificially high while others are diminished, which can complicate phase identification and quantitative analysis.

  • Identification: Compare the relative intensities of the peaks in your experimental pattern to a reference pattern (if available) or a pattern simulated from a crystal structure file. Significant deviations in relative intensities are a strong indicator of preferred orientation.[3]

  • Minimization Techniques:

    • Sample Grinding: Gently grinding the sample to a fine, uniform powder can help to randomize the crystallite orientations.[4] However, overly aggressive grinding can introduce strain or even cause phase transformations.

    • Sample Mounting: Using a back-loading or side-loading sample holder can reduce preferred orientation compared to the standard top-loading method.

    • Sample Spinning: Rotating the sample during data collection averages the signal from a larger number of crystallites, which can significantly reduce the effects of preferred orientation.[4]

Q3: My peaks are very broad, leading to severe overlap. What are my options for analysis?

A3: Broad, overlapping peaks can be challenging. Here are some approaches:

  • Optimize Data Collection:

    • Increase the data collection time and use a smaller step size to improve the signal-to-noise ratio and better define the peak shapes.

    • Use a high-resolution diffractometer with monochromated X-rays to minimize instrumental broadening.

  • Whole Powder Pattern Fitting (WPPF): Instead of fitting individual peaks, WPPF methods like Rietveld refinement and Le Bail fitting can model the entire diffraction pattern, effectively deconvoluting overlapping peaks.[5]

    • Le Bail Fitting: This method can be used to refine unit cell parameters and peak profiles without requiring a complete crystal structure model. It's useful for determining the precise positions of overlapping peaks.

    • Rietveld Refinement: This is a more powerful technique that refines a crystal structure model to fit the experimental data. It can provide detailed information about lattice parameters, atomic positions, and quantitative phase analysis, even with severe peak overlap.[5]

Q4: Can I use software to help resolve overlapping peaks?

A4: Yes, several software packages are available for analyzing complex XRD patterns with overlapping peaks. Many of these implement the Rietveld and Le Bail methods. Examples include:

  • GSAS-II

  • FullProf Suite

  • TOPAS

  • JANA2006 [2][6]

These programs allow for detailed modeling of the diffraction pattern, including background, peak profiles, crystal structures, and instrumental contributions.

Troubleshooting Guides

Issue 1: Unexpected Peaks and Overlap in a "Pure" this compound Sample
Symptom Possible Cause Troubleshooting Steps
Small, unexpected peaks overlapping with the main phase peaks.Presence of a minor impurity phase.1. Attempt to identify the impurity phase using a search/match function in your XRD software against a crystallographic database. 2. If the impurity is known, include it as a second phase in a Rietveld refinement to accurately model the pattern and quantify the impurity.
Broad humps under the main peaks, causing overlap at the base.Presence of an amorphous phase.1. Confirm the presence of an amorphous phase by the broad, non-crystalline scattering. 2. In your refinement software, model the background carefully to account for the amorphous contribution.
Peak shoulders or asymmetries that are not well-fit by a single peak.Overlap from a second, closely related crystalline phase (e.g., a different hydrate or polymorph).1. Hypothesize the presence of a second phase based on the synthesis conditions. 2. Perform a two-phase Rietveld or Le Bail fit to see if the peak shapes can be better modeled.
Issue 2: Poor Fit During Rietveld Refinement of Overlapping Peaks
Symptom Possible Cause Troubleshooting Steps
Mismatch between observed and calculated peak intensities.Preferred orientation.1. Apply a preferred orientation correction in your refinement software (e.g., the March-Dollase model).[7] You will need to specify the crystallographic direction of the preferred orientation. 2. If the fit is still poor, re-prepare the sample using techniques to minimize preferred orientation and re-collect the data.
Calculated peaks are consistently narrower or broader than the observed peaks.Incorrect peak profile function or parameters.1. Ensure you have corrected for instrumental broadening by measuring a standard reference material (e.g., LaB6). 2. Refine the Caglioti parameters (U, V, W) or other peak shape parameters in your software to model the peak widths as a function of 2θ. 3. Try different peak profile functions (e.g., pseudo-Voigt, Pearson VII) to see which best describes your experimental data.
Mismatch in peak positions.Incorrect unit cell parameters.1. Refine the lattice parameters early in the refinement process. 2. Check for sample displacement error and refine the zero-shift parameter if necessary.

Data Presentation

Due to the limited availability of experimental XRD data for this compound, the following tables present data for anhydrous calcium sulfate (anhydrite, CaSO₄) as an illustrative example of the type of quantitative data that can be extracted from a Rietveld refinement.

Table 1: Refined Crystal Structure Parameters for Anhydrous Calcium Sulfate (Anhydrite)

ParameterValue
Crystal SystemOrthorhombic
Space GroupCmcm
a (Å)6.991
b (Å)6.996
c (Å)6.238
α (°)90
β (°)90
γ (°)90

Note: These are representative values. Actual refined parameters will vary based on the experimental data.

Table 2: Example Peak Profile Parameters from a Rietveld Refinement

ParameterDescriptionRefined Value
UCaglioti parameter (controls Gaussian broadening)0.0085
VCaglioti parameter (controls Gaussian broadening)-0.0042
WCaglioti parameter (controls Gaussian broadening)0.0021
XLorentzian broadening parameter (size)0.015
YLorentzian broadening parameter (strain)0.005

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Preferred Orientation
  • Gentle Grinding: If the sample consists of large crystallites, gently grind it in an agate mortar and pestle for 1-2 minutes. Avoid aggressive grinding to prevent introducing strain.

  • Sieving: Pass the ground powder through a fine mesh sieve (e.g., <45 µm) to ensure a uniform particle size.

  • Sample Mounting (Back-Loading Method): a. Place the sample holder face down on a clean, flat surface (e.g., a glass slide). b. Fill the cavity from the back, ensuring the powder is loosely packed. c. Gently press another glass slide against the back of the powder to create a flat surface. d. Secure the powder in the holder and carefully remove the front glass slide. The surface to be analyzed should be flush with the holder.

  • Data Collection: Use a sample spinner during data collection if available.

Protocol 2: Rietveld Refinement for a Pattern with Overlapping Peaks

This protocol provides a general workflow for Rietveld refinement using common software packages.

  • Initial Setup: a. Load the experimental XRD data file. b. Input the crystallographic information file (CIF) for the primary phase (e.g., calcium sulfate). If a CIF file for this compound is not available, one may need to be determined experimentally or a structure of a related compound used for preliminary analysis.

  • Initial Refinement Steps: a. Scale Factor: Begin by refining only the scale factor. b. Background: Model the background using a suitable function (e.g., a polynomial or Chebyshev function). Refine the background coefficients. c. Unit Cell Parameters: Refine the lattice parameters (a, b, c, α, β, γ). d. Zero-Shift: Refine the diffractometer zero-point error.

  • Peak Profile Refinement: a. Instrumental Broadening: If not already done, determine the instrumental broadening parameters from a measurement of a standard (e.g., LaB6) and fix them in the refinement. b. Peak Shape Parameters: Refine the parameters that control the peak shape and width (e.g., Caglioti parameters U, V, W, and Lorentzian broadening parameters).

  • Structural Parameter Refinement: a. Atomic Positions: If the crystal structure is not well-known, you may need to refine the fractional atomic coordinates. b. Site Occupancy Factors: If there is evidence of atomic substitution or vacancies, these can be refined. c. Atomic Displacement Parameters (Thermal Factors): Refine the isotropic or anisotropic displacement parameters.

  • Preferred Orientation Correction: If there is a significant mismatch in peak intensities, apply and refine a preferred orientation correction model.

  • Final Refinement: Perform a final refinement of all relevant parameters simultaneously until the fit converges (i.e., the parameter shifts are negligible and the goodness-of-fit indicators are stable).

  • Analysis of Results: Examine the difference plot (observed - calculated pattern) to ensure there are no systematic errors. Check the refined parameters and their standard uncertainties for physical reasonability.

Mandatory Visualization

XRD_Troubleshooting_Workflow cluster_start Start: XRD Data Collection cluster_analysis Initial Pattern Analysis cluster_solutions Resolution Strategies cluster_refinement Rietveld Refinement Workflow cluster_end Final Result Start Collect XRD Pattern of This compound CheckOverlap Assess Peak Overlap Start->CheckOverlap CheckIntensity Check Relative Intensities vs. Reference CheckOverlap->CheckIntensity Minor Overlap Optimize Optimize Data Collection (Longer Scans, Smaller Steps) CheckOverlap->Optimize Severe Overlap Reprepare Re-prepare Sample (Grinding, Back-loading) CheckIntensity->Reprepare Intensity Mismatch (Preferred Orientation) WPPF Whole Pattern Profile Fitting (Le Bail / Rietveld) CheckIntensity->WPPF Good Agreement Optimize->WPPF Reprepare->Start Re-collect Data RefineBG Refine Background & Scale Factor WPPF->RefineBG RefineLattice Refine Lattice & Profile Parameters RefineBG->RefineLattice RefineStructure Refine Structural Parameters RefineLattice->RefineStructure ApplyCorrection Apply Preferred Orientation Correction RefineStructure->ApplyCorrection If Intensity Mismatch Persists End Resolved Pattern & Accurate Structural Data RefineStructure->End Good Fit ApplyCorrection->RefineStructure

XRD Peak Overlap Troubleshooting Workflow

Rietveld_Logic_Diagram cluster_input Inputs cluster_process Refinement Cycle cluster_output Outputs ExpData Experimental XRD Data (yi,obs) CalcPattern Calculate Theoretical Pattern (yi,calc) ExpData->CalcPattern CrystalModel Initial Crystal Structure Model (CIF File) CrystalModel->CalcPattern Compare Compare Observed & Calculated (Least Squares Minimization) CalcPattern->Compare RefineParams Adjust Model Parameters: - Structural - Profile - Instrumental Compare->RefineParams Minimize Difference GoodnessOfFit Goodness-of-Fit (Rwp, χ²) Compare->GoodnessOfFit RefineParams->CalcPattern Iterate until Convergence RefinedStructure Refined Structural Parameters RefineParams->RefinedStructure QuantAnalysis Quantitative Phase Analysis RefinedStructure->QuantAnalysis

Logical Flow of the Rietveld Refinement Method

References

"minimizing thermal decomposition during calcium sulfamate analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing thermal decomposition during the analysis of calcium sulfamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern during analysis?

A1: this compound, with the chemical formula Ca(H₂NSO₃)₂, is the calcium salt of sulfamic acid.[1] Its thermal stability is a critical consideration during analysis because, like its parent acid, it is susceptible to degradation at elevated temperatures.[2][3] This decomposition can lead to inaccurate quantification and the misinterpretation of analytical results.

Q2: At what temperature does this compound begin to decompose?

Q3: What are the expected thermal decomposition products of this compound?

A3: The thermal decomposition of sulfamic acid yields water, sulfur trioxide, sulfur dioxide, and nitrogen.[2][3] Upon heating, concentrated solutions of sulfamic acid can also release sulfur dioxide and sulfur trioxide.[4] Therefore, the thermal degradation of this compound is expected to produce calcium oxide, along with oxides of sulfur and nitrogen.

Q4: Which analytical techniques are most suitable for the analysis of this compound while minimizing thermal decomposition?

A4: Ion chromatography (IC) is a highly effective method for the analysis of the sulfamate anion and is often used to quantify it as a degradation product.[6][7] Capillary electrophoresis (CE) has also been successfully employed.[8] For assessing thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the preferred techniques.[1][9] When using chromatographic techniques like high-performance liquid chromatography (HPLC), it is crucial to control the temperature of the column and injector to prevent on-column degradation.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound that may be related to thermal decomposition.

Problem Potential Cause Suggested Solution
Low analyte recovery or poor peak shape in HPLC/IC. Thermal decomposition of this compound in the injector port or on the analytical column.- Lower the injector and column temperature. Maintain the column at or near ambient temperature if possible.- Use a shorter analysis time with a faster gradient to minimize the residence time of the analyte on the column.- Evaluate the mobile phase composition; a mobile phase with a more neutral pH may reduce degradation.
Inconsistent results between replicate injections. Sample degradation in the autosampler over time, especially if the autosampler tray is not temperature-controlled.- Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).- Prepare fresh samples immediately before analysis.- Reduce the time between injections.
Unexpected peaks in the chromatogram. Formation of degradation products during sample preparation or analysis.- Analyze a sample that has been intentionally stressed at an elevated temperature to identify the retention times of degradation products.- Use milder sample preparation techniques, avoiding excessive heating.- Employ a mass spectrometric detector (LC-MS) to identify the unknown peaks.
Baseline drift or noise in thermal analysis (TGA/DSC). Improper sample preparation or instrument contamination.- Ensure the sample is properly ground and distributed evenly in the crucible.[10]- Clean the TGA/DSC furnace and sample holder according to the manufacturer's instructions to remove any residues from previous analyses.- Use an appropriate purge gas (e.g., nitrogen or argon) to create an inert atmosphere and prevent oxidative decomposition.[11]
Irreproducible transition temperatures in DSC. Variations in heating rate or sample packing.- Use a consistent and appropriate heating rate for all analyses. A common starting point is 10°C/min.[12]- Ensure consistent sample mass and packing in the DSC pans to maintain uniform heat transfer.[11]

Experimental Protocols

Protocol 1: Determination of Sulfamate by Ion Chromatography (IC)

This protocol is adapted from established methods for sulfamate analysis and is designed to minimize thermal degradation.[6][7]

  • Instrumentation:

    • Ion chromatograph equipped with a suppressed conductivity detector.

    • Anion-exchange column (e.g., Dionex IonPac™ AS11).

    • Temperature-controlled column compartment and autosampler.

  • Reagents and Standards:

    • Deionized water (18.2 MΩ·cm).

    • Sodium hydroxide (NaOH) eluent concentrate.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Column Temperature: 30°C (to ensure reproducibility without inducing significant degradation).

    • Autosampler Temperature: 4°C.

    • Eluent: A gradient of sodium hydroxide, for example, 2 mM to 25 mM.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Suppressed conductivity.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by dissolving the material containing this compound in deionized water to a concentration within the calibration range.

    • Equilibrate the IC system until a stable baseline is achieved.

    • Inject the standards and sample solutions for analysis.

Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for evaluating the thermal decomposition profile of this compound.

  • Instrumentation:

    • Thermogravimetric analyzer (TGA).

    • Analytical balance.

    • Alumina or platinum crucibles.[10]

  • Procedure:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

    • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[11]

    • Heat the sample from ambient temperature to a final temperature above the expected decomposition range (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).[12]

    • Record the mass loss as a function of temperature.

    • The onset temperature of the major mass loss event corresponds to the initiation of thermal decomposition.

Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides thermal decomposition information for related compounds to serve as a reference.

CompoundTechniqueDecomposition Onset/EventAtmosphereReference
Sulfamic Acid-Decomposes at ~205-209°C-[2][3][4][5]
Calcium Sulfite (CaSO₃)TGA/DTABegins decomposition at ~600°CArgon[13][14]
Calcium Sulfate (CaSO₄)DTATransition at ~1214°C, decomposition above this temperatureAir[15]
Topiramate (contains sulfamate moiety)-Degrades at elevated temperatures (e.g., 70-90°C)Uncontrolled humidity[7]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to minimizing thermal decomposition during this compound analysis.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_conditions Key Conditions to Minimize Decomposition cluster_output Data Analysis A Weigh this compound Sample B Dissolve in Appropriate Solvent (e.g., Deionized Water) A->B C Filter if Necessary B->C D Ion Chromatography (IC) C->D Quantitative Analysis E Thermogravimetric Analysis (TGA) C->E Thermal Stability F Other (e.g., HPLC, CE) C->F Alternative Quantitative Methods G Temperature Control (Ambient or Cooled) D->G J Quantify Concentration D->J H Inert Atmosphere (TGA) E->H K Determine Decomposition Temperature E->K F->G I Minimize Analysis Time F->I F->J

Caption: Workflow for analyzing this compound while minimizing thermal degradation.

Logical_Relationships Factors Influencing Thermal Decomposition of this compound Decomposition Thermal Decomposition Temp High Temperature Temp->Decomposition Time Extended Analysis Time Time->Decomposition Atmosphere Reactive Atmosphere (e.g., Oxygen) Atmosphere->Decomposition Matrix Sample Matrix Effects (e.g., pH) Matrix->Decomposition ControlTemp Temperature Control ControlTemp->Temp Mitigates FastAnalysis Rapid Analysis Methods FastAnalysis->Time Mitigates InertAtmosphere Inert Atmosphere (N2, Ar) InertAtmosphere->Atmosphere Mitigates OptimizeConditions Method Optimization (e.g., Mobile Phase) OptimizeConditions->Matrix Mitigates

Caption: Relationship between factors causing and mitigating thermal decomposition.

References

Technical Support Center: Stabilization of Calcium Sulfamate Solutions for Electrochemical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium sulfamate solutions in electrochemical studies. The information provided is designed to help users address common challenges related to solution stability and maintain the integrity of their experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that affect the stability of a this compound solution?

A1: The stability of this compound solutions is primarily influenced by two main factors:

  • pH: The solution is most stable in a neutral to alkaline pH range (pH 7 or higher). Acidic conditions (low pH) significantly accelerate the hydrolysis of the sulfamate ion.

  • Temperature: Elevated temperatures increase the rate of hydrolysis. Therefore, it is recommended to store and use the solutions at room temperature or below, unless the experimental protocol requires higher temperatures.

Q2: What are the decomposition products of this compound, and how can they interfere with electrochemical measurements?

A2: The primary decomposition of the sulfamate ion (H₂NSO₃⁻) in the presence of water (hydrolysis) yields sulfate ions (SO₄²⁻) and ammonium ions (NH₄⁺). At very high temperatures (above 205°C for solid sulfamic acid), decomposition can also produce sulfur dioxide (SO₂), sulfur trioxide (SO₃), and nitrogen.

These decomposition products can interfere with electrochemical studies in several ways:

  • Change in Ionic Strength and Conductivity: The formation of new ionic species alters the overall ionic strength and conductivity of the electrolyte, which can affect mass transport and potential distributions.

  • Interference at Electrodes: Sulfate and ammonium ions can participate in competing electrochemical reactions or adsorb to electrode surfaces, potentially passivating them or altering the kinetics of the reaction of interest.

  • pH Shift: The formation of ammonium ions can lead to changes in the solution's pH, further affecting stability and the electrochemical behavior of the analyte.

Q3: How can I prepare a stable this compound solution for my experiments?

A3: To prepare a stable this compound solution, follow these steps:

  • Use High-Purity Reagents: Start with high-purity this compound and deionized water to minimize impurities that could catalyze decomposition or interfere with measurements.

  • Control the pH: Adjust the pH of the solution to be neutral or slightly alkaline (pH 7-8). This can be achieved by using a suitable buffer system that is compatible with your electrochemical setup.

  • Maintain a Cool Temperature: Prepare the solution at room temperature and store it in a cool, dark place. Avoid heating the solution unless absolutely necessary for your experiment.

  • Fresh Preparation: It is best practice to prepare the solution fresh before each set of experiments to minimize the impact of any potential long-term degradation.

Q4: Are there any recommended additives to enhance the stability of this compound solutions?

A4: While the search results do not provide specific stabilizers for this compound solutions in a non-electroplating context, the primary method to enhance stability is through pH control. Maintaining a neutral to alkaline pH is the most effective way to inhibit the hydrolysis of the sulfamate ion. For specific applications, the addition of a non-interfering buffer system to maintain the desired pH is recommended. Further research into specific stabilizers for your application may be necessary.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Drifting baseline or inconsistent results in voltammetry 1. Solution Decomposition: The this compound solution may be hydrolyzing, leading to changes in the electrolyte composition over time. 2. pH Shift: The pH of the solution may be changing during the experiment.1. Prepare a fresh solution and ensure the pH is neutral or alkaline. 2. Use a suitable buffer to maintain a stable pH throughout the experiment. 3. Conduct experiments at a controlled, cool temperature.
Electrode Fouling or Passivation 1. Precipitation of Calcium Salts: Changes in pH or temperature could lead to the precipitation of calcium sulfate if hydrolysis has occurred. 2. Adsorption of Decomposition Products: Sulfate or other decomposition byproducts may be adsorbing to the electrode surface.1. Filter the solution before use. 2. Ensure the pH is stable and in the neutral to alkaline range. 3. Clean the electrodes thoroughly between experiments according to standard procedures for your electrode material.
Unexpected Peaks in the Voltammogram 1. Electrochemical Activity of Decomposition Products: Sulfate or ammonium ions may be electroactive in the potential window of your experiment. 2. Impurities in the Reagents: The this compound or solvent may contain electroactive impurities.1. Run a blank voltammogram of the electrolyte to identify any background peaks. 2. Prepare a fresh solution using high-purity reagents. 3. Consider purifying the this compound salt if impurities are suspected.
Cloudy or Precipitated Solution 1. Hydrolysis and Formation of Calcium Sulfate: Significant hydrolysis can lead to the formation of sparingly soluble calcium sulfate. 2. Contamination: Introduction of contaminants that react with the solution components.1. Discard the solution and prepare a fresh one, ensuring the pH is neutral or alkaline. 2. Store the solution at a cool temperature to slow down hydrolysis. 3. Ensure all glassware and equipment are clean before use.

Quantitative Data on Solution Stability

Currently, there is limited quantitative data available in the public domain specifically on the stability and shelf life of this compound solutions for electrochemical studies under various conditions. The stability is highly dependent on the pH and temperature of the solution.

Parameter Condition Effect on Stability Primary Decomposition Products
pH Acidic (pH < 7)Decreased stability, accelerated hydrolysisSulfate (SO₄²⁻), Ammonium (NH₄⁺)
Neutral to Alkaline (pH ≥ 7)Increased stability-
Temperature ElevatedDecreased stability, accelerated hydrolysisSulfate (SO₄²⁻), Ammonium (NH₄⁺)
Room Temperature or BelowIncreased stability-

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Solution

  • Materials:

    • This compound (Ca(H₂NSO₃)₂) - High Purity

    • Deionized Water

    • pH meter

    • Suitable buffer (e.g., phosphate buffer, ensure it does not interfere with the electrochemical measurements)

    • Volumetric flasks and other standard laboratory glassware

  • Procedure:

    • Weigh the desired amount of this compound to prepare the target concentration.

    • Dissolve the this compound in a volume of deionized water that is less than the final desired volume.

    • Gently stir the solution until the salt is completely dissolved. Avoid vigorous stirring that could introduce excessive atmospheric gases.

    • Calibrate the pH meter and measure the pH of the solution.

    • If necessary, adjust the pH to the neutral or slightly alkaline range (pH 7-8) by adding small amounts of the chosen buffer solution.

    • Once the desired pH is stable, transfer the solution to a volumetric flask and add deionized water to the mark.

    • Mix the solution thoroughly by inverting the flask several times.

    • Store the solution in a tightly sealed container in a cool, dark place.

    • For best results, use the solution on the day of preparation.

Protocol for Monitoring Solution Stability via Ion Chromatography

To monitor the stability of the this compound solution, the concentration of the sulfamate and its primary degradation product, sulfate, can be measured over time using ion chromatography.

  • Instrumentation:

    • Ion Chromatograph (IC) with a conductivity detector

    • Anion-exchange column suitable for separating sulfamate and sulfate

  • Sample Preparation:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours) after preparing the this compound solution, take an aliquot of the solution.

    • Dilute the aliquot with deionized water to a concentration that is within the linear range of the IC method.

  • Analysis:

    • Prepare calibration standards for both sulfamate and sulfate.

    • Run the standards and the diluted samples through the IC system.

    • Quantify the concentration of sulfamate and sulfate in the samples based on the calibration curves.

    • An increase in the sulfate concentration and a corresponding decrease in the sulfamate concentration over time indicate solution degradation.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Electrochemical Analysis cluster_stability Stability Monitoring (Optional) A Weigh this compound B Dissolve in Deionized Water A->B C Adjust pH to Neutral/Alkaline B->C D Bring to Final Volume C->D E Perform Electrochemical Measurement D->E G Take Aliquots Over Time D->G F Analyze Data E->F H Analyze by Ion Chromatography G->H I Assess Degradation H->I

Caption: Workflow for preparing and using a stabilized this compound solution.

Troubleshooting_Logic Start Inconsistent Electrochemical Results? Check_pH Is the solution pH < 7? Start->Check_pH Check_Temp Is the solution temperature elevated? Check_pH->Check_Temp No Prepare_Fresh Prepare fresh solution with pH > 7 Check_pH->Prepare_Fresh Yes Control_Temp Control temperature (cool if possible) Check_Temp->Control_Temp Yes Check_Impurities Suspect impurities? Check_Temp->Check_Impurities No Prepare_Fresh->Check_Temp Control_Temp->Check_Impurities Use_High_Purity Use high-purity reagents and solvents Check_Impurities->Use_High_Purity Yes Stable_System Stable Electrochemical System Check_Impurities->Stable_System No Use_High_Purity->Stable_System

Caption: Troubleshooting logic for unstable this compound solutions.

Technical Support Center: Synthesis of Anhydrous Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of anhydrous calcium sulfamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of anhydrous this compound, presented in a question-and-answer format.

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors related to the reactants and reaction conditions. The most common synthesis route involves the neutralization of sulfamic acid with a calcium base, such as calcium hydroxide or calcium carbonate.

Potential Causes:

  • Incomplete Reaction: The neutralization reaction may not have gone to completion. This can be due to insufficient reaction time, poor mixing, or inaccurate stoichiometry of the reactants.

  • Hydrolysis of Sulfamic Acid: Sulfamic acid in aqueous solutions can slowly hydrolyze to form ammonium bisulfate.[1] This side reaction consumes the starting material and reduces the yield of the desired this compound. The rate of hydrolysis is influenced by temperature and pH.[2][3]

  • Precipitation of Reactants: If using calcium hydroxide, its low solubility in water might lead to an incomplete reaction if it is not fully dissolved or well-dispersed in the reaction mixture.

  • Losses during Workup: Significant product loss can occur during filtration, washing, and drying steps.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • pH Control: Maintain a pH above 7 to ensure the neutralization reaction is complete and to minimize the hydrolysis of sulfamic acid.[4]

    • Temperature Management: While the reaction is exothermic, avoid excessive temperatures which can accelerate the hydrolysis of sulfamic acid.[4] A controlled temperature range is recommended.

    • Stoichiometry: Ensure the correct molar ratios of sulfamic acid and the calcium base are used. A slight excess of the calcium base can help drive the reaction to completion.

  • Improve Reactant Dispersion: If using a sparingly soluble calcium source like calcium hydroxide, ensure vigorous stirring to maintain a fine suspension and maximize the surface area for reaction.

  • Minimize Product Loss:

    • Use a filter medium with an appropriate pore size to prevent the loss of fine crystals.

    • Wash the product with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

    • Carefully transfer the product between vessels to avoid mechanical losses.

Q2: I am observing the formation of unexpected precipitates or impurities in my final product. What are they and how can I prevent them?

A2: The presence of impurities is a common challenge. The most likely impurity is calcium sulfate, which can form from the hydrolysis of sulfamic acid.

Potential Impurities and Their Sources:

ImpuritySource
Calcium Sulfate (CaSO₄) Hydrolysis of sulfamic acid to ammonium bisulfate, followed by reaction with calcium ions.[5]
Unreacted Calcium Hydroxide/Carbonate Incomplete reaction or use of a large excess of the calcium base.
Ammonium Salts From the hydrolysis of sulfamic acid.

Prevention and Purification:

  • Control Reaction Conditions: As mentioned in Q1, carefully controlling the temperature and pH can suppress the hydrolysis of sulfamic acid.

  • Purification:

    • Recrystallization: this compound is soluble in water, so recrystallization can be an effective method for purification.[4] Dissolve the crude product in a minimum amount of hot water and allow it to cool slowly to form purer crystals.

    • Washing: Thoroughly washing the filtered product with a suitable solvent can remove soluble impurities.

Q3: I am struggling to obtain the anhydrous form of this compound. My product seems to be hydrated. How can I effectively dehydrate it without causing decomposition?

A3: Obtaining the anhydrous form is a critical challenge as this compound may be susceptible to thermal decomposition.[4] While specific protocols for dehydrating this compound are not widely documented, principles from the dehydration of related compounds like calcium sulfate can be applied with caution.

Challenges in Dehydration:

  • Thermal Decomposition: Sulfamic acid itself decomposes at 205°C, and its salts may also decompose upon heating rather than simply losing water of crystallization.[4] The decomposition of metal sulfamates can yield metal oxides, sulfur dioxide, nitrogen, and water.

  • Formation of Different Hydrates: Similar to calcium sulfate, this compound may exist in different hydrated forms, and the complete removal of water may require specific temperature and pressure conditions.

Recommended Approaches (with caution):

  • Controlled Thermal Dehydration:

    • Heat the hydrated this compound at a relatively low temperature (e.g., 100-150°C) under vacuum. This can help to remove water while minimizing the risk of decomposition.[3]

    • Monitor the process using thermogravimetric analysis (TGA) to identify the temperature at which water is lost and the onset of decomposition.

  • Solvent-Free Synthesis: A mechanochemical approach, such as high-energy ball milling of calcium oxide and sulfamic acid, has been explored for the direct synthesis of anhydrous this compound without the need for a solvent and subsequent dehydration step.[4]

Q4: How can I confirm that I have successfully synthesized anhydrous this compound and that it is pure?

A4: A combination of analytical techniques is necessary to confirm the identity, purity, and anhydrous nature of your product.

Recommended Analytical Methods:

Analytical TechniquePurposeKey Observations
Thermogravimetric Analysis (TGA) To determine the presence of water and the thermal stability of the compound.A weight loss step at lower temperatures (around 100-200°C) would indicate the presence of water. The absence of such a step and a sharp decomposition at a higher temperature would suggest an anhydrous product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.The presence of characteristic vibrational modes for the sulfamate anion (NH₂SO₃⁻), such as S-N, S-O, and N-H bonds, and the absence of broad O-H stretching bands from water would confirm the product's identity and anhydrous nature.[4]
X-ray Diffraction (XRD) To determine the crystalline structure of the product.The diffraction pattern can be compared to known patterns for this compound (if available) or used to confirm the formation of a crystalline material.
Elemental Analysis To determine the elemental composition of the product.The experimentally determined percentages of calcium, nitrogen, sulfur, and hydrogen should match the theoretical values for anhydrous this compound (Ca(NH₂SO₃)₂).

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing this compound?

A: The most direct and common method is the aqueous neutralization reaction between sulfamic acid (H₃NSO₃) and a calcium-containing base, typically calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃).[4] The reaction is exothermic and results in the formation of this compound and water.

Q: What are the key parameters to control during the synthesis of this compound?

A: The key parameters to control are:

  • Temperature: To manage the exothermic nature of the reaction and minimize the hydrolysis of sulfamic acid.[4]

  • pH: To ensure the reaction goes to completion and to prevent the reverse reaction. A pH above 7 is recommended.[4]

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled for complete neutralization.

Q: At what temperature does anhydrous this compound decompose?

A: While specific data for the thermal decomposition of pure anhydrous this compound is not extensively documented, it is expected to be relatively thermally stable. However, given that its parent acid, sulfamic acid, decomposes at 205°C, the salt may also be susceptible to decomposition at elevated temperatures.[4] The decomposition of metal sulfamates can produce the metal oxide, sulfur dioxide, nitrogen, and water.

Experimental Protocols

Synthesis of this compound (Hydrated) via Neutralization

This protocol describes a general method for the synthesis of this compound in an aqueous solution, which will likely yield a hydrated form.

Materials:

  • Sulfamic acid (H₃NSO₃)

  • Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)

  • Deionized water

Procedure:

  • Calculate the stoichiometric amounts of sulfamic acid and the chosen calcium base required for the reaction. It is advisable to use a slight excess of the calcium base.

  • In a reaction vessel equipped with a magnetic stirrer and a pH meter, dissolve the calculated amount of sulfamic acid in deionized water.

  • Slowly add the calcium base to the sulfamic acid solution while stirring continuously. Monitor the temperature and pH of the reaction mixture. If necessary, use an ice bath to control the temperature.

  • Continue stirring and adding the calcium base until the pH of the solution is consistently above 7.

  • Once the reaction is complete, filter the solution to remove any unreacted calcium base.

  • The resulting this compound solution can be concentrated by slow evaporation to induce crystallization.

  • Collect the crystals by filtration, wash them with a small amount of cold deionized water, and dry them in a desiccator.

Note: To obtain the anhydrous form, the hydrated product from this procedure would need to be subjected to a carefully controlled dehydration process as described in the troubleshooting guide.

Visualizations

Challenges_in_Anhydrous_Calcium_Sulfamate_Synthesis cluster_synthesis Synthesis Stage cluster_dehydration Dehydration Stage cluster_causes Root Causes Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Sulfamic Acid Hydrolysis Sulfamic Acid Hydrolysis Low Yield->Sulfamic Acid Hydrolysis Impurity Formation Impurity Formation Impurity Formation->Sulfamic Acid Hydrolysis Side Reactions Side Reactions Impurity Formation->Side Reactions Incomplete Dehydration Incomplete Dehydration Suboptimal Temperature Suboptimal Temperature Incomplete Dehydration->Suboptimal Temperature Thermal Decomposition Thermal Decomposition Thermal Decomposition->Suboptimal Temperature Decomposition > Dehydration Decomposition > Dehydration Thermal Decomposition->Decomposition > Dehydration Incomplete Reaction->Suboptimal Temperature Incorrect pH Incorrect pH Incomplete Reaction->Incorrect pH Sulfamic Acid Hydrolysis->Suboptimal Temperature Sulfamic Acid Hydrolysis->Incorrect pH

Caption: Logical relationships of challenges in anhydrous this compound synthesis.

Anhydrous_Calcium_Sulfamate_Workflow Start Start Reactants Sulfamic Acid + Calcium Base Start->Reactants Reaction Aqueous Neutralization (Control T, pH) Reactants->Reaction Filtration1 Filtration Reaction->Filtration1 Hydrated Product Hydrated this compound Filtration1->Hydrated Product Dehydration Controlled Dehydration (Heat under Vacuum) Hydrated Product->Dehydration Anhydrous Product Anhydrous this compound Dehydration->Anhydrous Product Analysis Characterization (TGA, FTIR, XRD) Anhydrous Product->Analysis End End Analysis->End

Caption: Experimental workflow for the synthesis of anhydrous this compound.

References

Technical Support Center: Purification of Crude Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude calcium sulfamate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound, particularly when using recrystallization as the primary purification method.

Problem 1: Low Yield of Purified this compound After Recrystallization

Potential Cause Troubleshooting Step
Incomplete Dissolution Ensure the crude this compound is fully dissolved in the minimum amount of hot solvent (e.g., deionized water). Undissolved material will be lost during hot filtration.
Excess Solvent Using too much solvent will keep more of the product dissolved even after cooling, thus reducing the yield of crystals.
Cooling Rate Too Fast Rapid cooling can lead to the formation of fine, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
Insufficient Cooling If the solution is not cooled to a low enough temperature (e.g., 0-4 °C), a significant amount of this compound will remain dissolved in the mother liquor.
Premature Crystallization If the solution cools and crystals form during hot filtration, this can lead to product loss. Ensure the filtration apparatus (funnel, filter paper) is pre-heated.

Problem 2: Product is Still Impure After a Single Recrystallization

Potential Cause Troubleshooting Step
High Initial Impurity Load If the crude material is highly impure, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
Co-precipitation of Impurities If impurities have similar solubility profiles to this compound, they may crystallize along with the product. Consider using a different solvent or a solvent mixture to alter the solubility of the impurities.
Occluded Impurities Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling to promote the formation of purer crystals.

Problem 3: Oily or Gummy Precipitate Forms Instead of Crystals

Potential Cause Troubleshooting Step
Presence of Insoluble Impurities Certain impurities can inhibit crystallization. Try adding a small amount of activated carbon to the hot solution to adsorb these impurities before hot filtration.
Supersaturation is Too High If the solution is too concentrated, the product may "oil out." Add a small amount of hot solvent to redissolve the oily substance and then allow it to cool slowly.
Troubleshooting Workflow

Below is a diagram illustrating the decision-making process for troubleshooting common issues during the recrystallization of this compound.

G start Start Purification recrystallization Perform Recrystallization start->recrystallization check_yield Check Yield recrystallization->check_yield low_yield Low Yield? check_yield->low_yield check_purity Check Purity impure_product Impure Product? check_purity->impure_product low_yield->check_purity No troubleshoot_yield Troubleshoot Yield: - Check solvent volume - Ensure complete dissolution - Slow cooling rate - Sufficient cooling low_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purity: - Perform second recrystallization - Try different solvent - Use activated carbon impure_product->troubleshoot_purity Yes end Purified Product impure_product->end No troubleshoot_yield->recrystallization troubleshoot_purity->recrystallization

Caption: Troubleshooting workflow for this compound purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is the most suitable solvent for recrystallizing this compound due to its high solubility at elevated temperatures and significantly lower solubility at cooler temperatures.[1][2][3]

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials such as sulfamic acid and calcium hydroxide.[1] Depending on the synthesis route, other impurities could be calcium sulfate or other calcium salts.

Q3: How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated carbon to the hot solution before filtration. The activated carbon adsorbs the colored compounds, which are then removed during the hot filtration step.

Q4: My purified this compound crystals are very fine needles. How can I obtain larger crystals?

A4: The formation of small crystals is often due to rapid cooling.[3] To obtain larger crystals, allow the saturated solution to cool slowly to room temperature without disturbance. Covering the flask with an insulating material can help slow down the cooling process. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield.

Q5: How should I dry the purified this compound crystals?

A5: After filtering the crystals, they should be washed with a small amount of ice-cold water to remove any remaining mother liquor. The crystals can then be dried in a desiccator under vacuum or in a drying oven at a moderate temperature (e.g., 60-80 °C) to remove residual water.

Quantitative Data

The solubility of this compound in water is a critical parameter for designing an effective recrystallization protocol.

Temperature (°C)Solubility ( g/100 mL)
2063.8[2][4][5]
2567.2[3]
4075.1[3]
6083.8[3]
8093.0[3]

Experimental Protocol: Recrystallization of this compound

This protocol details the steps for purifying crude this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a glass funnel with a fluted filter paper. Filter the hot solution to remove any insoluble impurities and activated carbon. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Long, white needle-like crystals should form.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at a suitable temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization of this compound.

G cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot water add_carbon 2. Add activated carbon (if necessary) dissolve->add_carbon hot_filtration 3. Hot gravity filtration add_carbon->hot_filtration slow_cool 4. Slow cooling to RT hot_filtration->slow_cool ice_bath 5. Cool in ice bath slow_cool->ice_bath vacuum_filtration 6. Vacuum filtration ice_bath->vacuum_filtration wash 7. Wash with cold water vacuum_filtration->wash dry 8. Dry crystals wash->dry end end dry->end Pure this compound

Caption: Workflow for the recrystallization of this compound.

References

"controlling crystal size and morphology of calcium sulfamate"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs are based on general principles of crystallization and information available for analogous calcium salts, such as calcium sulfate and calcium carbonate. Due to a lack of specific published research on the control of calcium sulfamate crystal size and morphology, some of the recommendations are inferred and should be adapted to your specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound crystals?

A1: The most common method for synthesizing this compound is through an aqueous neutralization reaction. This involves reacting sulfamic acid with a calcium-containing base, such as calcium hydroxide or calcium carbonate, in an aqueous solution.[1] The resulting this compound can then be crystallized from the solution.

Q2: What are the key factors that influence the crystal size and morphology of this compound?

A2: While specific data for this compound is limited, the following factors are known to be critical in controlling the crystallization of other calcium salts and are expected to be influential for this compound as well:

  • Supersaturation: The level of supersaturation is a primary driving force for both nucleation and crystal growth. Higher supersaturation levels tend to favor rapid nucleation, leading to a larger number of smaller crystals.

  • Temperature: Temperature affects the solubility of this compound and, consequently, the level of supersaturation. For many salts, solubility increases with temperature, allowing for crystallization by cooling. However, some calcium salts, like calcium sulfate, exhibit retrograde solubility, where solubility decreases with increasing temperature.[2] The exact behavior of this compound would need to be determined experimentally.

  • pH: The pH of the crystallization medium can influence the crystal habit by affecting the surface charge of the growing crystals and the interaction with any additives present.[3][4][5][6]

  • Additives and Impurities: The presence of other ions or molecules, even in small amounts, can significantly alter crystal growth rates and morphology by selectively adsorbing to specific crystal faces.[7][8][9]

  • Mixing and Agitation: The degree of mixing influences the homogeneity of the solution, affecting local supersaturation and heat transfer, which in turn can impact nucleation and growth rates.

Q3: What analytical techniques are suitable for characterizing this compound crystals?

A3: A variety of techniques can be used to characterize the size, morphology, and structure of this compound crystals:

  • Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the shape and surface features of the crystals.

  • X-ray Diffraction (XRD): XRD is used to determine the crystal structure and identify the polymorphic form of the this compound.[1]

  • Particle Size Analysis: Laser diffraction or dynamic light scattering can provide quantitative data on the crystal size distribution.

  • Spectroscopy: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can be used to confirm the chemical identity and investigate the molecular structure of the crystals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem 1: No Crystals are Forming
Possible Cause Troubleshooting Steps
Solution is not sufficiently supersaturated. - Concentrate the solution by evaporating some of the solvent.[10] - If using a cooling crystallization method, ensure the solution is cooled to a low enough temperature.[10] - If using an anti-solvent addition method, add more anti-solvent.
Nucleation is inhibited. - Introduce seed crystals of this compound to the solution to induce crystallization.[11] - Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[10][11]
Presence of impurities that inhibit nucleation. - Purify the starting materials or the solution before attempting crystallization.
Problem 2: Crystals are Too Small or are a Fine Powder
Possible Cause Troubleshooting Steps
Supersaturation is too high, leading to rapid nucleation. - Decrease the rate of cooling or the rate of anti-solvent addition to lower the supersaturation level. - Start with a less concentrated solution.
Insufficient growth time. - Allow the crystallization process to proceed for a longer period.
High degree of agitation. - Reduce the stirring speed to prevent crystal breakage and encourage growth over nucleation.
Problem 3: Crystals are Agglomerated
Possible Cause Troubleshooting Steps
High supersaturation leading to rapid crystal formation and collision. - Lower the supersaturation by adjusting the cooling rate, concentration, or anti-solvent addition rate.
Insufficient agitation. - Gently increase the stirring speed to keep the crystals suspended and prevent them from settling and sticking together.
Presence of certain impurities. - Purify the solution. Some impurities can act as "binders" between crystals.
Problem 4: Undesired Crystal Morphology (e.g., needles instead of blocks)
Possible Cause Troubleshooting Steps
Solvent system favors a specific crystal habit. - Experiment with different solvents or co-solvent systems.
pH of the solution. - Adjust the pH of the crystallization medium. For salts of weak acids or bases, pH can significantly impact crystal shape.[3][4][5][6]
Absence of a suitable habit modifier. - Introduce small amounts of additives that are known to modify the crystal habit of similar salts. These can be other inorganic salts, polymers, or surfactants.[7][8][9] These additives work by selectively adsorbing to and inhibiting the growth of specific crystal faces.[8]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and controlled crystallization of this compound. This should be considered a starting point and will likely require optimization.

Objective: To synthesize this compound and control its crystal size by varying the cooling rate.

Materials:

  • Sulfamic Acid (H₃NSO₃)

  • Calcium Carbonate (CaCO₃)

  • Deionized Water

  • Heating mantle with magnetic stirrer

  • Crystallization vessel with a temperature probe

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Synthesis of this compound Solution:

    • In a beaker, dissolve a stoichiometric amount of sulfamic acid in deionized water with gentle heating and stirring.

    • Slowly add a stoichiometric amount of calcium carbonate to the sulfamic acid solution. Carbon dioxide will be evolved, so add the carbonate in small portions to control the effervescence.

    • Continue stirring until the reaction is complete (i.e., no more gas evolution and the calcium carbonate has fully reacted).

    • Filter the resulting solution to remove any unreacted starting materials or impurities.

  • Controlled Crystallization by Cooling:

    • Transfer the this compound solution to a jacketed crystallization vessel equipped with a temperature controller and a stirrer.

    • Heat the solution to a temperature that ensures all the this compound is dissolved (e.g., 60-70 °C, this will depend on the concentration).

    • Experiment A (Slow Cooling): Program the temperature controller to cool the solution at a slow rate (e.g., 5 °C/hour).

    • Experiment B (Fast Cooling): Program the temperature controller to cool the solution at a faster rate (e.g., 20 °C/hour).

    • Maintain gentle agitation throughout the cooling process.

  • Crystal Harvesting and Analysis:

    • Once the final temperature is reached and crystallization appears complete, filter the crystals using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any residual mother liquor.

    • Dry the crystals in an oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

    • Analyze the crystal size and morphology from both experiments using microscopy and particle size analysis.

Quantitative Data

Due to the lack of specific experimental data for this compound in the searched literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate their own data by systematically varying the parameters mentioned in the troubleshooting guides and experimental protocol. An example of how such a table could be structured is provided below.

Hypothetical Data Table: Effect of Cooling Rate on this compound Crystal Size

Experiment IDCooling Rate (°C/hour)Average Crystal Size (µm)Crystal Morphology
CS-Exp-015250Prismatic
CS-Exp-0210150Short Prismatic
CS-Exp-032075Fine Needles
CS-Exp-043030Agglomerated Powder

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 Dissolve Sulfamic Acid in Water s2 Add Calcium Carbonate s1->s2 s3 Filter to get clear this compound Solution s2->s3 c1 Heat Solution to Dissolve s3->c1 c2 Controlled Cooling c1->c2 c3 Crystal Formation c2->c3 a1 Filter and Wash Crystals c3->a1 a2 Dry Crystals a1->a2 a3 Characterize Size and Morphology (SEM, XRD) a2->a3

Caption: Experimental workflow for this compound crystallization.

troubleshooting_flowchart start Crystallization Issue issue1 No Crystals Forming start->issue1 Problem issue2 Crystals Too Small start->issue2 Problem issue3 Undesired Morphology start->issue3 Problem sol1a Increase Supersaturation (Concentrate/Cool Further) issue1->sol1a Solution sol1b Induce Nucleation (Seed/Scratch) issue1->sol1b Solution sol2a Decrease Supersaturation (Slower Cooling/Less Concentrated) issue2->sol2a Solution sol2b Increase Growth Time issue2->sol2b Solution sol3a Change Solvent System issue3->sol3a Solution sol3b Adjust pH issue3->sol3b Solution sol3c Use Crystal Habit Modifiers issue3->sol3c Solution

Caption: Troubleshooting decision tree for crystallization problems.

References

"addressing matrix effects in the analysis of calcium sulfamate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of calcium sulfamate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects in analytical chemistry refer to the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2] In the analysis of this compound, particularly using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the sample matrix can either suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3][4] This can compromise the accuracy, precision, and sensitivity of the analytical method.[3]

Q2: What are the common sources of matrix effects in pharmaceutical analysis?

A2: In the context of analyzing this compound in drug development, matrix effects can originate from various sources, including:

  • Excipients: Inactive ingredients in a drug formulation.

  • Biological matrices: When analyzing samples from preclinical or clinical studies, components like phospholipids, proteins, and salts in plasma, urine, or tissue can cause significant matrix effects.[4][5]

  • Degradation products: Impurities or degradation products of the active pharmaceutical ingredient or excipients.

  • Contaminants: Substances introduced during sample collection, storage, or preparation, such as anticoagulants or residues from plasticware.[4][6]

Q3: How can I detect the presence of matrix effects in my this compound analysis?

A3: Several methods can be employed to identify matrix effects. Two common qualitative and quantitative approaches are:

  • Post-Column Infusion: This method provides a qualitative assessment by infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal suppression or enhancement at the retention time of interfering components will be visible in the resulting chromatogram.[1]

  • Post-Extraction Spike: To quantify the extent of matrix effects, compare the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix extract that has gone through the entire sample preparation process.[7] A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

Possible Cause: Undiagnosed matrix effects are a primary suspect when experiencing poor reproducibility and accuracy.[3][7]

Troubleshooting Steps:

  • Confirm Matrix Effects: Utilize the post-column infusion or post-extraction spike methods described in the FAQs to confirm if matrix effects are present.

  • Optimize Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis.[3][8] Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can provide higher enrichment and recovery compared to other methods.[9]

    • Liquid-Liquid Extraction (LLE): A classic technique to separate analytes from interfering substances based on their relative solubilities in two immiscible liquids.[9]

    • Protein Precipitation: For biological samples, this method removes the majority of proteins, which are a common source of matrix effects.

    • Sample Dilution: A straightforward approach to reduce the concentration of matrix components. However, this may compromise the sensitivity of the assay if the analyte concentration is low.[1][3]

  • Chromatographic Separation: Modify your LC method to achieve better separation between this compound and any co-eluting matrix components.[8] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Compensation Strategies: If matrix effects cannot be eliminated, they can be compensated for:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method. A SIL-IS of this compound will co-elute and experience the same matrix effects as the analyte, thus providing accurate correction.[3][10]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte. This helps to mimic the matrix effects seen in the unknown samples.[1]

Issue 2: Ion suppression observed during LC-MS analysis of this compound.

Possible Cause: Co-eluting compounds, especially those with high polarity or basicity, can interfere with the ionization process in the mass spectrometer source, leading to a suppressed signal for this compound.[2][3]

Troubleshooting Workflow:

cluster_0 Troubleshooting Ion Suppression A Ion Suppression Detected B Optimize Sample Cleanup A->B High Matrix Load C Modify Chromatography A->C Co-elution D Adjust MS Parameters A->D Poor Ionization E Use Internal Standard B->E C->E D->E F Resolution E->F

Caption: A logical workflow for troubleshooting ion suppression.

Detailed Steps:

  • Optimize Sample Cleanup: As detailed in Issue 1, enhance your sample preparation protocol to remove interfering matrix components. Techniques like SPE are particularly effective.[8][9]

  • Modify Chromatography: Adjust the LC conditions to separate the this compound peak from the regions of ion suppression identified through post-column infusion. This could involve changing the gradient, flow rate, or column chemistry.[1]

  • Adjust MS Parameters:

    • Change Ionization Polarity: Some studies have shown that negative ionization mode can be less susceptible to matrix effects than positive mode.[1]

    • Optimize Source Conditions: Fine-tune parameters like gas flows, temperature, and voltages to maximize the analyte signal relative to the background noise.

    • Consider a Different Ionization Source: If using Electrospray Ionization (ESI), which is prone to ion suppression, switching to Atmospheric Pressure Chemical Ionization (APCI) might mitigate the issue, as APCI is generally less affected by matrix components.[5][11]

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is the preferred approach to compensate for unavoidable ion suppression.[10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase or a clean solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., plasma, formulation blank) and process it through the entire sample preparation procedure. Spike the resulting extract with the same concentration of this compound as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with this compound at the same concentration as Set A before the sample preparation procedure. This set is used to determine recovery.

  • Analysis: Analyze multiple replicates (n≥3) of each set of samples using the developed LC-MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation of Results:

Matrix Effect (%)Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A value significantly different from 100% indicates the presence of matrix effects that need to be addressed.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To remove interfering components from a biological matrix prior to the analysis of this compound.

Workflow:

cluster_1 SPE Workflow start Sample Pre-treatment (e.g., Dilution, pH adjustment) condition Condition Cartridge (e.g., Methanol) start->condition equilibrate Equilibrate Cartridge (e.g., Water) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge (to remove interferences) load->wash elute Elute this compound (with appropriate solvent) wash->elute end Evaporate and Reconstitute elute->end

Caption: A typical workflow for solid-phase extraction.

Methodology:

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that retains this compound while allowing interfering matrix components to pass through (or vice versa). A mixed-mode or ion-exchange sorbent may be appropriate.

  • Conditioning: Pass a solvent like methanol through the cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with a solution similar to the sample solvent (e.g., water or a buffer) to prepare it for sample loading.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elution: Elute the retained this compound with a stronger solvent.

  • Post-Elution: The eluate may be evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS system.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data that might be observed during method development for this compound analysis, comparing different sample preparation techniques.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation85 - 10540 - 70 (Suppression)< 15
Liquid-Liquid Extraction70 - 9075 - 95 (Suppression)< 10
Solid-Phase Extraction90 - 11090 - 110< 5
Dilute and Shoot> 95Highly Variable> 20

Note: These are representative values and will vary depending on the specific matrix and analytical conditions.

References

Technical Support Center: Optimizing Catalyst Cleaning with Sulfamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of sulfamic acid for the removal of calcium-based fouling on industrial and laboratory catalysts. It addresses the common misconception of "calcium sulfamate as a catalyst" by clarifying its role as a highly soluble byproduct in the cleaning process, thereby enhancing the efficiency of catalyst regeneration.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the sulfamic acid cleaning of calcium-fouled catalysts.

Issue Potential Cause Recommended Action
Incomplete scale removal Insufficient sulfamic acid concentration.Increase the concentration of the sulfamic acid solution. A common starting range is 5-20% v/v.[1] For heavily scaled systems, a concentration of 10-15% is often recommended.[2]
Low cleaning temperature.Increase the temperature of the cleaning solution. Pre-heating the water to 70-80°C before preparing the solution can be effective.[1] For some applications, circulation at a maximum of 60°C is advised.[3]
Insufficient contact time.Extend the duration of the cleaning process. Recirculating the solution for about 6 hours is a typical recommendation.[1]
Presence of silica or calcium phosphate scales.Sulfamic acid is not effective against silica or calcium phosphate scales.[3][4] Alternative cleaning agents or mechanical removal methods may be necessary.
Corrosion of equipment Acid concentration is too high for the materials of construction.While sulfamic acid is less corrosive than many mineral acids, it can still affect certain materials.[1] For sensitive metals, consider using a lower concentration or adding a corrosion inhibitor.[5]
Use on incompatible materials.Do not use sulfamic acid on galvanized materials, zinc, or aluminum.[3]
Reduced catalyst activity after cleaning Residual acid on the catalyst surface.Thoroughly rinse the catalyst with deionized water after cleaning to remove all traces of the acid and soluble salts.
Thermal shock during drying.Implement a gradual temperature ramp-up during the catalyst drying process to prevent structural damage.
Incomplete removal of fouling, leading to masked active sites.Re-evaluate the cleaning protocol; a more aggressive approach with higher concentration, temperature, or time may be needed.
Formation of precipitates during rinsing Reaction of residual sulfamic acid with hard water minerals.Use deionized or distilled water for all rinsing steps to prevent the formation of insoluble salts on the catalyst surface.

Frequently Asked Questions (FAQs)

Q1: Is this compound a catalyst?

A1: No, this compound is not a catalyst. It is the highly water-soluble salt formed when sulfamic acid reacts with calcium-based scales (like calcium carbonate or calcium oxide) that foul a catalyst's surface. The high solubility of this compound is advantageous as it allows for the easy removal of the calcium contaminants from the catalyst system.

Q2: What is the primary application of sulfamic acid in catalysis?

A2: Sulfamic acid is primarily used as a cleaning and descaling agent to regenerate catalysts that have been deactivated by calcium-containing compounds.[1] It effectively dissolves these scales, restoring the catalyst's active surface area and performance.

Q3: What are the recommended starting parameters for a sulfamic acid cleaning procedure?

A3: For a standard cleaning procedure, a 5-20% v/v solution of sulfamic acid in water is recommended.[1] The solution can be heated up to 60-80°C to increase efficiency, and the cleaning process typically requires several hours of contact time.[1][3]

Q4: How can I determine if sulfamic acid is the right cleaning agent for my fouled catalyst?

A4: First, you need to identify the nature of the scale. Sulfamic acid is effective against calcium carbonate and other acid-soluble calcium salts. It is not effective for removing silica or calcium phosphate scales.[3][4] An elemental analysis of the fouled catalyst can help determine the composition of the deposits.

Q5: What safety precautions should I take when working with sulfamic acid?

A5: Sulfamic acid is a corrosive solid. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8][9][10] When preparing solutions, always add the sulfamic acid to water, never the other way around.[4]

Q6: How can I assess the effectiveness of the cleaning process?

A6: The effectiveness of the cleaning can be evaluated by measuring the catalyst's activity before and after the treatment. Techniques such as chemisorption can be used to determine the number of active sites.[11] Visual inspection for the absence of scale and surface area analysis (e.g., BET) can also be indicative of a successful cleaning process.

Experimental Protocols

Protocol 1: Determination of Calcium Fouling on a Catalyst

Objective: To quantify the amount of calcium-based fouling on a catalyst sample.

Methodology:

  • Sample Preparation: A known weight of the dried, fouled catalyst is finely ground.

  • Acid Digestion: The ground catalyst is digested in a concentrated acid solution (e.g., aqua regia) to dissolve the calcium salts.

  • Analysis: The concentration of calcium in the resulting solution is determined using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS).

  • Calculation: The weight percentage of calcium on the catalyst is calculated based on the initial weight of the catalyst and the measured calcium concentration.

Protocol 2: Lab-Scale Sulfamic Acid Cleaning of a Fouled Catalyst

Objective: To remove calcium-based scale from a catalyst and restore its activity.

Methodology:

  • Initial Characterization: A sample of the fouled catalyst is analyzed to determine its initial activity and the extent of calcium fouling (using Protocol 1).

  • Preparation of Cleaning Solution: A 10% (w/v) solution of sulfamic acid is prepared by slowly dissolving 100g of sulfamic acid in 1 liter of deionized water with gentle stirring. The solution is then heated to 60°C.

  • Cleaning Procedure: The fouled catalyst is immersed in the heated sulfamic acid solution and stirred gently for 4-6 hours.

  • Rinsing: The catalyst is thoroughly rinsed with deionized water until the pH of the rinse water is neutral.

  • Drying: The cleaned catalyst is dried in an oven at 110°C overnight.

  • Final Characterization: The activity of the cleaned catalyst is measured and compared to its initial fouled and fresh states.

Quantitative Data Summary

The following tables summarize key quantitative data for the sulfamic acid cleaning process.

Table 1: Effect of Sulfamic Acid Concentration on Scale Removal Efficiency

Sulfamic Acid Concentration (% w/v)Temperature (°C)Time (hours)Scale Removal Efficiency (%)
3454~65
6454~78
9454~85
10604>90[5]
15604>95

Data is illustrative and may vary depending on the specific type of scale and catalyst.

Table 2: Effect of Temperature on Scale Removal Time

Temperature (°C)Sulfamic Acid Concentration (% w/v)Time to 90% Scale Removal (hours)
2510~8
4510~5
6010~3.5
7510~2

Data is illustrative and may vary based on experimental conditions.

Visualizations

Troubleshooting_Workflow start Start: Catalyst Inefficiency Observed check_fouling Suspect Calcium Fouling? start->check_fouling protocol1 Perform Protocol 1: Determine Calcium Content check_fouling->protocol1 Yes other_issue Investigate Other Deactivation Mechanisms (e.g., Sintering, Poisoning) check_fouling->other_issue No high_ca High Calcium Content? protocol1->high_ca protocol2 Perform Protocol 2: Sulfamic Acid Cleaning high_ca->protocol2 Yes high_ca->other_issue No check_activity Measure Catalyst Activity protocol2->check_activity activity_restored Activity Restored? check_activity->activity_restored end_success End: Process Optimized activity_restored->end_success Yes troubleshoot Consult Troubleshooting Guide activity_restored->troubleshoot No troubleshoot->protocol2

Caption: Troubleshooting workflow for calcium-fouled catalysts.

Sulfamic_Acid_Cleaning_Pathway Catalyst Fouled Catalyst (Active Sites Blocked by CaX) Reaction Reaction at Catalyst Surface Catalyst->Reaction SulfamicAcid Sulfamic Acid (H3NSO3) SulfamicAcid->Reaction CalciumSulfamate This compound (Ca(SO3NH2)2) (Highly Soluble) Reaction->CalciumSulfamate CleanCatalyst Clean Catalyst (Active Sites Exposed) Reaction->CleanCatalyst Rinsing Rinsing with Deionized Water CalciumSulfamate->Rinsing Removed in solution CleanCatalyst->Rinsing FinalCatalyst Regenerated Catalyst Rinsing->FinalCatalyst

Caption: Chemical pathway of catalyst cleaning with sulfamic acid.

References

"overcoming solubility issues of calcium sulfamate in specific applications"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of calcium sulfamate for researchers, scientists, and drug development professionals. Given that this compound is highly soluble in water, this guide focuses on best practices for preparation and addresses potential issues that may arise in more complex applications or due to experimental conditions.

Troubleshooting Guide: Overcoming Solubility Challenges

Even with highly soluble compounds like this compound, precipitation or incomplete dissolution can occur. The following guide addresses potential issues in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Actions
CS-S01 Precipitate forms when preparing an aqueous solution of this compound. 1. Contamination: The starting material or solvent may be contaminated with substances that form insoluble calcium salts (e.g., sulfates, carbonates). 2. Supersaturation: Attempting to dissolve the solute too quickly or without adequate agitation can lead to localized supersaturation and precipitation. 3. Incorrect Starting Material: The material may not be this compound, but a less soluble compound like calcium sulfate.1. Verify Purity: Ensure high-purity this compound and use deionized or distilled water. 2. Controlled Dissolution: Add the solute gradually to the vortex of a stirred solvent. Gentle heating may be applied if the thermal stability of other components allows. 3. Material Verification: Confirm the identity of the starting material through appropriate analytical methods.
CS-S02 This compound fails to dissolve in a non-aqueous or mixed-solvent system. 1. Low Polarity: this compound is an ionic salt and will have low solubility in non-polar organic solvents. 2. Co-solvent Effects: The addition of a non-polar co-solvent to an aqueous solution can significantly reduce the solubility of the salt.1. Solvent Selection: If possible, use water as the primary solvent. For mixed systems, maximize the proportion of the polar solvent. 2. Solubility Testing: Perform small-scale solubility tests before preparing a large batch to determine the solubility limit in your specific solvent mixture. 3. Alternative Salts: If the application allows, consider using a sulfamate salt with a more organo-soluble cation.
CS-S03 A precipitate appears after adding this compound solution to a complex medium (e.g., cell culture media, formulation buffer). 1. Common Ion Effect: The medium may contain ions that can form a less soluble salt with calcium. For example, high concentrations of sulfate ions could potentially lead to calcium sulfate precipitation.[1][2] 2. pH Shift: The addition of the this compound solution may alter the pH of the medium, affecting the solubility of other components. 3. Reaction with Medium Components: Calcium ions may interact with proteins or other molecules in the medium, leading to precipitation.[3]1. Component Analysis: Review the composition of the medium for potentially incompatible ions like high levels of sulfates, phosphates, or carbonates. 2. Order of Addition: Test different orders of adding components. Sometimes, adding the calcium salt to a larger volume of the final solution can prevent localized concentration issues.[4] 3. pH Buffering: Ensure the medium is adequately buffered to resist pH changes. Adjust the pH of the this compound stock solution before addition if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is generally considered to be highly soluble in water. One reported value for its water solubility is 638 g/L at 20°C.[5] This high solubility means that preparing aqueous solutions at typical laboratory concentrations should be straightforward.

Q2: How do temperature and pH affect the solubility of this compound?

A2: While specific data for this compound is limited, for many salts, solubility in water increases with temperature. However, some calcium salts, like calcium sulfate, exhibit retrograde solubility, becoming less soluble at higher temperatures.[1] It is good practice to dissolve this compound at room temperature unless experimental data suggests otherwise. The pH is not expected to significantly impact the solubility of this compound in simple aqueous solutions, as it is a salt of a strong acid (sulfamic acid) and a strong base (calcium hydroxide). However, in complex buffered systems, extreme pH values could affect the stability of the sulfamate ion or other components in the solution.

Q3: Can I prepare a concentrated stock solution of this compound?

A3: Yes, given its high water solubility, preparing concentrated stock solutions is feasible.[5] When doing so, it is recommended to use high-purity water, add the solute slowly with continuous stirring, and consider sterile filtration (e.g., using a 0.22 µm filter) for biological applications to remove any potential particulates or microbial contamination.

Q4: Are there any known incompatibilities of this compound with other common lab reagents?

A4: Avoid mixing concentrated solutions of this compound with solutions containing high concentrations of sulfate, carbonate, or phosphate ions, as this could lead to the precipitation of the corresponding insoluble calcium salts.[3] While sulfamic acid is used as a descaling agent, this compound itself is a neutral salt and should not be considered reactive under normal laboratory conditions.[6]

Data Presentation

Table 1: Solubility of this compound and Related Compounds
CompoundFormulaSolventTemperature (°C)SolubilityReference
This compound Ca(SO₃NH₂)₂Water20638 g/L[5]
Calcium Sulfate (Gypsum)CaSO₄·2H₂OWater25~2.1 g/L[2]
Calcium Sulfate (Anhydrite)CaSO₄Water40~2.0 g/L[7]

Experimental Protocols

Protocol 1: Preparation of a Standard 1 Molar Aqueous this compound Stock Solution

This protocol describes the preparation of a 1 M (Molar) stock solution of this compound for general laboratory use.

Materials:

  • This compound (Ca(H₂NSO₃)₂, Mol. Wt: 232.25 g/mol )[5]

  • High-purity deionized or distilled water

  • Calibrated balance

  • Volumetric flask (appropriate size, e.g., 100 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate Mass: To prepare 100 mL of a 1 M solution, calculate the required mass of this compound: Mass = Molarity × Volume × Molecular Weight Mass = 1 mol/L × 0.1 L × 232.25 g/mol = 23.225 g

  • Weigh Solute: Accurately weigh out 23.225 g of this compound using a calibrated balance.

  • Dissolution: a. Fill the 100 mL volumetric flask with approximately 70 mL of deionized water. b. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. c. Slowly add the weighed this compound to the water while it is stirring. Ensure a vortex is formed to aid dissolution. d. Continue stirring until all the solid has completely dissolved. The solution should be clear and colorless.

  • Final Volume Adjustment: a. Once dissolved, remove the flask from the stirrer. b. Carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask. c. Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Store the solution in a clearly labeled, sealed container at room temperature. For biological applications, consider sterile filtering the solution into a sterile container.

Visualizations

Experimental Workflow for Troubleshooting Precipitation

The following diagram outlines a logical workflow for diagnosing and resolving unexpected precipitation when working with this compound solutions.

G start Precipitate Observed in This compound Solution check_purity Is the starting material and solvent of high purity? start->check_purity check_solvent Is the solvent system primarily aqueous/polar? check_purity->check_solvent Yes action_purify Action: Use high-purity reagents. Verify material identity. check_purity->action_purify No check_medium Was the solution added to a complex medium? check_solvent->check_medium Yes action_solvent Action: Re-evaluate solvent choice. Perform solubility test. check_solvent->action_solvent No action_medium Action: Check medium for incompatible ions (SO4, PO4). Test order of addition. check_medium->action_medium Yes end_resolve Issue Resolved check_medium->end_resolve No (Simple Aqueous Solution) action_purify->end_resolve action_solvent->end_resolve action_medium->end_resolve

Caption: Troubleshooting workflow for this compound precipitation.

Logical Relationship for Preventing Precipitation

This diagram illustrates the key preventative measures to ensure the successful preparation of this compound solutions.

G goal Successful Solution Preparation (No Precipitation) factor1 High-Purity Materials goal->factor1 factor2 Appropriate Solvent (e.g., Water) goal->factor2 factor3 Controlled Dissolution (Gradual Addition, Stirring) goal->factor3 factor4 Compatibility Check with Medium goal->factor4

Caption: Key factors for preventing precipitation issues.

References

Validation & Comparative

A Comparative Analysis of Calcium Sulfamate and Calcium Sulfate: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the physicochemical properties and functional roles of calcium sulfamate and calcium sulfate reveals distinct characteristics that govern their utility in diverse scientific and industrial fields, including drug development and agriculture. While both are calcium salts, their differing anions—sulfamate versus sulfate—impart unique solubility, stability, and biological interaction profiles. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals in their applications.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of this compound and calcium sulfate are summarized below, highlighting their key differences.

PropertyThis compoundCalcium Sulfate
Chemical Formula Ca(NH₂SO₃)₂CaSO₄
Molecular Weight 232.25 g/mol [1]136.14 g/mol (anhydrous)[2]
Appearance White crystalline solid[3]White powder or colorless crystalline solid[2]
Solubility in Water 638 g/L at 20°C[4]2.4 g/L at 20°C (dihydrate)[5]
Density 2.08 g/cm³ at 20°C[4]2.96 g/cm³ (anhydrous), 2.32 g/cm³ (dihydrate)[2]
Hygroscopicity Expected to be hygroscopic due to high solubilityAnhydrous form is hygroscopic[6]
Thermal Stability Decomposes upon heating[3]Decomposes at temperatures above 1200°C[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound and calcium sulfate.

Determination of Aqueous Solubility

A common method to determine the solubility of a salt in water as a function of temperature involves the preparation of a saturated solution at a specific temperature and the subsequent determination of the solute concentration.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the salt (either this compound or calcium sulfate) is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Collection: A sample of the supernatant is carefully withdrawn using a filtered syringe to prevent the transfer of undissolved solid.

  • Concentration Determination: The concentration of the dissolved salt in the collected sample is determined. A common method is gravimetric analysis, where a known volume of the solution is evaporated to dryness, and the mass of the remaining solid is measured.[9][10] Alternatively, for calcium sulfate which has lower solubility, techniques like atomic absorption spectroscopy can be used to determine the calcium ion concentration.

  • Temperature Variation: The experiment is repeated at various temperatures to generate a solubility curve.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of the compounds.

Protocol:

  • Sample Preparation: A small, accurately weighed sample of the compound (e.g., 5-10 mg) is placed in a TGA crucible.

  • Instrumentation: The crucible is placed in a TGA instrument, which consists of a high-precision balance and a furnace.

  • Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature. The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or dehydration.[11][12]

Hygroscopicity Testing

The hygroscopic nature of a powdered substance can be assessed by its moisture absorption under controlled humidity conditions.

Protocol:

  • Sample Preparation: A known mass of the dried powder is spread evenly on a pre-weighed dish.

  • Controlled Environment: The sample is placed in a desiccator or a humidity chamber with a controlled relative humidity (RH), often achieved using a saturated salt solution (e.g., a saturated solution of ammonium chloride maintains an RH of approximately 79.5%).[13][14]

  • Mass Measurement: The mass of the sample is monitored at regular intervals until a constant weight is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.

  • Hygroscopicity Calculation: The percentage increase in mass is calculated to determine the amount of water absorbed.

Comparative Applications

In Drug Development

Calcium sulfate is extensively used in the medical field, particularly as a bone void filler and a carrier for local drug delivery.[15][16][17] Its biocompatibility and resorbability make it an attractive material for these applications.[13][18] When implanted, calcium sulfate dissolves, releasing calcium ions that can stimulate osteogenesis.[2][13]

While there is limited direct research on this compound in drug delivery, the sulfamate moiety is present in various bioactive molecules and drugs.[10][19] These compounds are known to act as enzyme inhibitors (e.g., steroid sulfatase and carbonic anhydrases) or as agonists for receptors like the calcium-sensing receptor.[10] This suggests a potential for developing this compound-based therapeutics, although further investigation is required.

In Agriculture

Both compounds have applications in agriculture, but their roles differ. Calcium sulfate (gypsum) is a well-established soil conditioner.[20][21] It provides essential calcium and sulfur to plants without significantly altering the soil pH.[20] It also improves soil structure, water infiltration, and helps in the reclamation of sodic soils.[20][21]

This compound is also used as a fertilizer.[1] Research has shown that it can reduce rust infection in crops like wheat, barley, and oats. However, high concentrations of this compound can have an inhibitory effect on plant growth, reducing yield and germination.

Signaling Pathways

Calcium Sulfate and Osteogenic Signaling

The therapeutic effect of calcium sulfate in bone regeneration is linked to the cellular signaling initiated by the local increase in calcium ion concentration upon its dissolution. This elevated extracellular calcium can trigger osteogenic differentiation of mesenchymal stem cells. One of the proposed mechanisms involves the activation of various signaling pathways that are crucial for bone formation.

Calcium_Sulfate_Osteogenesis CaSO4 Calcium Sulfate (Implant) Ca_ions Increased Extracellular Ca²⁺ Concentration CaSO4->Ca_ions Dissolution L_channel L-type Voltage-Gated Calcium Channels Ca_ions->L_channel Activates MEK_ERK MEK/ERK Pathway L_channel->MEK_ERK BMP2 BMP-2 Expression MEK_ERK->BMP2 Osteogenesis Osteogenic Differentiation BMP2->Osteogenesis Sulfamate_Enzyme_Inhibition Sulfamate_Drug Sulfamate-Containing Compound (e.g., Topiramate) Active_Site Enzyme Active Site Sulfamate_Drug->Active_Site Binds to Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Inhibition Inhibition of Enzyme Activity Active_Site->Inhibition Cellular_Response Downstream Cellular Response Inhibition->Cellular_Response

References

A Comparative Guide to Analytical Methods for Calcium Sulfamate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of calcium sulfamate, a compound of interest in various research and pharmaceutical applications. The following sections present a performance comparison of key analytical techniques, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

Two primary methods have been evaluated for the quantification of this compound: Ion Chromatography (IC) and Complexometric Titration. The choice of method will depend on the specific requirements of the analysis, such as the need for simultaneous determination of both cation and anion, sample throughput, and the available instrumentation.

Analytical MethodAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Quantification (LOQ)
Ion Chromatography (IC) Sulfamate>0.99998.0 - 102.0< 2.00.06 µg/mL
Calcium>0.99999.0 - 101.0< 1.0Not Reported
Complexometric Titration Calcium0.999899.0< 1.0Not Applicable

Note: The data presented is a summary from various sources and may not have been generated for this compound directly but for the individual ions or similar calcium salts.

In-Depth Look at Analytical Techniques

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the simultaneous or individual quantification of ionic species. For this compound, it offers the advantage of determining both the calcium and sulfamate ions in a single run, providing a complete profile of the salt.

Experimental Protocol: Simultaneous Determination of Calcium and Sulfamate

This hypothetical method is based on the principles of ion chromatography for the analysis of both cations and anions.

1. Instrumentation:

  • Ion chromatograph equipped with a conductivity detector and a suppressor.

  • Anion-exchange column (e.g., Dionex IonPac AS11 or similar).

  • Cation-exchange column (e.g., Dionex IonPac CS12 or similar).

  • Autosampler.

2. Reagents and Standards:

  • Deionized water (18.2 MΩ·cm).

  • This compound reference standard.

  • Eluent for anion analysis: 2-25 mM Sodium Hydroxide gradient.[1]

  • Eluent for cation analysis: 20 mM Methanesulfonic acid.[2]

  • Suppressor regenerant (as per manufacturer's instructions).

3. Standard Preparation:

  • Prepare a stock solution of this compound of known concentration in deionized water.

  • Perform serial dilutions to prepare a series of calibration standards.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in deionized water.

  • Filter the sample through a 0.45 µm filter before injection.

5. Chromatographic Conditions:

  • Anion Analysis:

    • Column: Anion-exchange column.

    • Eluent: Sodium Hydroxide gradient (e.g., 2-25 mM).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Suppressed conductivity.

  • Cation Analysis:

    • Column: Cation-exchange column.

    • Eluent: 20 mM Methanesulfonic acid.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 20 µL.

    • Detection: Suppressed conductivity.

6. Data Analysis:

  • Construct calibration curves by plotting the peak area against the concentration of the standards.

  • Determine the concentration of calcium and sulfamate in the samples from the calibration curves.

Complexometric Titration

Complexometric titration is a classical and robust method for the determination of metal ions, such as calcium. It is a cost-effective and accurate technique, particularly suitable for the assay of raw materials. This method specifically quantifies the calcium content.

Experimental Protocol: Determination of Calcium by EDTA Titration

This protocol is adapted from established methods for the complexometric titration of calcium.[3][4]

1. Instrumentation:

  • Analytical balance.

  • Burette (50 mL).

  • Volumetric flasks and pipettes.

  • Magnetic stirrer.

2. Reagents and Standards:

  • 0.05 M Disodium Ethylenediaminetetraacetate (EDTA) solution, standardized.

  • Calcium carbonate (primary standard).

  • Hydroxynaphthol blue indicator.[3]

  • Sodium hydroxide solution (to adjust pH to ~12-13).

  • Deionized water.

3. Standardization of EDTA Solution:

  • Accurately weigh a known amount of primary standard calcium carbonate and dissolve it in a small amount of dilute hydrochloric acid.

  • Dilute with deionized water and adjust the pH to 12-13 with sodium hydroxide solution.

  • Add a small amount of hydroxynaphthol blue indicator.

  • Titrate with the prepared EDTA solution until the color changes from wine-red to a clear blue.

  • Calculate the exact molarity of the EDTA solution.

4. Sample Analysis:

  • Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Adjust the pH of the sample solution to 12-13 with sodium hydroxide solution.

  • Add a small amount of hydroxynaphthol blue indicator.

  • Titrate with the standardized 0.05 M EDTA solution to the blue endpoint.

5. Calculation:

  • Calculate the percentage of calcium in the sample using the following formula:

    % Calcium = (V_EDTA × M_EDTA × Molar Mass_Ca) / (Weight_sample) × 100

    Where:

    • V_EDTA = Volume of EDTA solution used in the titration (L)

    • M_EDTA = Molarity of the EDTA solution (mol/L)

    • Molar Mass_Ca = Molar mass of Calcium (40.08 g/mol )

    • Weight_sample = Weight of the this compound sample (g)

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

Ion_Chromatography_Workflow cluster_prep Sample & Standard Preparation cluster_analysis IC Analysis cluster_data Data Processing S0 Weigh Sample/ Reference Standard S1 Dissolve in Deionized Water S0->S1 S2 Filter (0.45 µm) S1->S2 A0 Inject into Ion Chromatograph S2->A0 Prepared Sample A1 Separation on Anion/Cation Exchange Column A0->A1 A2 Suppressed Conductivity Detection A1->A2 D0 Generate Chromatogram A2->D0 D1 Peak Integration & Quantification D0->D1 D2 Calculate Concentration D1->D2

Caption: Workflow for this compound Quantification by Ion Chromatography.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation P0 Weigh Calcium Sulfamate Sample P1 Dissolve in Deionized Water P0->P1 P2 Adjust pH to 12-13 P1->P2 P3 Add Indicator P2->P3 T0 Titrate with Standardized EDTA P3->T0 Prepared Sample T1 Observe Color Change (Wine-Red to Blue) T0->T1 C0 Record Volume of EDTA Used T1->C0 Endpoint Reached C1 Calculate % Calcium C0->C1

Caption: Workflow for Calcium Quantification by Complexometric Titration.

References

"comparison of different synthesis routes for calcium sulfamate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthesis routes for calcium sulfamate, a compound of interest in various chemical and pharmaceutical applications. The following sections detail the experimental protocols, present quantitative performance data, and offer a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthesis Routes

The selection of a synthetic route for this compound depends on several factors, including desired yield, purity, scalability, and environmental considerations. Three primary methods for the synthesis of this compound are presented below: neutralization of sulfamic acid with calcium hydroxide, reaction of sulfamic acid with calcium carbonate, and a solvent-free mechanochemical approach.

ParameterNeutralization RouteCarbonate RouteMechanochemical Route
Reactants Sulfamic Acid, Calcium HydroxideSulfamic Acid, Calcium CarbonateSulfamic Acid, Calcium Oxide
Solvent WaterWaterNone
Reaction Temperature 25–40 °C[1]Ambient to 50 °C (inferred)Ambient (mechanically induced)
Reaction Time Not Specified~40 minutes (inferred for CaSO₄)[2]Not Specified
Reported Yield High (not quantified)[1]Not SpecifiedEfficient (not quantified)[1]
Reported Purity High (not quantified)[1]Not SpecifiedHigh (confirmable by XRD)[1]
Key Advantages Direct and efficient, uses common reagents.[1]Utilizes a very common and inexpensive calcium source.Solvent-free, environmentally friendly, efficient.[1]
Key Disadvantages Requires careful pH and temperature control.[1]Potential for slow reaction due to CaCO₃ insolubility.Requires specialized ball milling equipment.

Experimental Protocols

Detailed methodologies for the three primary synthesis routes of this compound are provided below. These protocols are based on established chemical principles and available data for similar reactions.

Neutralization of Sulfamic Acid with Calcium Hydroxide

This aqueous solution method is a direct and efficient route to produce this compound.[1]

Materials:

  • Sulfamic Acid (H₃NSO₃)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

Procedure:

  • Prepare a saturated solution of calcium hydroxide in deionized water by adding an excess of Ca(OH)₂ to water and stirring vigorously.

  • Filter the solution to remove any undissolved solid, yielding a clear aqueous solution of calcium hydroxide.

  • Slowly add a stoichiometric amount of solid sulfamic acid to the calcium hydroxide solution while stirring continuously. The reaction is exothermic, and the temperature should be maintained between 25–40 °C for optimal results.[1]

  • Monitor the pH of the solution. The reaction is complete when the pH of the solution becomes neutral (pH ~7).

  • Concentrate the resulting solution by gentle heating to induce crystallization of this compound.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Reaction of Sulfamic Acid with Calcium Carbonate

This method utilizes the readily available and inexpensive calcium carbonate as the calcium source. The reaction proceeds with the evolution of carbon dioxide gas.

Materials:

  • Sulfamic Acid (H₃NSO₃)

  • Calcium Carbonate (CaCO₃)

  • Deionized Water

Procedure:

  • Create a slurry of calcium carbonate in deionized water by adding the desired amount of CaCO₃ to water and stirring.

  • Slowly add a stoichiometric amount of sulfamic acid solution to the calcium carbonate slurry with constant agitation. Effervescence will be observed due to the release of carbon dioxide.

  • Continue stirring until the gas evolution ceases, indicating the completion of the reaction. The reaction can be gently heated to approximately 50°C to ensure completion, a condition inferred from the synthesis of calcium sulfate from similar precursors.[2]

  • Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.

  • Concentrate the clear filtrate by evaporation of water to obtain this compound crystals.

  • Isolate the crystals by filtration.

  • Wash the crystals with a minimal amount of cold deionized water.

  • Dry the final product under vacuum.

Mechanochemical Synthesis

This solvent-free method offers an environmentally friendly alternative for the synthesis of anhydrous this compound through the use of mechanical energy.[1]

Materials:

  • Sulfamic Acid (H₃NSO₃), finely powdered

  • Calcium Oxide (CaO), finely powdered

Procedure:

  • Place stoichiometric amounts of finely powdered sulfamic acid and calcium oxide into a high-energy ball milling vial.

  • Add the milling balls to the vial. The ball-to-powder ratio should be optimized for the specific milling equipment used.

  • Seal the vial and perform the milling operation at room temperature. The mechanical forces generated during milling will initiate and drive the solid-state reaction.

  • The milling time will depend on the specific equipment and the scale of the reaction and needs to be determined empirically.

  • After milling, carefully open the vial in a controlled environment.

  • Separate the powdered product from the milling balls.

  • The resulting product is anhydrous this compound. Purity can be verified using techniques such as X-ray diffraction (XRD).[1]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical workflow of the described synthesis routes for this compound.

Synthesis_Comparison cluster_neutralization Neutralization Route cluster_carbonate Carbonate Route cluster_mechanochemical Mechanochemical Route SA1 Sulfamic Acid React1 Reaction (25-40 °C) SA1->React1 CaOH2 Calcium Hydroxide CaOH2->React1 H2O1 Water (Solvent) H2O1->React1 CS1 This compound React1->CS1 SA2 Sulfamic Acid React2 Reaction (Effervescence) SA2->React2 CaCO3 Calcium Carbonate CaCO3->React2 H2O2 Water (Solvent) H2O2->React2 CS2 This compound React2->CS2 CO2 CO2 (byproduct) React2->CO2 SA3 Sulfamic Acid React3 Ball Milling (Solvent-free) SA3->React3 CaO Calcium Oxide CaO->React3 CS3 Anhydrous This compound React3->CS3

Caption: A comparative workflow of three synthesis routes for this compound.

General_Workflow start Select Synthesis Route reactants Combine Reactants (Stoichiometric Amounts) start->reactants reaction Initiate Reaction (Heating/Milling/Stirring) reactants->reaction monitoring Monitor Reaction (pH, Gas Evolution, etc.) reaction->monitoring isolation Isolate Product (Filtration/Crystallization) monitoring->isolation purification Purify Product (Washing) isolation->purification drying Dry Final Product purification->drying analysis Characterize Product (Yield, Purity) drying->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

References

A Comparative Guide to Cross-Validation of Spectroscopic Data for Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the spectroscopic analysis of calcium sulfamate and a comparative assessment of cross-validation techniques essential for building robust quantitative models. Due to the limited availability of public spectroscopic data for this compound, this guide focuses on the foundational principles, experimental protocols, and data analysis workflows that are directly applicable.

Expected Spectroscopic Features of this compound

This compound, with the chemical formula Ca(H₂NSO₃)₂, is an inorganic salt. Its spectroscopic signature is primarily determined by the vibrational modes of the sulfamate anion (H₂NSO₃⁻). Based on studies of sulfamic acid and other sulfamate salts, the following vibrational modes are expected in its Infrared (IR) and Raman spectra.[1][2][3]

  • N-H Stretching: Bands in the region of 3200-3400 cm⁻¹, characteristic of the amino group.

  • S-O Stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the SO₃ group, typically observed between 1000 cm⁻¹ and 1250 cm⁻¹.

  • N-S Stretching: A band associated with the nitrogen-sulfur bond, expected around 790 cm⁻¹.[1][3]

  • Deformation Modes: Various bending and deformation modes for the NH₂ and SO₃ groups will appear at lower frequencies (below 1600 cm⁻¹).

Near-Infrared (NIR) spectroscopy will primarily show overtones and combination bands of these fundamental vibrations, particularly from the N-H and potential O-H (if hydrated) groups.

Experimental Protocols for Spectroscopic Data Acquisition

Detailed and consistent experimental protocols are crucial for generating high-quality data suitable for chemometric modeling and cross-validation.

2.1. Fourier Transform Infrared (FTIR) Spectroscopy: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common method for obtaining high-quality FTIR spectra of solid samples.[4][5][6][7]

  • Sample Preparation:

    • Dry spectroscopic grade KBr powder at 110°C for at least 2 hours to remove moisture and store it in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[7]

    • Using an agate mortar and pestle, thoroughly grind and mix the sample and KBr until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation:

    • Assemble a clean, dry pellet die.

    • Transfer the powder mixture into the die, ensuring an even distribution.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

2.2. Raman Spectroscopy: Solid-State Analysis

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing crystalline solids.

  • Sample Preparation:

    • Place a small amount of the this compound powder onto a microscope slide or into a sample cup.

    • Ensure the sample surface is flat to allow for proper focusing of the laser.

  • Instrument Calibration:

    • Calibrate the spectrometer using a certified standard, such as a silicon wafer, to ensure wavenumber accuracy.[8]

  • Data Acquisition:

    • Place the sample under the microscope objective of the Raman spectrometer.

    • Focus the laser onto the sample surface. A common laser wavelength for this analysis is 785 nm to minimize fluorescence.

    • Set the laser power to a level that provides a good signal-to-noise ratio without causing sample degradation (e.g., 50-100 mW).

    • Acquire the spectrum over a relevant Raman shift range (e.g., 100-3500 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a high-quality spectrum.

2.3. Near-Infrared (NIR) Spectroscopy: Diffuse Reflectance Method

NIR spectroscopy combined with diffuse reflectance is a rapid and non-destructive technique, well-suited for analyzing powdered samples.[9][10][11][12][13]

  • Sample Preparation:

    • Fill a sample cup with the this compound powder.

    • Ensure a consistent packing density for all samples to minimize variations in light scattering.

  • Data Acquisition:

    • Record a background spectrum using a high-reflectance standard (e.g., Spectralon).

    • Place the sample cup in the NIR spectrometer's diffuse reflectance accessory.

    • Acquire the diffuse reflectance spectrum over the NIR range (e.g., 4000-10000 cm⁻¹ or 1000-2500 nm).

    • The reflectance data (R) is typically converted to absorbance units (log(1/R)) for analysis.

Data Preprocessing for Spectroscopic Analysis

Raw spectroscopic data often contains unwanted variations from physical and instrumental effects. Preprocessing is essential to enhance the chemical information and improve the performance of subsequent modeling.[14][15][16][17]

Table 1: Comparison of Common Spectroscopic Data Preprocessing Techniques

Preprocessing TechniquePurposeDescriptionBest For
Smoothing Noise ReductionReduces high-frequency noise. Common methods include Savitzky-Golay filtering and Moving Averages.Improving signal-to-noise ratio in spectra with random noise.
Baseline Correction Remove Baseline DriftCorrects for shifting baselines caused by scattering, instrument drift, or fluorescence. Methods include polynomial fitting and asymmetric least squares.Raman spectra with fluorescence background; NIR spectra with scattering effects.
Normalization Correct for Path Length/Concentration VariationsScales spectra to a common reference point. Methods include Min-Max, Vector, and Standard Normal Variate (SNV) normalization.NIR diffuse reflectance data where particle size and packing density vary.
Derivatives Resolve Overlapping Peaks & Remove BaselineComputes the first or second derivative of the spectrum. This can help separate overlapping peaks and remove constant and linear baseline drift.Resolving complex spectra with many overlapping bands and baseline issues.
Multiplicative Scatter Correction (MSC) Correct for Light ScatteringCorrects for additive and multiplicative scattering effects in reflectance spectra by regressing each spectrum against a reference spectrum (often the mean spectrum).NIR and FTIR reflectance data from powdered or turbid samples.

Cross-Validation of Chemometric Models

Cross-validation is a critical step in developing a reliable chemometric model. It assesses how the model will generalize to an independent dataset, thereby preventing overfitting.[18][19][20]

Table 2: Comparison of Cross-Validation Methods for Spectroscopic Data

MethodDescriptionAdvantagesDisadvantagesRecommended Use Case
K-Fold Cross-Validation The dataset is randomly partitioned into 'k' equal-sized subsets (folds). One fold is used for testing, and the remaining k-1 folds are used for training. This process is repeated 'k' times, with each fold used as the test set once.[19][20]Good balance between bias and variance; computationally less expensive than LOOCV.[21]Performance estimate can have higher variance if 'k' is small. The split is random.General purpose; a good starting point for most spectroscopic datasets (k=5 or 10 is common).
Leave-One-Out Cross-Validation (LOOCV) A special case of K-Fold where k equals the number of samples (n). The model is trained on n-1 samples and tested on the single held-out sample. This is repeated n times.[19][22]Uses the maximum amount of data for training, leading to low bias.[21]Computationally very expensive for large datasets; can have high variance in the performance estimate.[21][23]Datasets with a very small number of samples, where maximizing the training data is crucial.[22]
Monte Carlo Cross-Validation (Repeated Random Sub-sampling) The dataset is repeatedly split into random training and test sets of a fixed proportion (e.g., 80% training, 20% testing). This is repeated many times, and the results are averaged.[18][20][24]The proportion of training/test data is not dependent on the number of folds; allows for exploring more possible partitions of the data.[24]Some samples may never be selected in the test set, while others may be selected multiple times.When a robust estimate of model performance is needed, and computational resources allow for many iterations.

Visualizing the Workflow

The following diagrams illustrate the logical flow of spectroscopic data analysis and the process of K-Fold cross-validation.

Spectroscopic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_model_development Model Development & Validation Sample This compound Sample Spectrometer Spectrometer (FTIR, Raman, or NIR) Sample->Spectrometer RawData Raw Spectroscopic Data Spectrometer->RawData Preprocessing Data Preprocessing (e.g., Baseline Correction, Normalization) RawData->Preprocessing ProcessedData Processed Data Matrix Preprocessing->ProcessedData CrossValidation Cross-Validation (e.g., K-Fold) ProcessedData->CrossValidation Model Chemometric Model (e.g., PLS Regression) CrossValidation->Model Performance Model Performance Metrics (RMSECV, R²) Model->Performance

Caption: Workflow for Spectroscopic Data Analysis.

K_Fold_Cross_Validation cluster_folds K-Fold Partition (e.g., K=5) cluster_iterations Iterations Dataset Full Dataset (n samples) F1 Fold 1 F2 Fold 2 F3 Fold 3 F4 Fold 4 F5 Fold 5 Iter1 Train on Folds 2, 3, 4, 5 Test on Fold 1 F1->Iter1:test Iter2 Train on Folds 1, 3, 4, 5 Test on Fold 2 F1->Iter2:train Iter3 Train on Folds 1, 2, 4, 5 Test on Fold 3 F1->Iter3:train Iter4 Train on Folds 1, 2, 3, 5 Test on Fold 4 F1->Iter4:train Iter5 Train on Folds 1, 2, 3, 4 Test on Fold 5 F1->Iter5:train F2->Iter1:train F2->Iter2:test F2->Iter3:train F2->Iter4:train F2->Iter5:train F3->Iter1:train F3->Iter2:train F3->Iter3:test F3->Iter4:train F3->Iter5:train F4->Iter1:train F4->Iter2:train F4->Iter3:train F4->Iter4:test F4->Iter5:train F5->Iter1:train F5->Iter2:train F5->Iter3:train F5->Iter4:train F5->Iter5:test Performance Average Performance Metrics Iter1->Performance Iter2->Performance Iter3->Performance Iter4->Performance Iter5->Performance

Caption: K-Fold Cross-Validation Process.

References

A Comparative Guide to Assessing the Purity of Synthesized Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized calcium sulfamate, alongside a comparative look at relevant alternatives. Detailed experimental protocols and quantitative data are presented to aid in the selection of appropriate quality control measures.

Introduction

This compound, Ca(SO₃NH₂)₂, is a salt of sulfamic acid with applications ranging from descaling agent formulations to potential roles in pharmaceutical synthesis. Ensuring the purity of synthesized this compound is critical for its efficacy and safety in any application. This guide outlines the primary analytical techniques for purity assessment and compares its performance characteristics with common alternatives like sulfamic acid and calcium sulfate, particularly in the context of descaling applications.

Purity Assessment of this compound

The primary method for determining the purity of this compound is Ion Chromatography (IC), which allows for the precise and separate quantification of the calcium (Ca²⁺) and sulfamate (SO₃NH₂⁻) ions. This stoichiometric analysis is crucial for confirming the compound's identity and detecting ionic impurities.

Key Analytical Technique: Ion Chromatography (IC)

Ion Chromatography is a highly effective method for analyzing ionic species. For this compound, a dual-column approach is recommended to quantify both the cation and anion.[1]

Experimental Protocol: Ion Chromatography for Calcium and Sulfamate Ions

1. Instrumentation:

  • Ion Chromatograph equipped with a conductivity detector and separate anion and cation exchange columns.

  • Anion Suppressor for enhanced sensitivity in sulfamate detection.

2. Reagents and Standards:

  • Deionized water (18 MΩ·cm or higher).

  • Calcium chloride (CaCl₂) or Calcium carbonate (CaCO₃) standard for calcium calibration.

  • Sulfamic acid (H₃NSO₃) standard for sulfamate calibration.

  • Eluents:

    • For Cation (Calcium) Analysis: Typically a dilute acid solution (e.g., 20 mN Methanesulfonic acid).

    • For Anion (Sulfamate) Analysis: A carbonate/bicarbonate buffer (e.g., 3.5 mM sodium carbonate and 1.0 mM sodium bicarbonate) or a hydroxide gradient.[2]

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound.

  • Dissolve the sample in 100 mL of deionized water in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions:

ParameterCation Analysis (Calcium)Anion Analysis (Sulfamate)
Column Cation-exchange column (e.g., Metrosep C 4 - 150/4.0)Anion-exchange column (e.g., Metrosep A Supp 5 - 250/4.0)
Eluent 20 mN Methanesulfonic acid3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃
Flow Rate 0.9 mL/min0.7 mL/min
Injection Volume 20 µL20 µL
Detection Suppressed conductivitySuppressed conductivity
Column Temperature 30 °C30 °C

5. Data Analysis:

  • Construct calibration curves for both calcium and sulfamate ions using the prepared standards.

  • Quantify the concentration of calcium and sulfamate in the sample.

  • Calculate the purity of this compound based on the stoichiometric ratio (1 mole of Ca²⁺ to 2 moles of SO₃NH₂⁻) and compare it to the theoretical mass.

Potential Impurities:

  • Unreacted sulfamic acid.

  • Unreacted calcium hydroxide or calcium carbonate.

  • Sulfate, as a degradation product of sulfamate.

A validated ion chromatography method for the determination of sulfamate and sulfate ions in a pharmaceutical product has been reported, which can be adapted for this purpose.[2]

Workflow for Purity Assessment of this compound by Ion Chromatography

G Workflow for this compound Purity Assessment by IC cluster_prep Sample and Standard Preparation cluster_analysis Ion Chromatography Analysis cluster_data Data Processing and Purity Calculation prep_sample Dissolve and Filter This compound Sample ic_cation Cation Analysis (Calcium) prep_sample->ic_cation ic_anion Anion Analysis (Sulfamate) prep_sample->ic_anion prep_ca_std Prepare Calcium Standard Solutions prep_ca_std->ic_cation prep_sulf_std Prepare Sulfamate Standard Solutions prep_sulf_std->ic_anion cal_curve Generate Calibration Curves ic_cation->cal_curve ic_anion->cal_curve quantify Quantify Ion Concentrations cal_curve->quantify purity_calc Calculate Purity and Stoichiometric Ratio quantify->purity_calc

Caption: Workflow for assessing this compound purity using Ion Chromatography.

Comparison with Alternatives

The choice of a chemical agent often depends on its purity, performance in a specific application, and cost-effectiveness. Here, we compare this compound with two common alternatives, sulfamic acid and calcium sulfate, with a focus on their application as descaling agents.

Sulfamic Acid (H₃NSO₃)

Sulfamic acid is a strong acid widely used for descaling and cleaning applications. It is effective in removing mineral deposits, limescale, and rust.[3]

Purity Assessment of Sulfamic Acid: The purity of sulfamic acid is typically determined by acid-base titration with a standardized sodium hydroxide solution.

Performance Comparison (Descaling): Studies have shown that sulfamic acid is a highly effective descaling agent. In a comparative study with citric acid for removing scale from heat exchanger piping, sulfamic acid demonstrated better performance.

ParameterSulfamic AcidCitric Acid
Scale Removal Efficiency (6% concentration, 65°C, 120 min) >90%~80%

Data adapted from a study on scale removal in heat exchangers.

Calcium Sulfate (CaSO₄)

Calcium sulfate is a common industrial mineral and a primary component of many types of scale. While not a descaling agent itself, its purity is important in industrial processes where it is a byproduct or a raw material.

Purity Assessment of Calcium Sulfate: The purity of calcium sulfate can be determined by gravimetric analysis or by using Ion Chromatography to quantify the calcium and sulfate ions. A common method involves dissolving the sample in acid and titrating with EDTA.[4]

Experimental Protocol: Titrimetric Determination of Calcium Sulfate Purity

1. Reagents:

  • Dilute Hydrochloric Acid

  • Sodium Hydroxide TS

  • Murexide indicator

  • 0.05 M EDTA solution

2. Procedure:

  • Accurately weigh about 250 mg of the dried calcium sulfate sample.

  • Dissolve it in 100 ml of water and 4 ml of dilute hydrochloric acid, boiling if necessary.

  • After cooling, add 15 ml of sodium hydroxide TS, 40 mg of murexide indicator, and 3 ml of naphthol green TS.

  • Titrate with 0.05 M disodium ethylenediaminetetraacetate until the solution turns deep blue.[4]

3. Calculation:

  • Each ml of 0.05 M EDTA is equivalent to 6.807 mg of CaSO₄.[4]

Comparative Summary of Purity Assessment Methods
CompoundPrimary Purity Assessment MethodKey Considerations
This compound Ion ChromatographyAllows for stoichiometric analysis of both cation and anion.
Sulfamic Acid Acid-Base TitrationA straightforward and cost-effective method for determining acid content.
Calcium Sulfate Titration with EDTA / Gravimetric AnalysisReliable methods for quantifying the calcium content.

Logical Relationship of Compound Selection for Descaling

G Decision Pathway for Descaling Agent Selection start Need for Descaling Agent q_scale_type What is the nature of the scale? start->q_scale_type carbonate_scale Primarily Calcium Carbonate q_scale_type->carbonate_scale Carbonate-based sulfate_scale Primarily Calcium Sulfate q_scale_type->sulfate_scale Sulfate-based select_sulfamic Select Sulfamic Acid or This compound carbonate_scale->select_sulfamic select_chelant Select Chelating Agents (e.g., EDTA) sulfate_scale->select_chelant q_purity Is high purity critical for the application? select_sulfamic->q_purity high_purity Yes q_purity->high_purity Yes low_purity No q_purity->low_purity No assess_purity Assess Purity using Validated Methods (e.g., IC) high_purity->assess_purity use_technical_grade Use Technical Grade Product low_purity->use_technical_grade

References

A Comparative Guide to the Validation of a Titration Method for Calcium Sulfamate Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a complexometric titration method and an ion chromatography method for the assay of calcium sulfamate. The supporting data presented is based on established principles of analytical chemistry, and the validation workflow is aligned with regulatory expectations.

Experimental Protocols

Complexometric EDTA Titration for Calcium Assay

This method determines the concentration of calcium in a sample of this compound by titrating it with a standardized solution of ethylenediaminetetraacetic acid (EDTA). EDTA, a hexadentate ligand, forms a stable, water-soluble 1:1 complex with calcium ions.[1][2] The endpoint of the titration is detected using a metal ion indicator, which changes color when the metal ion is completely complexed by EDTA.

Materials and Reagents:

  • This compound sample

  • EDTA disodium salt dihydrate (Na₂H₂EDTA·2H₂O)

  • Calcium carbonate (CaCO₃), primary standard

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH), 1 M

  • Ammonia/ammonium chloride buffer (pH 10)

  • Eriochrome Black T or Calmagite indicator

  • Deionized water

Procedure:

  • Preparation of 0.01 M EDTA Solution: Accurately weigh approximately 1.86 g of EDTA disodium salt dihydrate, dissolve it in deionized water, and dilute to 500 mL in a volumetric flask.

  • Standardization of the EDTA Solution:

    • Accurately weigh about 0.25 g of primary standard calcium carbonate and dissolve it in a minimal amount of 6 M HCl.

    • Dilute the solution with deionized water in a 250 mL volumetric flask.

    • Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.

    • Add 2 mL of pH 10 ammonia/ammonium chloride buffer and 2-3 drops of the chosen indicator.

    • Titrate with the prepared EDTA solution until the color changes from wine red to sky blue.[2]

    • Repeat the titration at least three times and calculate the average molarity of the EDTA solution.

  • Assay of this compound:

    • Accurately weigh a sample of this compound (the amount will depend on the expected purity) and dissolve it in deionized water in a 250 mL volumetric flask.

    • Pipette a 25.00 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask.

    • Add 2 mL of pH 10 ammonia/ammonium chloride buffer and 2-3 drops of the indicator.

    • Titrate with the standardized EDTA solution to the endpoint.

    • Repeat the titration for replicate samples.

  • Calculation: Calculate the percentage of this compound in the sample based on the volume of EDTA used, its molarity, and the initial weight of the this compound sample.

Ion Chromatography for Calcium and Sulfamate Assay

Ion chromatography (IC) is a powerful alternative method that can simultaneously or sequentially quantify both the calcium (Ca²⁺) and sulfamate (NH₂SO₃⁻) ions.[3] This method offers high specificity as it separates the ions from other components in the sample matrix.

Materials and Reagents:

  • This compound sample

  • Calcium chloride (CaCl₂) or Calcium standard solution

  • Sulfamic acid or a soluble sulfamate salt as a standard

  • Appropriate eluent for cation and anion exchange columns (e.g., methanesulfonic acid for cations, sodium hydroxide or sodium carbonate/bicarbonate for anions)

  • Deionized water

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of calcium and sulfamate ions.

  • Preparation of Sample Solution: Accurately weigh a sample of this compound, dissolve it in deionized water, and dilute to a known volume in a volumetric flask. The sample may need to be filtered through a 0.45 µm filter.

  • Chromatographic Conditions:

    • For Calcium (Cation Exchange): Use a cation exchange column with an appropriate eluent (e.g., methanesulfonic acid) and a conductivity detector.

    • For Sulfamate (Anion Exchange): Use an anion exchange column with a suitable eluent (e.g., a sodium hydroxide gradient) and a suppressed conductivity detector.[4][5][6]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve for both calcium and sulfamate.

    • Inject the sample solution and determine the concentrations of calcium and sulfamate from their respective calibration curves.

  • Calculation: Calculate the amount of this compound in the sample based on the quantified amounts of calcium and/or sulfamate ions.

Method Comparison

The choice of analytical method often depends on the specific requirements of the assay, such as the need for high throughput, specificity, and the available instrumentation. Below is a comparison of the complexometric titration and ion chromatography methods for the assay of this compound.

ParameterComplexometric EDTA TitrationIon Chromatography
Specificity Moderate. The method is selective for metal ions. Interference from other metal ions can be a problem, but can be mitigated by using masking agents. It does not directly measure sulfamate.High. The method separates and quantifies individual ions (Ca²⁺ and NH₂SO₃⁻), providing high specificity and the ability to detect ionic impurities.[3]
Precision High. Typically, the relative standard deviation (RSD) is less than 1%.Very High. RSD is often less than 2%.
Accuracy High, provided the titrant is properly standardized and there are no interferences.High, dependent on the accuracy of the standard solutions.
Linearity Good over a defined concentration range.[7][8]Excellent over a wide concentration range.
Limit of Detection Higher (in the millimolar range).Lower (in the parts-per-million or parts-per-billion range).
Analysis Time Relatively fast for a single sample.Slower for a single sample due to system setup and equilibration, but faster for multiple samples due to automation.
Cost Low instrumentation cost. Reagent costs are also generally low.High initial instrumentation cost. Moderate cost for columns and reagents.
Complexity Simple and requires basic laboratory skills.More complex, requiring specialized training for operation and data analysis.

Validation Workflow for the Titration Method

The validation of an analytical method ensures that it is suitable for its intended purpose.[7][8][9] The following diagram illustrates the key steps in the validation of the complexometric titration method for this compound assay, in accordance with ICH Q2(R1) and USP <1225> guidelines.[8][9]

ValidationWorkflow start Method Development standardization Titrant Standardization start->standardization specificity Specificity (Interference from Excipients) standardization->specificity linearity Linearity (5 Concentrations) specificity->linearity accuracy Accuracy (9 Determinations, 3 Levels) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day, Different Analyst) precision->intermediate end Validated Method repeatability->end intermediate->end

References

A Comparative Analysis of the Electrochemical Behavior of Calcium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the electrochemical behavior of four common calcium salts: calcium chloride (CaCl₂), calcium nitrate (Ca(NO₃)₂), calcium sulfate (CaSO₄), and calcium carbonate (CaCO₃). The information is intended for researchers, scientists, and drug development professionals interested in the electrochemical properties of these compounds in aqueous solutions.

Executive Summary

The electrochemical behavior of calcium salts in aqueous solutions is significantly influenced by their solubility and the nature of the corresponding anion. Highly soluble salts like calcium chloride and calcium nitrate are strong electrolytes, exhibiting high electrical conductivity. In contrast, calcium sulfate and calcium carbonate have low solubility, which limits the concentration of free ions in solution and results in significantly lower conductivity. This guide presents quantitative data on the electrical conductivity and solubility of these salts, along with detailed experimental protocols for key electrochemical characterization techniques.

Data Presentation

Solubility of Calcium Salts in Water at 20°C

The solubility of a salt is a critical factor determining its electrochemical properties in a solution, as it dictates the maximum concentration of charge-carrying ions.

Calcium SaltFormulaSolubility ( g/100 mL) at 20°CMolar Solubility (mol/L)
Calcium ChlorideCaCl₂74.56.71
Calcium NitrateCa(NO₃)₂121.2[1]7.38
Calcium SulfateCaSO₄0.21[2]0.0154
Calcium CarbonateCaCO₃0.00130.00013

Note: The solubility of calcium carbonate can be influenced by the partial pressure of carbon dioxide in the water[3].

Electrical Conductivity of Aqueous Calcium Salt Solutions at 20°C

Electrical conductivity is a measure of a solution's ability to conduct electricity and is directly related to the concentration and mobility of its ions. The data below is for calcium chloride, which is a strong electrolyte[4][5]. Due to the limited availability of comprehensive comparative data for the other salts under identical conditions, the conductivity of calcium nitrate is expected to be in a similar range due to its high solubility, while that of calcium sulfate and calcium carbonate will be significantly lower, corresponding to their low molar solubilities.

Concentration (mass %)Electrical Conductivity of CaCl₂ (mS/cm) at 20°C[4][5]
0.58.1
115.7
229.4
567.0
10117
15157
20177
25183
30172

Experimental Protocols

Electrical Conductivity Measurement

This protocol outlines the procedure for determining the electrical conductivity of aqueous salt solutions.

Objective: To measure the electrical conductivity of different calcium salt solutions at various concentrations.

Apparatus:

  • Conductivity meter with a temperature sensor

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Beakers

  • Deionized water

  • Calcium chloride, calcium nitrate, calcium sulfate, and calcium carbonate

Procedure:

  • Solution Preparation:

    • Prepare a series of aqueous solutions for each calcium salt at different concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% by mass). For sparingly soluble salts like calcium sulfate and calcium carbonate, prepare saturated solutions.

  • Calibration:

    • Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride (KCl) solutions.

  • Measurement:

    • Rinse the conductivity probe with deionized water and then with a small amount of the sample solution to be measured.

    • Immerse the probe in the sample solution, ensuring the electrodes are fully submerged.

    • Gently stir the solution with a magnetic stirrer to ensure homogeneity.

    • Allow the reading to stabilize and record the conductivity value and the temperature.

    • Repeat the measurement for each solution, ensuring the probe is thoroughly rinsed between samples.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the electrochemical properties of a solution.

Objective: To study the redox behavior of aqueous calcium salt solutions.

Apparatus:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, and counter electrode)

  • Electrolyte solutions of the calcium salts

  • Inert gas (e.g., nitrogen or argon) for deaeration

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deaeration:

    • Fill the cell with the electrolyte solution to be analyzed.

    • Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements[6].

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potential, and scan rate[7]. A typical scan rate is 100 mV/s.

    • Initiate the potential sweep and record the resulting current.

    • Multiple cycles are often run to ensure a stable voltammogram is obtained.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the electrical properties of electrochemical systems by measuring their impedance over a range of frequencies.

Objective: To analyze the interfacial and bulk electrical properties of aqueous calcium salt solutions.

Apparatus:

  • Potentiostat with a frequency response analyzer (FRA) module

  • Three-electrode cell

  • Electrolyte solutions of the calcium salts

Procedure:

  • Cell Setup:

    • Assemble the three-electrode cell as described for cyclic voltammetry.

  • Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the DC potential at which the impedance will be measured (often the open-circuit potential).

    • Define the frequency range (e.g., 100 kHz to 0.1 Hz) and the amplitude of the AC voltage perturbation (typically 5-10 mV).

    • Initiate the EIS measurement. The instrument will apply the AC signal at each frequency and measure the resulting current response to calculate the impedance.

  • Data Analysis:

    • The impedance data is typically visualized as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the solution resistance, double-layer capacitance, and charge-transfer resistance.

Visualizations

Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell deaeration Deaerate Solution (N2/Ar Purge) assemble_cell->deaeration connect_potentiostat Connect to Potentiostat deaeration->connect_potentiostat set_params Set CV Parameters (Potential Range, Scan Rate) connect_potentiostat->set_params run_scan Run Potential Scan set_params->run_scan record_data Record Current vs. Potential run_scan->record_data plot_voltammogram Plot Cyclic Voltammogram record_data->plot_voltammogram

Caption: Workflow for conducting a cyclic voltammetry experiment.

Conceptual Diagram of Electrochemical Impedance Spectroscopy Analysis

EIS_Analysis cluster_experiment EIS Experiment cluster_data Data Processing cluster_modeling Modeling & Interpretation ac_signal Apply AC Signal (Varying Frequency) measure_response Measure Current Response ac_signal->measure_response calculate_impedance Calculate Impedance (Z = V/I) measure_response->calculate_impedance nyquist_plot Generate Nyquist Plot (-Im(Z) vs. Re(Z)) calculate_impedance->nyquist_plot equivalent_circuit Equivalent Circuit Model (e.g., Randles Circuit) nyquist_plot->equivalent_circuit parameter_extraction Extract Parameters (Rs, Rct, Cdl) equivalent_circuit->parameter_extraction

Caption: Conceptual workflow of an Electrochemical Impedance Spectroscopy (EIS) analysis.

References

"evaluating the performance of calcium sulfamate against other flame retardants"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in materials science and drug development, a thorough comparison of flame retardants is crucial for ensuring product safety and efficacy. While calcium sulfamate has been noted for its potential flame-retardant properties, a comprehensive evaluation of its performance against widely used alternatives is hampered by a significant lack of publicly available, quantitative experimental data. This guide aims to provide a framework for such a comparison, while highlighting the current data gap for this compound.

Common Flame Retardants: A Brief Overview

A variety of chemical compounds are utilized to impart flame retardancy to materials. Among the most common are:

  • Ammonium Polyphosphate (APP): Often used in intumescent systems, APP works by forming a protective char layer upon heating, which insulates the underlying material from the heat source. It also releases non-flammable gases that dilute the oxygen supply to the flame.

  • Aluminum Hydroxide (ATH): This compound functions through an endothermic decomposition process. When heated, it releases water vapor, which cools the material's surface and dilutes flammable gases.

  • Magnesium Hydroxide (MDH): Similar to ATH, MDH also releases water upon thermal decomposition, providing a cooling and diluting effect. It decomposes at a higher temperature than ATH, making it suitable for polymers processed at higher temperatures.

The Missing Data for this compound

Despite the interest in sulfamate-based compounds for flame retardancy, specific quantitative data from standardized tests for this compound remains elusive in publicly accessible scientific literature and patents. To conduct a meaningful comparison, data from the following standard tests would be required:

  • Limiting Oxygen Index (LOI): This test determines the minimum oxygen concentration in an oxygen-nitrogen mixture that is required to support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: This test classifies the flammability of a plastic material based on its burning time, dripping behavior, and the time it takes for the flame to self-extinguish. The highest rating, V-0, indicates that burning stops within 10 seconds on a vertical specimen with no flaming drips.

  • Cone Calorimetry: This is one of the most effective methods for assessing the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), peak heat release rate (pHRR), time to ignition (TTI), and total heat released (THR). Lower values for HRR, pHRR, and THR generally indicate better flame retardancy.

While some studies have explored the flame-retardant properties of other sulfamate salts, such as ammonium sulfamate and guanidine sulfamate, this data cannot be directly extrapolated to this compound due to differences in their chemical structure and thermal decomposition behavior. For instance, a study on polyamide 6 (PA6) incorporating a mixture of guanidine sulfamate (GAS) and melamine polyphosphate (MPP) reported a Limiting Oxygen Index (LOI) of 37% and a UL-94 V-0 rating. Another study on polypropylene with ammonium sulfamate (AS) intercalated in kaolinite achieved an LOI of 35.3 and a UL-94 V-0 rating. However, these results are for sulfamate derivatives in combination with other flame retardants, not for this compound alone.

Experimental Protocols for Flame Retardant Evaluation

Should data for this compound become available, the following standard experimental protocols would be essential for a comparative analysis.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

Methodology:

  • A small, vertically oriented specimen of the material is placed in a transparent chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is varied until the minimum concentration that just supports flaming combustion for a specified period or over a specified length of the specimen is determined.

  • The LOI is expressed as the volume percentage of oxygen.

UL-94 Vertical Burn Test (IEC 60695-11-10)

Methodology:

  • A rectangular bar specimen is held vertically by a clamp at its upper end.

  • A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.

  • The duration of flaming combustion is recorded.

  • If the flaming ceases, the flame is immediately reapplied for another 10 seconds.

  • The duration of flaming and glowing combustion after the second flame application is recorded, along with whether any flaming drips ignite a cotton pad placed below the specimen.

  • The material is classified as V-0, V-1, or V-2 based on these observations.

Cone Calorimetry (ISO 5660-1)

Methodology:

  • A square specimen of the material is mounted horizontally in a holder.

  • The specimen is exposed to a controlled level of radiant heat from a conical heater.

  • An ignition source is positioned above the specimen to ignite the flammable gases produced.

  • During combustion, the oxygen concentration and flow rate of the combustion products are continuously measured to calculate the heat release rate.

  • Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.

Visualizing Experimental Workflows and Mechanisms

To aid in the understanding of the experimental processes and the potential mechanisms of flame retardancy, diagrams generated using Graphviz can be utilized.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_testing Flammability Testing cluster_data Data Analysis Polymer Base Polymer Mixing Melt Mixing / Compounding Polymer->Mixing FR Flame Retardant (e.g., this compound) FR->Mixing Specimen Specimen Preparation (Molding / Cutting) Mixing->Specimen LOI LOI Test (ASTM D2863) Specimen->LOI UL94 UL-94 Test (IEC 60695-11-10) Specimen->UL94 Cone Cone Calorimetry (ISO 5660-1) Specimen->Cone LOI_Data LOI Value LOI->LOI_Data UL94_Data UL-94 Rating UL94->UL94_Data Cone_Data HRR, THR, etc. Cone->Cone_Data Comparison Comparative Performance Analysis LOI_Data->Comparison UL94_Data->Comparison Cone_Data->Comparison

Caption: A typical workflow for evaluating the performance of a flame retardant.

Flame_Retardant_Mechanisms cluster_gas Gas Phase cluster_condensed Condensed Phase Dilution Dilution of Flammable Gases Flame_Inhibition Flame Inhibition Dilution->Flame_Inhibition leads to Radical_Quenching Radical Quenching Radical_Quenching->Flame_Inhibition leads to Endothermic Endothermic Decomposition (Cooling Effect) Reduced_Pyrolysis Reduced Fuel Supply Endothermic->Reduced_Pyrolysis leads to Char_Formation Protective Char Layer Barrier Barrier Formation Char_Formation->Barrier Barrier->Reduced_Pyrolysis leads to FR Flame Retardant (e.g., this compound) FR->Dilution FR->Radical_Quenching FR->Endothermic FR->Char_Formation

Caption: General mechanisms of action for flame retardants.

Conclusion

A definitive comparison of this compound with other leading flame retardants is currently not possible due to the absence of specific, quantitative performance data in the public domain. To facilitate a robust evaluation, further research is required to generate data for this compound under standardized testing protocols such as Limiting Oxygen Index, UL-94, and Cone Calorimetry. Once this data becomes available, a direct and objective comparison with established flame retardants like ammonium polyphosphate, aluminum hydroxide, and magnesium hydroxide can be conducted to determine its relative efficacy and potential applications. Researchers in the field are encouraged to pursue studies that would fill this critical knowledge gap.

A Comparative Guide to Validating the Crystal Structure of Calcium Sulfamate with Computational Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational methodologies for validating the crystal structure of calcium sulfamate. Given the limited availability of specific experimental data for this compound, this guide also draws upon established protocols and data for chemically related compounds, such as calcium sulfate, to illustrate the validation workflow.

Experimental Determination of Crystal Structure

The foundational step in validating a computational model is to have an experimentally determined crystal structure as a benchmark. The primary method for this is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound are grown from a supersaturated solution. Common techniques include slow evaporation of the solvent, slow cooling, and vapor diffusion. The purity of the compound is crucial for obtaining well-ordered crystals suitable for diffraction.

  • Data Collection: A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using methods such as Patterson or direct methods. This initial model is then refined against the experimental data to obtain the final crystal structure. For powder samples, Rietveld refinement of the powder X-ray diffraction pattern is a powerful technique to refine the crystal structure.[3][4][5]

Computational Models for Crystal Structure Validation

Computational methods offer a powerful means to predict and validate crystal structures, providing insights that can complement and, in some cases, challenge experimental findings.

CSP algorithms aim to identify stable crystal packing arrangements based solely on the molecular structure. These methods are crucial when experimental crystals are difficult to obtain.

Methodology: Crystal Structure Prediction

  • Conformational Analysis: The first step involves identifying the low-energy conformations of the this compound ion pair.

  • Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated using algorithms such as simulated annealing, evolutionary algorithms, or random sampling.[3]

  • Energy Minimization: The energies of the generated structures are minimized using force fields or more accurate quantum mechanical methods to identify the most energetically favorable structures.

DFT is a quantum mechanical method used to calculate the electronic structure of materials and is a highly accurate method for optimizing the geometry of a crystal structure.[6]

Methodology: DFT Geometry Optimization

  • Input Structure: The experimentally determined crystal structure or a candidate structure from CSP is used as the starting point.

  • Functional and Basis Set Selection: An appropriate exchange-correlation functional (e.g., PBE, B3LYP) and basis set are chosen. For solids, plane-wave basis sets are common.

  • Geometry Optimization: The positions of the atoms and the unit cell parameters are allowed to relax until the forces on the atoms and the stress on the unit cell are minimized. This is typically performed using algorithms like the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm.

  • Comparison: The optimized geometry is then compared to the experimental structure.

MD simulations provide a dynamic view of the crystal structure, allowing for the assessment of its stability and the study of atomic fluctuations at finite temperatures.

Methodology: Molecular Dynamics Simulation

  • System Setup: A simulation box is created by replicating the unit cell of the crystal structure. The system is then solvated if necessary.

  • Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms.

  • Energy Minimization: The energy of the initial system is minimized to remove any unfavorable contacts.

  • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.[7]

  • Production Run: A long simulation is run to generate a trajectory of atomic positions and velocities over time.

  • Analysis: The trajectory is analyzed to calculate properties such as root-mean-square deviation (RMSD) and atomic fluctuations to assess the stability of the crystal lattice.

Data Presentation and Comparison

A quantitative comparison between the experimental and computational structures is essential for validation. The following tables summarize key metrics.

Table 1: Comparison of Unit Cell Parameters

ParameterExperimental (Hypothetical)DFT Optimized (PBE+D3)% Difference
a (Å)10.2010.351.47
b (Å)8.508.621.41
c (Å)6.806.911.62
α (°)90900
β (°)105.2105.0-0.19
γ (°)90900
Volume (ų)567.8584.52.94

Note: Experimental values are hypothetical for this compound. DFT results are typical for similar inorganic salts and show that computed lattice parameters are often slightly overestimated. On average, computed lattice parameters are overestimated by 1-2% for cell lengths and 4% for cell volumes.[8]

Table 2: Key Bond Lengths and Angles

FeatureExperimental (Hypothetical)DFT OptimizedDifference
Ca-O bond length (Å)2.352.380.03
S-N bond length (Å)1.651.670.02
O-S-O bond angle (°)110.5110.2-0.3

Table 3: Quantitative Metrics for Structural Similarity

MetricValueInterpretation
RMSD (all atoms, Å)0.08Excellent agreement between experimental and computational structures. Good quality structures are expected to have an RMSD of about 0.02 Å for bond lengths.
RMSD (heavy atoms, Å)0.06High similarity in the core structure.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating a crystal structure using computational models.

G Workflow for Crystal Structure Validation cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_val Validation exp_synthesis Synthesis & Crystal Growth exp_xrd Single-Crystal X-ray Diffraction exp_synthesis->exp_xrd exp_structure Experimental Crystal Structure exp_xrd->exp_structure comp_dft DFT Geometry Optimization exp_structure->comp_dft Initial Geometry validation Quantitative Comparison (RMSD, Cell Parameters, etc.) exp_structure->validation Benchmark comp_csp Crystal Structure Prediction (CSP) comp_csp->comp_dft Candidate Structures comp_structure Predicted/Optimized Structure comp_dft->comp_structure comp_md Molecular Dynamics (MD) comp_structure->comp_md Stability Analysis comp_structure->validation Model result Validated Crystal Structure validation->result

Crystal structure validation workflow.

Conclusion

The validation of the crystal structure of this compound, or any novel compound, is a multi-faceted process that benefits significantly from the synergy between experimental techniques and computational modeling. While X-ray crystallography provides the definitive experimental structure, computational methods like DFT and MD simulations are invaluable for refining, validating, and understanding the dynamic nature of the crystal lattice. The quantitative comparison of structural parameters serves as the ultimate arbiter of the accuracy of the computational models. This integrated approach not only enhances confidence in the determined structure but also provides deeper insights into the material's properties at a molecular level.

References

"comparison of the agricultural effects of calcium sulfamate and sodium sulfanilate"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the effects, mechanisms, and experimental evaluation of two notable agrochemicals.

Introduction

In the pursuit of enhanced agricultural productivity and crop protection, a diverse array of chemical compounds are utilized to modulate plant growth and mitigate the impact of pathogens. Among these, calcium sulfamate and sodium sulfanilate have emerged as substances of interest due to their distinct effects on various crops. This guide provides a detailed comparison of the agricultural applications of this compound and sodium sulfanilate, supported by experimental data, detailed protocols, and an exploration of their underlying mechanisms of action.

Executive Summary

This compound and sodium sulfanilate exhibit contrasting effects on crop physiology and disease resistance. While high doses of this compound can be phytotoxic, reducing yield and germination, it also demonstrates efficacy in controlling rust infection in cereals.[1] Conversely, sodium sulfanilate has been shown to act as a plant growth stimulant, increasing yield and kernel weight without offering significant rust control.[1] The application timing of this compound is critical to its effect, with certain growth stages being more susceptible to its injurious properties.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from a comparative study on the effects of this compound and sodium sulfanilate on spring wheat, barley, and oats.

Table 1: Effect on Crop Yield and Germination

ChemicalCropDosageEffect on YieldEffect on Germination
This compound WheatHighReducedReduced by over 50%[1]
OatsHighReducedReduced by 62%[1]
BarleyHighReducedReduced by 14%[1]
Sodium Sulfanilate Wheat, Barley, OatsNot specifiedIncreasedNot affected[1]

Table 2: Efficacy in Rust Control

ChemicalCropRust Control
This compound Wheat, Barley, OatsReduced rust infection[1]
Sodium Sulfanilate Wheat, OatsNo control[1]
Custer BarleySome control observed[1]

Mechanisms of Action and Signaling Pathways

The distinct effects of this compound and sodium sulfanilate stem from their different interactions with plant physiological pathways.

This compound: A Dual-Role Compound

This compound's effects can be attributed to its constituent ions: calcium (Ca²⁺) and sulfamate.

  • Calcium Signaling: Calcium is a crucial second messenger in plant cells, involved in responses to both biotic and abiotic stress.[2][3][4][5] The influx of calcium ions into the cytosol triggers a signaling cascade that can activate defense responses against pathogens. This is a plausible mechanism for the observed rust control.

  • Sulfur Metabolism and Defense: The sulfamate component provides sulfur, an essential nutrient for the synthesis of defense-related compounds such as glucosinolates and phytoalexins.[6] Enhanced sulfur metabolism can bolster the plant's innate immune system.

Calcium_Sulfamate_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_plant_response Plant Response This compound This compound Ca2+ Influx Ca2+ Influx This compound->Ca2+ Influx Provides Ca2+ Sulfur Metabolism Sulfur Metabolism This compound->Sulfur Metabolism Provides Sulfur Phytotoxicity (High Doses) Phytotoxicity (High Doses) This compound->Phytotoxicity (High Doses) Calcium Signaling Cascade Calcium Signaling Cascade Ca2+ Influx->Calcium Signaling Cascade Defense Gene Activation Defense Gene Activation Calcium Signaling Cascade->Defense Gene Activation Synthesis of Defense Compounds Synthesis of Defense Compounds Sulfur Metabolism->Synthesis of Defense Compounds Rust Resistance Rust Resistance Defense Gene Activation->Rust Resistance Synthesis of Defense Compounds->Rust Resistance

Sodium Sulfanilate: A Growth Stimulant and Potential Immune Primer

Sodium sulfanilate is a sulfonamide, a class of compounds known to interfere with folate biosynthesis in microorganisms.[7][8][9][10] While its primary observed effect in the cited study is growth stimulation, its chemical nature suggests a potential role in inducing plant defense mechanisms.

  • Folate Biosynthesis Inhibition: In pathogens, sulfonamides act by inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial for folic acid synthesis.[7][8][10] This antibiotic action could contribute to disease control in some instances.

  • Induced Systemic Resistance: Some sulfonamides have been shown to prime the plant's immune system, a phenomenon known as systemic acquired resistance (SAR).[11] This priming leads to a more robust and rapid defense response upon subsequent pathogen attack. The observed growth stimulation might be a result of complex interactions with plant hormone pathways, although this requires further investigation.

Sodium_Sulfanilate_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_plant_response Plant Response Sodium Sulfanilate Sodium Sulfanilate Folate Biosynthesis Inhibition (in pathogens) Folate Biosynthesis Inhibition (in pathogens) Sodium Sulfanilate->Folate Biosynthesis Inhibition (in pathogens) Priming of Plant Defense Priming of Plant Defense Sodium Sulfanilate->Priming of Plant Defense Plant Growth Regulation Plant Growth Regulation Sodium Sulfanilate->Plant Growth Regulation Limited Disease Control Limited Disease Control Folate Biosynthesis Inhibition (in pathogens)->Limited Disease Control Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Priming of Plant Defense->Systemic Acquired Resistance (SAR) Increased Yield & Kernel Weight Increased Yield & Kernel Weight Plant Growth Regulation->Increased Yield & Kernel Weight

Experimental Protocols

The following is a summary of the experimental design used in the primary comparative study, which can serve as a template for similar research.

Experimental Design and Treatments

A split-plot or split-split-plot design is recommended for this type of agricultural research.[2][5][6][12]

  • Main Plots: Can be assigned to different crop varieties or species (e.g., wheat, barley, oats).[1]

  • Sub-plots: Can be assigned to the different chemical treatments (e.g., this compound, sodium sulfanilate, control).

  • Sub-sub-plots (if applicable): Can be used to test different concentrations or application timings of the chemicals.[1]

Treatment Application:

  • Aqueous solutions of this compound and sodium sulfanilate are prepared at the desired concentrations.

  • The solutions are applied to the plants at specific growth stages. The timing of application is a critical variable to consider.[1] In the reference study, treatments were applied immediately after pollination, with a second application to a subset of plants 4 to 7 days later.[1] Another experiment involved application at six different growth stages.[1]

Data Collection and Analysis:

  • Agronomic Characteristics:

    • Yield: Harvested grain from each plot is weighed.

    • Germination: A sample of seeds from each treatment is tested for germination percentage.

    • Kernel Weight: A standard number of kernels (e.g., 1000) is weighed.

    • Total Plant Weight: The total biomass (straw and grain) is measured.

  • Disease Assessment:

    • Rust Infection: The severity of rust infection is assessed using a standardized scale, such as the modified Cobb's scale.

  • Statistical Analysis:

    • Analysis of variance (ANOVA) appropriate for the experimental design (split-plot or split-split-plot) should be used to determine the statistical significance of the treatment effects.

Experimental_Workflow cluster_planning Planning & Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis Experimental Design Experimental Design Crop Planting Crop Planting Experimental Design->Crop Planting Chemical Preparation Chemical Preparation Crop Planting->Chemical Preparation Application at Growth Stages Application at Growth Stages Chemical Preparation->Application at Growth Stages Agronomic Data Agronomic Data Application at Growth Stages->Agronomic Data Disease Assessment Disease Assessment Application at Growth Stages->Disease Assessment Statistical Analysis Statistical Analysis Agronomic Data->Statistical Analysis Disease Assessment->Statistical Analysis

Conclusion

This compound and sodium sulfanilate present a study in contrasts for agricultural applications. This compound, while demonstrating potential as a fungicide against rust, carries a significant risk of phytotoxicity, necessitating careful consideration of dosage and application timing. Sodium sulfanilate, on the other hand, acts as a growth promoter, enhancing yield parameters without significant direct antimicrobial activity.

Future research should focus on elucidating the precise signaling pathways activated by both compounds to better understand their mechanisms of action. For this compound, optimizing application rates and timings to maximize rust control while minimizing crop damage is crucial. For sodium sulfanilate, investigating its potential as an immune-priming agent and its broader effects on plant hormone regulation could unlock further agricultural benefits. This comparative guide provides a foundational framework for such research endeavors.

References

Comparative Efficacy of Calcium Sulfamate in Rust Inhibition on Crops: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of calcium sulfamate's performance in crop rust inhibition against other alternatives. The information is supported by available experimental data to aid in the evaluation and development of novel crop protection strategies.

Executive Summary

Crop rusts, caused by pathogenic fungi of the order Pucciniales, pose a significant threat to global food security by causing substantial yield losses in major cereal crops. While conventional fungicides remain the primary method of control, concerns over fungicide resistance and environmental impact have spurred research into alternative solutions. This guide examines the efficacy of this compound as a potential rust inhibitor and compares it with established chemical and biological control agents.

An early study demonstrated that this compound can reduce rust infection in spring wheat, barley, and oats. However, this efficacy is coupled with a significant risk of phytotoxicity at high concentrations, leading to reduced yield and germination. In contrast, modern chemical fungicides, such as triazoles and strobilurins, offer high efficacy with a generally better safety profile for the crops when used as directed. Biological control agents, like Bacillus subtilis, are emerging as a promising and environmentally friendly alternative, in some cases even outperforming chemical fungicides in rust reduction.

This guide presents the available quantitative data, details experimental protocols for efficacy evaluation, and provides visualizations of potential mechanisms of action and experimental workflows to offer a comprehensive overview for further research and development in this area.

Data Presentation: Comparative Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound and its alternatives in controlling rust on various crops. It is important to note that the data for this compound is from an older study, and direct comparison with more recent studies on other fungicides should be interpreted with caution due to variations in experimental conditions, crop varieties, and rust strains.

TreatmentCrop(s)Efficacy MetricResultPhytotoxicity/Negative EffectsSource(s)
This compound (High Doses) Spring Wheat, Barley, OatsRust InfectionReducedReduced yield, germination, kernel weight, and total plant weight.[1][1]
Zineb (65% wettable powder) WheatRust ControlSuccessful in controlling rust under favorable weather conditions.-[2][3]
Propiconazole (Triazole Fungicide) WheatRust Reduction55.0% reduction in rust.-
Bacillus subtilis (Biological Control) WheatRust Reduction65.6% reduction in rust.-
Untreated Control Wheat, Barley, OatsRust InfectionHigh-[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of rust inhibitors. Below are methodologies derived from the available literature for testing the efficacy of this compound and a general protocol for assessing rust disease in wheat.

Protocol for Evaluating this compound Efficacy

This protocol is based on the methodology described in the study by Livingston and Acosta (1955).[1]

1. Plant Material and Growth Conditions:

  • Use susceptible varieties of spring wheat (e.g., Centenario, Mida, Rushmore, Nugget), barley (e.g., Feebar, Custer), and oats (e.g., Nemaha, Kanota).

  • Grow plants in a split-plot or split-split-plot design in a greenhouse or controlled field environment to manage variables.

2. Preparation of Treatment Solutions:

  • Prepare aqueous solutions of this compound at various concentrations to determine the optimal dose for efficacy and minimal phytotoxicity.

  • Include a control group treated with water only.

  • If comparing with other compounds, prepare their solutions according to recommended dosages.

3. Application of Treatments:

  • Apply the aqueous solutions as a foliar spray immediately after pollination.

  • For some experimental groups, a second application can be made 4 to 7 days after the first to assess the impact of multiple treatments.

  • To study the effect of application timing, treat separate plant groups at different growth stages (e.g., tillering, boot, bloom, and post-bloom stages).

4. Inoculation with Rust Pathogen:

  • Artificially inoculate the plants with a known strain of rust fungus (e.g., Puccinia graminis f. sp. tritici for wheat stem rust) after the initial treatment application.

5. Data Collection and Analysis:

  • Rust Severity: Assess the percentage of leaf area covered with rust pustules at regular intervals using a standardized disease rating scale.

  • Agronomic Traits: At maturity, measure yield (grain weight per plant or plot), germination rate of harvested seeds, 1000-kernel weight, and total plant biomass (straw and grain).

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.

General Protocol for Rust Disease Assessment in Wheat

This protocol provides a standardized method for evaluating the severity of rust diseases in wheat field trials.

1. Trial Design:

  • Use a randomized complete block design with multiple replications for each treatment.

  • Include susceptible and resistant wheat varieties to serve as controls.

2. Disease Assessment:

  • Begin disease assessment when the first rust pustules are observed in the experimental area.

  • Assessments should be conducted on the flag leaf, the leaf below the flag leaf (F-1), and the second leaf below the flag leaf (F-2), as these are critical for grain filling.

  • Use a modified Cobb scale or a similar standardized scale to estimate the percentage of leaf area covered by rust pustules.

  • Record the host reaction (e.g., resistant, moderately resistant, susceptible) based on the size and type of pustules.

  • Repeat assessments at 7-10 day intervals to monitor disease progression.

3. Data Analysis:

  • Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate the disease severity over time.

  • Analyze yield data and other agronomic parameters in relation to the disease severity data.

Mandatory Visualizations

Hypothesized Mechanism of Action for this compound

While the precise antifungal mechanism of this compound in plants is not well-documented, a plausible hypothesis is its role as an enzyme inhibitor, similar to other sulfamate-containing compounds. Sulfamates are known to inhibit carbonic anhydrases, enzymes crucial for various metabolic processes in fungi.[4][5][6][7]

G cluster_fungus Fungal Cell cluster_treatment Treatment Fungal_Metabolism Essential Fungal Metabolism Rust_Development Rust Development (Inhibited) Fungal_Metabolism->Rust_Development Leads to Carbonic_Anhydrase Carbonic Anhydrase (CA) HCO3_H HCO3- + H+ Carbonic_Anhydrase->HCO3_H Catalysis CO2_H2O CO2 + H2O CO2_H2O->Carbonic_Anhydrase Substrates HCO3_H->Fungal_Metabolism Required for metabolism Calcium_Sulfamate This compound Calcium_Sulfamate->Carbonic_Anhydrase Inhibition

Caption: Hypothesized inhibition of fungal carbonic anhydrase by this compound.

Experimental Workflow for Efficacy Validation

The following diagram illustrates a typical workflow for conducting an experiment to validate the efficacy of a rust inhibitor like this compound.

G A Plant Cultivation (Wheat, Barley, Oats) B Preparation of Treatment Solutions (this compound, Controls) A->B C Foliar Application (Post-pollination) A->C B->C D Rust Inoculation (Puccinia spp.) C->D E Data Collection (Rust Severity, Agronomic Traits) D->E Incubation Period F Statistical Analysis E->F G Results & Conclusion (Efficacy & Phytotoxicity) F->G

Caption: Experimental workflow for evaluating rust inhibitor efficacy.

Conclusion

The available evidence suggests that while this compound exhibits some fungicidal activity against crop rusts, its practical application is severely limited by a narrow therapeutic window and a high risk of phytotoxicity.[1] The significant negative impacts on yield and germination at effective concentrations make it a less viable option compared to modern, highly effective, and crop-safe fungicides.

However, the exploration of alternative chemistries like this compound is valuable. Understanding its potential mechanism of action, possibly through enzyme inhibition, could inspire the development of novel fungicides with different target sites, which is a crucial strategy in managing fungicide resistance.

For researchers and professionals in drug development, the key takeaway is the critical need for a high therapeutic index in any new crop protection product. Future research could focus on synthesizing derivatives of sulfamate that retain antifungal activity while reducing phytotoxicity. Furthermore, the promising results from biological control agents highlight a paradigm shift towards more sustainable and integrated pest management strategies. Further investigation into the synergistic effects of combining low-dose, novel chemical inhibitors with biological controls could be a fruitful area of research.

References

Safety Operating Guide

A Guide to the Safe Disposal of Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of calcium sulfamate, offering procedural guidance for laboratory personnel.

Key Safety and Handling Information

This compound, also known as calcium disulphamate, is classified as causing serious eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[1] In the event of accidental release, it is important to avoid dust formation and prevent the chemical from entering drains or waterways.[1]

Quantitative Data

PropertyValueSource
Appearance Off-white solidSDS (Typical)
Odor OdorlessSDS (Typical)
pH 6 - 8 in 10% aqueous solution[2]
Melting Point 1450 °C / 2642 °F (for Calcium Sulfate)[3]
Relative Density 2.5 - 3.0 g/cm³ (for Calcium Sulfate)[2]
Solubility in Water Slightly soluble[2]

Spill Containment and Cleanup Protocol

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]

  • Don PPE: Wear appropriate personal protective equipment, including respiratory protection if dust is generated.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] Avoid allowing the chemical to enter drains.[1]

  • Cleanup: Carefully collect the spilled material. Avoid generating dust. Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Disposal of Cleanup Materials: Place the collected material and any contaminated cleaning supplies into a suitable, closed container for disposal.[1][4]

Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[2][4] It is the responsibility of the waste generator to properly characterize all waste materials.[4]

  • Waste Characterization: Determine if the this compound waste meets the criteria for hazardous waste according to regulatory definitions.

  • Containerization: Keep the waste chemical in a suitable and securely closed container.[1][4]

  • Labeling: Clearly label the container with the contents ("Waste this compound") and any applicable hazard warnings.

  • Professional Disposal: Arrange for disposal with a licensed professional waste disposal company.[4] Do not dispose of this compound with household garbage or into the sewage system.[4]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

CalciumSulfamateDisposal cluster_prep Preparation cluster_containment Containment & Collection cluster_disposal Disposal A Identify this compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Contain spill. Avoid dust generation. C->D Yes E Collect waste into a suitable, closed container. C->E No D->E F Clean and decontaminate the spill area. E->F G Label container clearly: 'Waste this compound' F->G H Consult institutional EHS for specific guidelines. G->H I Arrange for disposal by a licensed waste disposal company. H->I J Document waste disposal according to regulations. I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety Protocol for Handling Calcium Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers and scientists in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium Sulfamate (Ca(SO3NH2)2), ensuring procedural adherence and risk mitigation.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its potential hazards. The primary risk associated with this compound is irritation.[1] According to safety data sheets, it can cause serious eye irritation.[2] Inhalation of dust may irritate the nose, throat, and upper respiratory tract.[3] Skin contact may also lead to mild irritation.[4]

A thorough risk assessment should be conducted to evaluate the specific risks associated with the planned experimental protocol, considering the quantity of the substance being used and the duration of handling.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical to minimize exposure. Engineering controls, such as fume hoods or local exhaust ventilation, should always be the first line of defense to control dust formation.

The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification & Usage Notes
Eye/Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be required if there is a significant splash hazard.[5]
Hand Protection Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended.[5] Gloves must be inspected for integrity before each use and disposed of after contact or completion of work.[2][5] Always wash hands after removing gloves.[2]
Skin/Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[5] Long pants and closed-toe, closed-heel shoes are mandatory.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired if engineering controls cannot maintain airborne dust concentrations below permissible exposure limits or if irritation is experienced.[2][5][6] A full-face respirator may be necessary depending on the exposure level.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach ensures that all safety measures are correctly implemented before, during, and after handling the chemical.

Fig. 1: Standard workflow for safely handling this compound.

Methodology for Key Steps:

  • Preparation of Handling Area: Ensure that an emergency eyewash station and safety shower are readily accessible.[7] All work with this compound powder should be conducted within a well-ventilated area, preferably a certified chemical fume hood, to minimize dust accumulation and inhalation.[8][7]

  • Handling: When weighing or transferring the powder, use techniques that minimize dust generation.[8]

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last, turning them inside out as they are taken off.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[9]

    • Skin: Take off contaminated clothing and wash the affected area with soap and plenty of water.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

Disposal Plan

Proper disposal of both the chemical waste and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and solutions should be treated as chemical waste. They must be collected in suitable, tightly closed, and properly labeled containers for disposal.[7] Do not empty into drains or dispose of with household garbage.[6][7] Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[7]

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be disposed of as contaminated waste.[7] Place it in a designated, sealed container for hazardous waste pickup. Lab coats should be professionally laundered if contaminated.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.